molecular formula W B080118 Tungsten-180 CAS No. 14265-79-3

Tungsten-180

Cat. No.: B080118
CAS No.: 14265-79-3
M. Wt: 179.94671 g/mol
InChI Key: WFKWXMTUELFFGS-AHCXROLUSA-N
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Description

The Tungsten-180 isotope (W-180) is a critical starting material for the production of the therapeutic radioisotope Tungsten-181 (W-181). The W-181 radionuclide finds significant application in life science, healthcare, and medical research, as well as in pharmaceutical development and geophysical studies . In fundamental research, this compound is utilized in studies of metals through advanced gamma-ray spectroscopy techniques . Furthermore, the Hf-W decay system, which involves the decay of Hafnium-182 to Tungsten-182, is a premier chronometer in cosmochemistry. This system is extensively used to elucidate the timescales of planetary accretion and core formation in the early solar system, providing key insights into the formation history of meteorite parent bodies, Mars, and Earth . The applications of this isotope make it an invaluable tool for both applied medical research and fundamental geochemical and planetary science.

Properties

IUPAC Name

tungsten-180
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/W/i1-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFKWXMTUELFFGS-AHCXROLUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[W]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[180W]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

W
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90931571
Record name (~180~W)Tungsten
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90931571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.94671 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14265-79-3
Record name Tungsten, isotope of mass 180
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014265793
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (~180~W)Tungsten
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90931571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Natural Abundance and Isotopic Composition of Tungsten-180

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural abundance, isotopic composition, and decay properties of Tungsten-180 (¹⁸⁰W). It is intended to serve as a detailed resource for professionals in research, science, and drug development who require precise data and methodologies related to this long-lived radioactive isotope.

Quantitative Data: Isotopic Composition of Natural Tungsten

Naturally occurring tungsten is composed of five isotopes. Four of these (¹⁸²W, ¹⁸³W, ¹⁸⁴W, and ¹⁸⁶W) are considered stable for most practical purposes, although theoretically they are all capable of alpha decay. The fifth, ¹⁸⁰W, is a primordial radioactive isotope with an extremely long half-life. The isotopic composition of naturally occurring tungsten is summarized in the table below.

IsotopeNatural Abundance (atom %)Atomic Mass (Da)Half-life (t₁/₂)Decay ModeDecay Product
¹⁸⁰W 0.120 (1) 179.946701 (5) (1.59 ± 0.05) × 10¹⁸ years α ¹⁷⁶Hf
¹⁸²W26.50 (16)181.948202 (3)Stable--
¹⁸³W14.31 (4)182.950220 (3)Stable--
¹⁸⁴W30.64 (2)183.950928 (3)Stable--
¹⁸⁶W28.43 (19)185.954357 (4)Stable--

Table 1: Isotopic Composition and Decay Properties of Naturally Occurring Tungsten.[1][2][3]

Experimental Protocols

The precise determination of the isotopic abundance of tungsten and the half-life of ¹⁸⁰W requires sophisticated analytical techniques. The following sections detail the methodologies employed in these measurements.

Determination of Isotopic Abundance

The isotopic composition of tungsten is primarily determined using mass spectrometry techniques, most notably Thermal Ionization Mass Spectrometry (TIMS) and Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS).

MC-ICP-MS is a powerful tool for obtaining precise and accurate isotope ratios.[4][5][6] A double-spike technique, utilizing a ¹⁸⁰W-¹⁸³W double-spike, can be employed to correct for instrumental mass bias and any isotope fractionation that occurs during sample separation.[4]

Methodology:

  • Sample Preparation: A known quantity of the ¹⁸⁰W-¹⁸³W double-spike is added to the sample before dissolution.

  • Chemical Separation: Tungsten is separated from the sample matrix using a three-step anion-exchange chromatography process. This is crucial to remove interfering elements.

  • Sample Introduction: The purified tungsten sample is introduced into the ICP-MS.

  • Ionization: The sample is passed through an inductively coupled plasma, which atomizes and ionizes the tungsten atoms.

  • Mass Analysis: The ions are then passed through a mass spectrometer, which separates them based on their mass-to-charge ratio.

  • Detection: The abundance of each isotope is measured simultaneously by multiple detectors (Faraday cups).

  • Data Correction: The measured isotope ratios are corrected for mass bias using the known isotopic composition of the double-spike. Results are often expressed as a permil difference in the ¹⁸⁶W/¹⁸⁴W ratio relative to a standard reference material.[4]

N-TIMS is another high-precision technique used for tungsten isotope analysis. This method involves the generation of negative thermal ions of tungsten oxide (WO₃⁻).

Methodology:

  • Sample Loading: The purified tungsten sample, in an HCl matrix, is loaded onto a rhenium filament.[1]

  • Ionization Enhancement: An activator solution, such as one containing lanthanum and gadolinium, can be added to the filament to enhance the ionization of tungsten.[1] In some procedures, La₂O₃ is used to reduce the electron work function of the rhenium filament.[7]

  • Ionization: The filament is heated to a high temperature, causing the sample to vaporize and form WO₃⁻ ions.

  • Mass Analysis and Detection: The negatively charged ions are accelerated and separated by mass in the mass spectrometer and detected.

  • Data Analysis: The measured ion currents for each isotopic species are used to determine the isotopic abundances. This technique can achieve relative standard deviations of 0.2% for the least abundant ¹⁸⁰W isotope.[7]

Determination of the Half-life of this compound

The extremely long half-life of ¹⁸⁰W makes its measurement challenging. The first definitive detection of its alpha decay was achieved using cryogenic detectors, which offer very low background noise and high energy resolution.[8]

Methodology:

  • Detector Setup: The experiment utilizes a CRESST (Cryogenic Rare Event Search with Superconducting Thermometers) detector. This setup allows for the simultaneous measurement of both phonon (heat) and light signals produced by an event within the detector crystal.

  • Source: A scintillating bolometer, such as a cadmium tungstate (CdWO₄) crystal, can be used. This crystal serves as both the source of the tungsten and the detector for the decay events.

  • Signal Detection: When a ¹⁸⁰W nucleus within the crystal undergoes alpha decay, the emitted alpha particle deposits its energy in the crystal, generating both a thermal signal (phonons) and a faint flash of light (scintillation).

  • Background Discrimination: The simultaneous detection of both heat and light signals is crucial for discriminating true alpha decay events from background radiation (e.g., gamma and beta particles), which produce different light-to-heat signal ratios.

  • Data Analysis: By counting the number of alpha decay events in a known mass of tungsten over a specific period and measuring the energy of the emitted alpha particles, the half-life of ¹⁸⁰W can be calculated.[8][9]

Visualizations

Decay Pathway of this compound

The following diagram illustrates the alpha decay of this compound to Hafnium-176.

Decay_Pathway W180 This compound (¹⁸⁰W) Hf176 Hafnium-176 (¹⁷⁶Hf) W180->Hf176 α decay (t₁/₂ = 1.59 x 10¹⁸ years) Alpha Alpha Particle (⁴He) Isotopic_Abundance_Workflow cluster_prep Sample Preparation cluster_separation Chemical Separation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing Sample Sample Material Spike Double Spike Addition (¹⁸⁰W-¹⁸³W) Sample->Spike Add Double Spike Dissolution Sample Dissolution Spike->Dissolution Chromatography Anion-Exchange Chromatography Dissolution->Chromatography Anion-Exchange Introduction Sample Introduction Chromatography->Introduction Ionization Ionization Introduction->Ionization ICP or Thermal Mass_Analysis Mass Analysis Ionization->Mass_Analysis Separation by m/z Detection Detection Mass_Analysis->Detection Multi-Collector Correction Data Correction Detection->Correction Mass Bias Results Isotopic Abundance Results Correction->Results Isotopic Ratios

References

The Half-Life of Tungsten-180: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the half-life of Tungsten-180 (¹⁸⁰W), a naturally occurring isotope of tungsten. While considered stable for most practical purposes, ¹⁸⁰W is radioactive and decays via alpha emission with an exceptionally long half-life. This document details the accepted half-life value, the experimental protocol used for its determination, and the underlying nuclear decay process.

Quantitative Data Summary

The radioactive decay of this compound has been the subject of precise experimental investigation. The key quantitative data from the definitive study by C. Cozzini et al. are summarized in the table below.

ParameterValueUncertaintyIsotopeDecay ModeDaughter Isotope
Half-Life (T₁/₂)1.8 x 10¹⁸ years± 0.2 x 10¹⁸ years¹⁸⁰WAlpha (α)¹⁷⁶Hf
Q-value (Energy Release)2516.4 keV± 1.1 (stat.) ± 1.2 (sys.) keV¹⁸⁰WAlpha (α)¹⁷⁶Hf

Nuclear Decay Pathway

This compound undergoes alpha decay, a process in which the nucleus emits an alpha particle (a helium nucleus, ⁴He). This transmutation results in the formation of a new element, Hafnium-176 (¹⁷⁶Hf), with an atomic number decreased by two and a mass number decreased by four.

Tungsten180_Decay 180W This compound (¹⁸⁰W) Z=74, N=106 176Hf Hafnium-176 (¹⁷⁶Hf) Z=72, N=104 180W->176Hf α decay 4He Alpha Particle (⁴He) Z=2, N=2

Alpha decay pathway of this compound.

Experimental Determination of the Half-Life

The extremely long half-life of this compound necessitates a highly sensitive experimental setup with exceptionally low background radiation. The most precise measurement to date was performed by the CRESST (Cryogenic Rare Event Search with Superconducting Thermometers) collaboration.

Experimental Protocol

The experiment utilized cryogenic detectors operated at millikelvin temperatures to detect the faint signal from the alpha decay of ¹⁸⁰W. The core of the experimental methodology is as follows:

  • Detector Material: Calcium tungstate (CaWO₄) crystals were used as the target material. These crystals serve as both the source of the this compound decays and the scintillating calorimeters for detecting the energy deposition from these events.

  • Cryogenic Operation: The CaWO₄ crystals were cooled to temperatures of a few millikelvin using a dilution refrigerator. At these extremely low temperatures, the heat capacity of the crystals is very small, allowing for a measurable temperature increase from the energy deposited by a single alpha particle.

  • Simultaneous Phonon and Light Detection: A key feature of the CRESST detectors is the simultaneous measurement of two different signals for each event:

    • Phonon Signal: The energy deposited by an alpha particle in the CaWO₄ crystal generates phonons (quantized lattice vibrations). These phonons cause a temperature rise that is measured by a superconducting phase transition thermometer. This provides a precise measurement of the total energy of the event.

    • Light Signal: CaWO₄ is a scintillator, meaning it emits photons (light) when a particle interacts with it. This scintillation light is detected by a separate cryogenic light detector.

  • Background Discrimination: The ratio of the light signal to the phonon signal (light yield) is different for different types of interacting particles. Alpha particles produce a significantly lower light yield compared to electron recoils (from beta or gamma radiation), which are the dominant sources of background. This powerful discrimination technique allows for the clear identification of the alpha decay events from ¹⁸⁰W amidst the background.

  • Data Analysis: By counting the number of alpha decay events within a specific energy window corresponding to the Q-value of the ¹⁸⁰W decay over a known period, and knowing the number of ¹⁸⁰W atoms in the detector, the half-life can be calculated.

Experimental Workflow

The logical flow of the experiment, from the decay event to the final half-life determination, is illustrated in the following diagram.

Experimental_Workflow cluster_detector Cryogenic Detector (CaWO₄ Crystal) cluster_signal Signal Generation cluster_detection Signal Detection cluster_analysis Data Analysis decay ¹⁸⁰W Alpha Decay phonon Phonon Generation (Heat) decay->phonon light Scintillation Light (Photons) decay->light phonon_det Superconducting Thermometer phonon->phonon_det light_det Cryogenic Light Detector light->light_det event_recon Event Reconstruction (Energy Measurement) phonon_det->event_recon light_det->event_recon discrimination Background Discrimination (Light Yield) event_recon->discrimination counting Alpha Event Counting discrimination->counting half_life Half-Life Calculation counting->half_life

Workflow for the experimental determination of the half-life of ¹⁸⁰W.

An In-depth Technical Guide on the Alpha Decay Process of Tungsten-180

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the alpha decay of Tungsten-180 (¹⁸⁰W), a rare nuclear decay process of significant interest in the fields of nuclear physics and low-background experimental searches. This document details the decay's characteristics, the sophisticated experimental techniques used for its detection, and the underlying theoretical framework.

Core Concepts: The Alpha Decay of ¹⁸⁰W

This compound is one of the five naturally occurring isotopes of tungsten and is unique among them for being slightly radioactive. It undergoes alpha decay, a process in which the nucleus emits an alpha particle (a helium nucleus, ⁴He), transforming into a lighter nucleus.[1][2] The decay equation for this process is:

¹⁸⁰₇₄W → ¹⁷⁶₇₂Hf + ⁴₂He

This decay is characterized by an extremely long half-life, making its detection a significant experimental challenge that requires ultra-low background conditions and highly sensitive detectors.[1][2]

Quantitative Data Summary

The key quantitative parameters for the alpha decay of this compound are summarized in the table below. These values are critical for theoretical model comparisons and for the design of experiments aimed at studying this and other rare decay processes.

ParameterValueReference
Half-life (T₁/₂) (1.8 ± 0.2) x 10¹⁸ years[3][4]
Q-value (Energy Release) 2516.4 ± 1.1 (stat.) ± 1.2 (sys.) keV[3][4]
Natural Abundance of ¹⁸⁰W 0.120%[1]
Daughter Nuclide Hafnium-176 (¹⁷⁶Hf)[5]

Experimental Protocols

The unambiguous detection of the alpha decay of ¹⁸⁰W was first achieved by the CRESST (Cryogenic Rare Event Search with Superconducting Thermometers) experiment.[3][4] This and subsequent experiments rely on sophisticated techniques to overcome the immense challenge posed by the decay's rarity.

Key Experimental Approach: Scintillating Bolometers

Modern experiments searching for rare events like the alpha decay of ¹⁸⁰W often employ scintillating bolometers.[6][7][8] This technique combines two detection methods to achieve high sensitivity and excellent background rejection:

  • Phonon (Heat) Detection: The energy deposited by a particle interaction in a crystal absorber at cryogenic temperatures (on the order of millikelvin) is measured as a tiny temperature increase. This provides a very precise measurement of the event's energy.

  • Scintillation Light Detection: Many of the crystals used as absorbers are also scintillators, meaning they emit a small flash of light upon particle interaction. This light is detected by a separate, highly sensitive light detector.

The simultaneous measurement of both heat and light signals is a powerful tool for particle identification. Alpha particles, for instance, produce a different ratio of light to heat compared to background events like gamma or beta radiation, allowing for their effective discrimination.[9][10]

CRESST Experimental Setup

The CRESST experiment utilized calcium tungstate (CaWO₄) crystals as scintillating bolometers.[7][11] The key components and steps in their experimental protocol are:

  • Detector Material: High-purity CaWO₄ crystals containing naturally occurring tungsten were used as the target and detector.

  • Cryogenic Operation: The detectors were cooled to millikelvin temperatures in a dilution refrigerator to minimize thermal noise and enable the detection of the small energy deposition from the alpha decay.

  • Phonon and Light Sensors: Each CaWO₄ crystal was equipped with a superconducting phase-transition thermometer to measure the phonon signal and a separate light detector to measure the scintillation light.

  • Low-Background Environment: The entire experiment was situated deep underground to shield it from cosmic radiation, a major source of background.[12][13][14] Additional passive and active shielding was used to minimize background from natural radioactivity in the surrounding materials.[15][16]

  • Data Acquisition and Analysis: The coincident detection of a phonon signal and a light signal with the expected energy and light-to-heat ratio for an alpha particle from ¹⁸⁰W decay provided the clear signature for the event.

Visualizations

Alpha Decay of this compound

Alpha_Decay_of_Tungsten_180 Alpha Decay of this compound 180W ¹⁸⁰₇₄W 176Hf ¹⁷⁶₇₂Hf 180W->176Hf decays to 4He ⁴₂He (α) 180W->4He emits

Caption: The alpha decay process of a this compound nucleus into a Hafnium-176 nucleus and an alpha particle.

Experimental Workflow for Rare Decay Detection

Experimental_Workflow Experimental Workflow for Rare Decay Detection cluster_detector Scintillating Bolometer Crystal Scintillating Crystal (e.g., CaWO₄) PhononSensor Phonon Sensor (Heat Measurement) Crystal->PhononSensor LightSensor Light Sensor (Light Measurement) Crystal->LightSensor DataAcquisition Data Acquisition System PhononSensor->DataAcquisition LightSensor->DataAcquisition ParticleInteraction Particle Interaction in Crystal ParticleInteraction->Crystal Analysis Data Analysis (Particle Identification) DataAcquisition->Analysis Result Identification of Alpha Decay Event Analysis->Result

Caption: A simplified workflow illustrating the detection of a rare decay event using a scintillating bolometer.

Theoretical Context

The alpha decay of this compound, like other alpha decays, is a quantum mechanical phenomenon.[17][18] The alpha particle is pre-formed within the nucleus and escapes by "tunneling" through the Coulomb barrier, which is a region of high potential energy that would classically prevent its escape. The extremely long half-life of ¹⁸⁰W is a direct consequence of the very low probability of this tunneling process occurring.[2][18] The study of such rare decays provides valuable data for refining our understanding of nuclear structure and the fundamental forces that govern it.

References

Unveiling the Faint Glow: A Technical Guide to the Discovery and Isolation of Tungsten-180

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the historical discovery of tungsten and the modern techniques for the isolation and detection of its rare, naturally occurring radioactive isotope, Tungsten-180. This document details the experimental protocols, from the foundational 18th-century chemical reduction to the sophisticated cryogenic detectors used today, offering valuable insights for researchers in nuclear chemistry, particle physics, and materials science.

Historical Discovery of Tungsten: The Elhuyar Brothers' Breakthrough

The element tungsten (W), initially named "wolfram," was first isolated in 1783 by the Spanish chemists and mineralogists Juan José and Fausto Elhuyar.[1][2][3][4][5] Their work built upon the earlier discovery of tungstic acid by Carl Wilhelm Scheele in 1781.[1] The Elhuyar brothers successfully reduced tungstic acid derived from the mineral wolframite to obtain the new metallic element.[1][3][4]

Experimental Protocol: Charcoal Reduction of Tungstic Acid (Elhuyar Method, 1783)

While the original publication, "Análisis químico del volfram y examen de un nuevo metal que entra en su composición," lacks the granular detail of modern experimental sections, the fundamental steps of the Elhuyar brothers' process can be reconstructed as follows:

  • Ore Processing: The starting material was wolframite, a mineral composed of iron and manganese tungstates ((Fe,Mn)WO₄). The ore was first crushed and purified to remove major contaminants.

  • Extraction of Tungstic Acid: The purified wolframite was treated with an acid to produce tungstic acid (H₂WO₄).

  • Reduction: The crucial step involved the high-temperature reduction of the tungstic acid using charcoal (carbon) as the reducing agent. The mixture was heated intensely in a crucible. The carbon reacted with the oxygen in the tungstic acid, leaving behind the metallic tungsten.

  • Isolation: The resulting product was a gray, metallic powder – the first isolated sample of tungsten.

This foundational discovery laid the groundwork for the future study of this remarkable element and its isotopes.

This compound: A Rare and Long-Lived Isotope

Tungsten has five naturally occurring isotopes.[1] this compound is the least abundant of these, with a natural abundance of approximately 0.12%.[1] It is a radioactive isotope that undergoes alpha decay with an exceptionally long half-life, making its detection a significant experimental challenge.

Quantitative Data for Naturally Occurring Tungsten Isotopes
IsotopeNatural Abundance (%)Half-Life (years)Decay Mode
¹⁸⁰W0.12(1.8 ± 0.2) x 10¹⁸Alpha
¹⁸²W26.50Stable-
¹⁸³W14.31Stable-
¹⁸⁴W30.64Stable-
¹⁸⁶W28.43Stable-

Modern Detection of this compound Alpha Decay: The CRESST Experiment

The first unambiguous detection of the natural alpha decay of this compound was achieved by the CRESST (Cryogenic Rare Event Search with Superconducting Thermometers) experiment.[6][7][8][9] This experiment, primarily designed to search for dark matter, utilizes highly sensitive cryogenic detectors capable of measuring the minute energy depositions from rare decay events.

Experimental Workflow for this compound Detection

G Workflow for the Detection of this compound Alpha Decay cluster_crystal Crystal Growth and Preparation cluster_detector Detector Assembly and Operation cluster_detection Signal Detection and Readout cluster_analysis Data Analysis crystal_growth CaWO4 Crystal Growth (Czochralski Method) crystal_prep Crystal Machining and Polishing crystal_growth->crystal_prep detector_assembly Detector Module Assembly (CaWO4 Crystal + TES) crystal_prep->detector_assembly tes_fab Transition Edge Sensor (TES) Fabrication tes_fab->detector_assembly cryostat Cooling to Millikelvin Temperatures in Cryostat detector_assembly->cryostat alpha_decay 180W Alpha Decay in CaWO4 Crystal phonon_signal Phonon Signal Generation alpha_decay->phonon_signal light_signal Scintillation Light Production alpha_decay->light_signal tes_readout TES Readout (SQUID) phonon_signal->tes_readout pmt_readout Light Detector Readout light_signal->pmt_readout data_acquisition Data Acquisition tes_readout->data_acquisition pmt_readout->data_acquisition pulse_analysis Pulse Shape Analysis data_acquisition->pulse_analysis energy_calibration Energy Calibration pulse_analysis->energy_calibration background_rejection Background Rejection (Phonon-Light Ratio) energy_calibration->background_rejection alpha_spectrum Alpha Spectrum Generation background_rejection->alpha_spectrum

Detection Workflow for this compound
Experimental Protocols for this compound Detection

High-purity calcium tungstate (CaWO₄) single crystals are grown using the Czochralski method.[10][11][12][13]

  • Material Preparation: High-purity CaCO₃ and WO₃ powders are synthesized to form CaWO₄.

  • Crystal Pulling: The CaWO₄ material is melted in a crucible. A seed crystal is dipped into the melt and slowly pulled upwards while rotating, allowing a large single crystal to form.

  • Annealing: The grown crystal is annealed to reduce internal stresses and defects.

The CRESST experiment utilizes scintillating calorimeters operated at millikelvin temperatures.[14][15]

  • Detector Module: A CaWO₄ crystal serves as the target. A Transition Edge Sensor (TES), a highly sensitive thermometer, is deposited onto the crystal. A separate light detector is placed nearby to measure the scintillation light.

  • Cryogenic Environment: The detector modules are housed in a dilution refrigerator and cooled to temperatures of around 15 mK.

  • Signal Generation: When an alpha particle from the decay of ¹⁸⁰W is absorbed in the CaWO₄ crystal, it generates both a phonon signal (heat) and a scintillation light signal.

  • Signal Readout: The tiny temperature rise from the phonon signal is measured by the TES, which is read out by a SQUID (Superconducting Quantum Interference Device). The scintillation light is simultaneously detected by the light detector.

The simultaneous measurement of heat and light is crucial for identifying the rare alpha decay events amidst background radiation.

  • Energy Measurement: The energy of the event is precisely determined from the phonon signal.

  • Particle Discrimination: Alpha particles produce a different light-to-heat ratio compared to background events like electron or gamma interactions. This difference allows for powerful background rejection.

  • Alpha Spectrum: By selecting events with the characteristic light yield of alpha particles, a clean alpha energy spectrum can be generated, revealing the peak corresponding to the decay of ¹⁸⁰W.

Isolation and Isotopic Analysis of Tungsten

For applications requiring enriched this compound or for precise isotopic analysis, various chemical and physical methods are employed.

Chemical Separation of Tungsten from Ores

Modern industrial processes for extracting tungsten from its primary ores, scheelite (CaWO₄) and wolframite ((Fe,Mn)WO₄), are more refined than the original charcoal reduction.

  • Leaching: The scheelite concentrate is leached with a strong acid, such as hydrochloric acid (HCl), often in the presence of other reagents to prevent the precipitation of tungstic acid on the mineral surface.[16][17][18][19]

  • Purification: The resulting solution containing dissolved tungsten is purified through solvent extraction or ion exchange to remove impurities.

  • Precipitation: Ammonium tungstate is precipitated from the purified solution.

  • Calcination: The ammonium tungstate is then calcined to produce high-purity tungsten trioxide (WO₃).

Isotopic Analysis Techniques

TIMS is a high-precision technique for determining isotopic ratios.[20][21][22][23][24]

  • Sample Preparation: A purified tungsten sample is deposited onto a metal filament (e.g., rhenium).

  • Ionization: The filament is heated to a high temperature, causing the tungsten atoms to be ionized.

  • Mass Separation: The ions are accelerated and separated based on their mass-to-charge ratio in a magnetic field.

  • Detection: The abundance of each tungsten isotope is measured by a detector, allowing for the precise determination of the ¹⁸⁰W concentration.

G Principle of Thermal Ionization Mass Spectrometry (TIMS) sample Purified Tungsten Sample on Filament ionization Thermal Ionization (Heating Filament) sample->ionization acceleration Ion Acceleration ionization->acceleration mass_analyzer Magnetic Sector Mass Analyzer acceleration->mass_analyzer detector Detector Array mass_analyzer->detector data_output Isotope Ratios detector->data_output

TIMS Workflow

For the analysis of radioactive isotopes, gamma and alpha spectrometry are essential tools.[25][26][27][28][29][30][31]

  • Sample Preparation: The tungsten sample is prepared in a suitable geometry for the detector.

  • Detection: The sample is placed in a shielded environment to reduce background radiation and measured with a high-resolution detector (e.g., a High-Purity Germanium detector for gamma rays or a silicon surface barrier detector for alpha particles).

  • Spectral Analysis: The energy spectrum of the emitted radiation is recorded. The characteristic energy peaks allow for the identification and quantification of specific isotopes.

Conclusion

The journey from the initial isolation of tungsten by the Elhuyar brothers to the precise detection of the faint alpha decay of this compound exemplifies the remarkable progress in chemical and physical sciences. The methodologies outlined in this guide, from historical chemical reductions to cutting-edge cryogenic detection and high-precision mass spectrometry, provide a foundational understanding for researchers working with this unique element and its isotopes. These techniques are not only crucial for fundamental research in nuclear and particle physics but also have potential applications in areas such as geochronology and the development of novel radiopharmaceuticals.

References

In-Depth Technical Guide to the Nuclear Structure and Properties of Tungsten-180

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the nuclear properties, structure, and decay characteristics of the Tungsten-180 (¹⁸⁰W) isotope. It is intended for researchers, scientists, and professionals in drug development who require detailed information on this nuclide. The guide includes summaries of key quantitative data, detailed experimental protocols from seminal research, and visualizations of nuclear processes and experimental workflows.

General and Decay Properties of this compound

This compound is one of five naturally occurring isotopes of tungsten.[1] While the others are considered stable, ¹⁸⁰W is a primordial radionuclide, meaning it has a half-life comparable to or longer than the age of the Earth.[1] It is characterized by an extremely long half-life, making it stable for most practical purposes.[1] Its low natural abundance and faint radioactivity present significant challenges for its detection and characterization.

Core Nuclear Properties

The fundamental nuclear properties of this compound are summarized in the table below. These values are compiled from various nuclear data sources.

PropertyValue
Atomic Number (Z) 74
Neutron Number (N) 106
Atomic Mass 179.946704 u[2]
Natural Abundance 0.12%[3]
Spin and Parity (Jπ) 0+[3]
Mass Excess -49.644477 MeV[3]
Binding Energy 8.025488 MeV[3]
Magnetic Dipole Moment 0 µN[3]
Electric Quadrupole Moment 0 e·b[4]
Decay Characteristics

This compound decays exclusively via alpha (α) emission, transforming into a stable isotope of Hafnium.[1][5] The extremely slow decay rate results in approximately two alpha decays per gram of natural tungsten per year.[6][7] The definitive measurement of this decay was a significant experimental achievement.

PropertyValue
Decay Mode Alpha (α) Decay[1]
Daughter Nuclide ¹⁷⁶Hf[1]
Half-Life (T₁/₂) (1.8 ± 0.2) x 10¹⁸ years[6][8]
Decay Energy (Q-value) 2516.4 ± 1.1 (stat.) ± 1.2 (sys.) keV[8]

Nuclear Structure and Excited States

The nuclear structure of ¹⁸⁰W, particularly its excited states, has been investigated through fusion-evaporation reactions. As an even-even nucleus, its low-lying excited states form a rotational yrast band. The lifetimes of these states provide crucial information about the nuclear deformation and collective behavior of the nucleus.

The properties of the ground-state rotational band members that have been experimentally determined are listed below.

Level (Spin/Parity)Excitation Energy (keV)Measured Half-Life (ps)
2+103.581360 ± 70
4+338.045.1 ± 2.4
6+689.67.7 ± 0.6
8+1141.22.5 ± 0.4
10+1672.9-

Data sourced from the Evaluated Nuclear Structure Data File (ENSDF) and lifetime measurements from A. Dewald, et al.

G cluster_0 Yrast Band of this compound cluster_1 Energy (keV) Energy (keV) 1700 1700 1400 1400 1100 1100 800 800 500 500 200 200 n10 10+ (1672.9 keV) n8 8+ (1141.2 keV) n10->n8 E2 n6 6+ (689.6 keV) n8->n6 E2 n4 4+ (338.0 keV) n6->n4 E2 n2 2+ (103.6 keV) n4->n2 E2 n0 0+ (Ground State) n2->n0 E2

Fig. 1: Energy level diagram for the ground-state yrast band of ¹⁸⁰W.

Experimental Protocols

The measurement of the subtle properties of this compound requires highly sensitive and specialized experimental techniques to overcome challenges such as extremely long half-lives and the population of specific quantum states.

Half-Life Measurement: The CRESST Experiment

The first unambiguous detection of the alpha decay of ¹⁸⁰W was performed by the CRESST (Cryogenic Rare Event Search with Superconducting Thermometers) collaboration.[2][8] This experiment is primarily designed to search for dark matter but its exceptional sensitivity allows for the investigation of other rare nuclear events.[9]

Methodology:

  • Detector Crystal: The core of the detector is a scintillating Calcium Tungstate (CaWO₄) crystal. This material serves as both the source of the ¹⁸⁰W nuclei (as tungsten is a natural component) and the detection medium.[9]

  • Cryogenic Operation: The detector module is cooled to millikelvin temperatures (~15 mK) in a dilution refrigerator located deep underground at the Laboratori Nazionali del Gran Sasso (LNGS) to shield against cosmic radiation.[10][11]

  • Dual Signal Detection: When a particle interacts within the crystal, it deposits energy that is converted into phonons (heat) and photons (scintillation light).[9]

    • A Transition Edge Sensor (TES), a highly sensitive thermometer, measures the tiny temperature rise caused by the phonons, giving a precise energy measurement of the event.[10]

    • A separate cryogenic light detector measures the scintillation light produced.

  • Particle Discrimination: The ratio of scintillation light to heat (light yield) is dependent on the type of interacting particle. Alpha particles produce a significantly different light yield compared to the more common background events from beta/gamma radiation.[10]

  • Data Analysis: By plotting the light yield against the energy, events from alpha decays form a distinct band, completely separated from the beta/gamma background. This allows for a clean, background-free energy spectrum of alpha events, where the peak corresponding to the ¹⁸⁰W decay can be identified and the number of decays over a long exposure time counted to calculate the half-life.[12]

G cluster_Setup Experimental Setup cluster_Process Measurement Process cluster_Analysis Data Analysis Cryostat Dilution Refrigerator (~15mK) @ LNGS Underground Lab Detector CaWO₄ Crystal (Source & Target) Cryostat->Detector TES Transition Edge Sensor (Phonon Detector) DAQ Data Acquisition System TES->DAQ LightDet Cryogenic Light Detector (Photon Detector) LightDet->DAQ Event Alpha Decay of ¹⁸⁰W (occurs inside crystal) Phonon Phonon (Heat) Signal Event->Phonon Photon Scintillation (Light) Signal Event->Photon Phonon->TES Photon->LightDet Discrimination Particle Discrimination (Light Yield vs. Energy) DAQ->Discrimination Spectrum Background-Free Alpha Spectrum Discrimination->Spectrum Result Identify ¹⁸⁰W Peak Calculate Half-Life Spectrum->Result

Fig. 2: Experimental workflow for the measurement of the ¹⁸⁰W half-life at CRESST.
Excited State Lifetime Measurement

The lifetimes of the fast-decaying yrast states in ¹⁸⁰W were measured using a fusion-evaporation reaction at the 10 MV FN Tandem accelerator of the Institut für Kernphysik in Cologne, Germany.[13]

Methodology:

  • Reaction: Excited states in ¹⁸⁰W were populated via the ¹⁸¹Ta(¹H, 2n)¹⁸⁰W reaction.[13] In this process, a proton (¹H) beam bombards a Tantalum-181 target.

  • Beam and Target: A 16 MeV proton beam was used. The target consisted of a self-supporting foil of ¹⁸¹Ta with a thickness of 0.5 mg/cm².[13]

  • Compound Nucleus Formation: The proton fuses with the ¹⁸¹Ta nucleus, forming a highly excited compound nucleus of ¹⁸²W*.

  • Particle Evaporation: This unstable compound nucleus rapidly de-excites by "evaporating" two neutrons (2n), resulting in the formation of an excited ¹⁸⁰W* nucleus.

  • Gamma Decay and Detection: The excited ¹⁸⁰W* nucleus then decays to its ground state through a cascade of gamma-ray emissions. These gamma rays and associated conversion electrons are detected. The lifetimes of the intermediate states are measured using fast-timing techniques with specialized instruments like the Cologne iron-free Orange spectrometer, which can measure the time differences between populating and depopulating gamma rays in the picosecond range.[14][15]

G cluster_Reaction Fusion-Evaporation Reaction cluster_Decay De-excitation & Detection Proton ¹H Proton Beam (16 MeV) Compound ¹⁸²W* (Compound Nucleus) Proton->Compound Target ¹⁸¹Ta Target Target->Compound Neutrons 2 Neutrons (n) Compound->Neutrons ExcitedW ¹⁸⁰W* (Excited States) Compound->ExcitedW Evaporation GroundW ¹⁸⁰W (Ground State) ExcitedW->GroundW Decay Gammas Gamma-Ray Cascade (γ₁, γ₂, ...) ExcitedW->Gammas Detector Spectrometer (e.g., Orange Spectrometer) Gammas->Detector

Fig. 3: Logical workflow for populating excited states in ¹⁸⁰W for lifetime studies.

Nuclear Decay Pathway

The sole observed decay channel for this compound is alpha decay. This process involves the quantum tunneling of an alpha particle (a helium nucleus, ⁴He) from the parent nucleus.

G W180 ¹⁸⁰W Hf176 ¹⁷⁶Hf W180->Hf176 T₁/₂ = 1.8x10¹⁸ yr W180->Hf176 Q = 2.516 MeV Alpha α (⁴He) W180->Alpha Q = 2.516 MeV

Fig. 4: Alpha decay pathway of the this compound isotope.

Applications in Research and Medicine

Despite its extreme stability, this compound serves as a crucial starting material for the production of other valuable radionuclides.

  • Production of Tungsten-181: ¹⁸⁰W is used as a target material for neutron capture reactions to produce Tungsten-181 (¹⁸¹W).[2][16] ¹⁸¹W is a radioisotope with a half-life of ~121 days that is used in various applications, including as a tracer in geophysical studies and for the development of radiopharmaceuticals.[2][16]

References

In-depth Technical Guide: Theoretical Stability of Tungsten-180 Versus Other Tungsten Isotopes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the theoretical and experimental stability of Tungsten-180 in comparison to other naturally occurring tungsten isotopes. It delves into the nuclear properties that govern their stability, the experimental methodologies used to measure their decay, and the theoretical models that predict their behavior.

Introduction: The Landscape of Tungsten Isotopes

Tungsten (W), with atomic number 74, has five naturally occurring isotopes: ¹⁸⁰W, ¹⁸²W, ¹⁸³W, ¹⁸⁴W, and ¹⁸⁶W.[1][2][3] While ¹⁸²W, ¹⁸³W, ¹⁸⁴W, and ¹⁸⁶W are considered observationally stable for most practical purposes, theoretical models of nuclear physics predict that all tungsten isotopes are, in fact, unstable and can undergo radioactive decay.[4] This guide focuses on the unique case of this compound, the only naturally occurring tungsten isotope for which radioactive decay has been experimentally observed, and compares its stability with its heavier, seemingly stable counterparts.[1][5]

Quantitative Isotopic Data

The fundamental properties of the naturally occurring tungsten isotopes are summarized in the table below. This data is essential for understanding the subtle differences that lead to the varying stabilities of these nuclides.

IsotopeNatural Abundance (%)[2][3]Half-life (years)[1][2]Decay ModeQ-value for α-decay (MeV)
¹⁸⁰W0.121.8 x 10¹⁸α~2.5
¹⁸²W26.50Observationally Stable (> 4 x 10²¹)α (theoretically)< 2.0
¹⁸³W14.31Observationally Stable (> 4 x 10²¹)α (theoretically)< 2.0
¹⁸⁴W30.64Observationally Stable (> 4 x 10²¹)α (theoretically)< 2.0
¹⁸⁶W28.43Observationally Stable (> 4 x 10²¹)α (theoretically)< 2.0

Theoretical Framework of Nuclear Stability

The stability of an atomic nucleus is determined by the interplay of the strong nuclear force, which binds protons and neutrons together, and the electrostatic repulsion between positively charged protons. For heavy nuclei like tungsten, two primary theoretical models help in understanding their stability: the Liquid Drop Model and the Nuclear Shell Model.

The Liquid Drop Model

The Liquid Drop Model treats the nucleus as a droplet of incompressible nuclear fluid. It provides a good approximation for the binding energy of a nucleus and explains why heavier nuclei are prone to alpha decay. According to this model, the binding energy is influenced by several factors, including volume, surface tension, and Coulomb repulsion. For heavy nuclei, the increasing Coulomb repulsion between the large number of protons can overcome the strong nuclear force, leading to instability and the emission of an alpha particle.

The Nuclear Shell Model

The Nuclear Shell Model, analogous to the electron shell model in atoms, describes nucleons (protons and neutrons) as occupying discrete energy levels or shells within the nucleus.[6] Nuclei with filled shells exhibit exceptional stability, and the numbers of nucleons that correspond to filled shells are known as "magic numbers".[7] While the naturally occurring tungsten isotopes do not have a magic number of protons or neutrons, the shell model can still be used to perform detailed calculations of nuclear properties, including decay probabilities.[8] Theoretical calculations based on the shell model predict that all tungsten isotopes are energetically unstable to alpha decay, although the predicted half-lives for the "stable" isotopes are extraordinarily long, making their decay virtually unobservable with current technology.[4]

The predicted instability of all tungsten isotopes stems from the fact that for heavy nuclei, the configuration of two protons and two neutrons (an alpha particle) is a particularly stable and tightly bound sub-structure. The release of this sub-structure, if energetically favorable (i.e., the Q-value is positive), can lead to a more stable daughter nucleus.

Experimental Observation of this compound Decay

The extremely long half-life of this compound makes the detection of its decay a significant experimental challenge, requiring ultra-low background conditions and highly sensitive detectors. The CRESST (Cryogenic Rare Event Search with Superconducting Thermometers) experiment, located at the Gran Sasso National Laboratory (LNGS) in Italy, was instrumental in the first unambiguous observation of the alpha decay of ¹⁸⁰W.[5]

Experimental Protocol: The CRESST Experiment

The CRESST experiment is designed to detect very rare particle interactions, including those from dark matter candidates and rare radioactive decays. The protocol for detecting the alpha decay of ¹⁸⁰W involves the following key steps:

  • Detector Material: The experiment utilizes scintillating calcium tungstate (CaWO₄) crystals as the primary detector material.[9] These crystals are grown with high radiopurity to minimize internal background radiation. The tungsten within the crystal itself serves as the source of the decay.

  • Cryogenic Operation: The CaWO₄ crystals are cooled to millikelvin temperatures (around 10 mK) in a cryostat.[9] At these extremely low temperatures, the heat capacity of the crystal is very small. A particle interaction within the crystal deposits a small amount of energy, which leads to a measurable rise in temperature.

  • Signal Detection:

    • Phonon Signal (Heat): A superconducting thermometer, consisting of a thin tungsten film, is deposited on the surface of the CaWO₄ crystal. This thermometer is operated at its superconducting transition edge, making it extremely sensitive to small temperature changes. The energy from a particle interaction creates phonons (quantized lattice vibrations) that are detected as a heat signal by the thermometer.[10]

    • Scintillation Light Signal: As a scintillating material, CaWO₄ also emits a small amount of light upon a particle interaction. This scintillation light is detected by a separate, nearby light detector.[9]

  • Background Discrimination: The simultaneous detection of both a heat signal and a light signal is crucial for discriminating between different types of particle interactions. Alpha particles produce a different light-to-heat signal ratio compared to more common background events like beta and gamma radiation. This allows for the effective rejection of background signals and the clear identification of alpha decay events.[9]

  • Low-Background Environment: The entire experimental setup is housed deep underground at the LNGS to shield it from cosmic rays.[11] Furthermore, the cryostat is surrounded by multiple layers of passive shielding materials, such as lead and polyethylene, to block environmental radioactivity.[12]

  • Data Analysis: The collected data, consisting of coincident heat and light signals, is meticulously analyzed. The energy of the interacting particle is determined from the heat signal. By plotting the light yield as a function of energy, a distinct population of events corresponding to alpha decays can be identified, separated from the beta/gamma background. The characteristic energy of the alpha decay of ¹⁸⁰W allows for its unambiguous identification.[13]

Diagrams

Alpha Decay of this compound

Alpha_Decay W180 ¹⁸⁰W Hf176 ¹⁷⁶Hf W180->Hf176 α decay (T₁/₂ = 1.8 x 10¹⁸ years) alpha α (⁴He)

Caption: Alpha decay pathway of this compound to Hafnium-176.

CRESST Experimental Workflow

CRESST_Workflow cluster_Detector Detector Module CaWO4 CaWO₄ Crystal (Target & Scintillator) Thermometer Superconducting Thermometer (Heat Signal) CaWO4->Thermometer Phonons LightDetector Light Detector (Light Signal) CaWO4->LightDetector Scintillation Light DAQ Data Acquisition System Thermometer->DAQ LightDetector->DAQ ParticleInteraction Particle Interaction (e.g., ¹⁸⁰W α-decay) ParticleInteraction->CaWO4 Analysis Data Analysis (Signal Discrimination) DAQ->Analysis Result Identification of α-decay Events Analysis->Result

Caption: Workflow of the CRESST experiment for detecting rare events.

Logical Relationship of Nuclear Stability

Nuclear_Stability Nucleus Heavy Nucleus (e.g., Tungsten Isotope) Forces Interplay of Nuclear Forces Nucleus->Forces BindingEnergy Binding Energy per Nucleon Forces->BindingEnergy DecayMode Potential Decay Modes (e.g., α, β, γ) BindingEnergy->DecayMode QValue Q-value > 0? DecayMode->QValue Stability Nuclear Stability QValue->Stability Yes: Unstable No: Stable

Caption: Logical flow for assessing the stability of a nucleus.

Conclusion

While four of the five naturally occurring tungsten isotopes are considered stable for all practical purposes, theoretical models predict that all are susceptible to alpha decay. The extremely long predicted half-lives of ¹⁸²W, ¹⁸³W, ¹⁸⁴W, and ¹⁸⁶W make their decay currently unobservable. In contrast, the alpha decay of ¹⁸⁰W, with a half-life of 1.8 x 10¹⁸ years, has been experimentally confirmed.[2] This observation, made possible by sophisticated experimental techniques like those employed by the CRESST collaboration, provides a valuable benchmark for nuclear models and our understanding of nuclear stability at the limits of observation. The study of such rare decay processes continues to push the boundaries of experimental physics and provides deeper insights into the fundamental forces that govern the universe.

References

Enriched Tungsten-180: A Technical Guide to Synthesis, Production, and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tungsten-180 (¹⁸⁰W) is a stable, naturally occurring isotope of tungsten with significant potential in the medical field, primarily as a precursor to the therapeutic radioisotope Tungsten-181 (¹⁸¹W). With a very low natural abundance, the enrichment of ¹⁸⁰W is a critical step for its practical application. This technical guide provides a comprehensive overview of the synthesis and production of enriched this compound, detailing the primary isotope separation methodologies, post-enrichment chemical processing, and its application in the development of radiopharmaceuticals. This document is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development who are interested in the utilization of this promising isotope.

Introduction to this compound

Tungsten is a chemical element with the symbol W and atomic number 74. Naturally occurring tungsten is composed of five isotopes, with their respective abundances detailed in the table below. This compound is the least abundant of these, making its isolation and enrichment a significant technical challenge.

Table 1: Natural Isotopic Abundance of Tungsten

IsotopeNatural Abundance (%)
¹⁸⁰W0.12
¹⁸²W26.50
¹⁸³W14.31
¹⁸⁴W30.64
¹⁸⁶W28.43

The primary application of enriched ¹⁸⁰W lies in its ability to be converted to the radioisotope ¹⁸¹W through neutron capture. ¹⁸¹W has garnered interest as a potential candidate for brachytherapy, a form of localized radiation therapy for cancer.

Isotope Enrichment Methodologies

The enrichment of this compound from its natural state requires sophisticated isotope separation techniques. The choice of method depends on factors such as the desired enrichment level, production scale, and economic feasibility. The three primary methods for isotope separation applicable to tungsten are Gas Centrifugation, Electromagnetic Isotope Separation (EMIS), and Atomic Vapor Laser Isotope Separation (AVLIS).

Gas Centrifugation

Gas centrifugation is a widely used method for uranium enrichment and can be adapted for other elements that can be converted into a gaseous compound. For tungsten, the process utilizes Tungsten Hexafluoride (WF₆) gas.

Experimental Protocol: Gas Centrifugation of WF₆

  • Feed Material Preparation: High-purity tungsten metal powder is reacted with fluorine gas at elevated temperatures (350-400°C) to synthesize Tungsten Hexafluoride (WF₆), a volatile solid at room temperature that sublimes into a gas.

  • Centrifuge Cascade: The WF₆ gas is introduced into a cascade of high-speed gas centrifuges. Each centrifuge consists of a rotor that spins at very high velocities.

  • Isotope Separation: The centrifugal force generated by the spinning rotor causes the heavier isotopes of tungsten (like ¹⁸⁶W) to move preferentially towards the rotor wall, while the lighter isotopes (including ¹⁸⁰W) are concentrated closer to the center.

  • Extraction: Scoops are used to extract the enriched (lighter) and depleted (heavier) gas streams.

  • Cascading Enrichment: The enriched stream from one centrifuge is fed into the next centrifuge in the cascade, progressively increasing the concentration of ¹⁸⁰W. A large number of centrifuges arranged in series and parallel are required to achieve significant enrichment.

Quantitative Data:

Specific operational parameters such as rotor speed, temperature gradients, and pressure profiles for the enrichment of this compound are not publicly available due to their proprietary and sensitive nature. However, the efficiency of a gas centrifuge cascade is measured in Separative Work Units (SWU), which represents the amount of separation done by an enrichment process. The required SWU for a given enrichment task can be calculated based on the initial and desired concentrations and the amount of product and tails.

Gas_Centrifuge_Workflow cluster_feed Feed Preparation cluster_cascade Centrifuge Cascade W_powder Tungsten Powder Fluorination Fluorination (W + 3F₂ → WF₆) W_powder->Fluorination WF6_gas WF₆ Gas Fluorination->WF6_gas Centrifuge1 Centrifuge 1 WF6_gas->Centrifuge1 Feed Centrifuge2 Centrifuge 2 Centrifuge1->Centrifuge2 Enriched Stream Depleted_Stream1 Centrifuge1->Depleted_Stream1 Depleted Stream CentrifugeN Centrifuge N Centrifuge2->CentrifugeN ... Depleted_Stream2 Centrifuge2->Depleted_Stream2 ... Enriched_W180 Enriched_W180 CentrifugeN->Enriched_W180 Highly Enriched ¹⁸⁰WF₆ Depleted_StreamN CentrifugeN->Depleted_StreamN ...

Gas Centrifugation Workflow for ¹⁸⁰W Enrichment.
Electromagnetic Isotope Separation (EMIS)

Electromagnetic Isotope Separation (EMIS) is a high-precision technique capable of achieving very high enrichment levels. It is particularly suitable for separating a wide range of isotopes, including those of heavy elements like tungsten.

Experimental Protocol: Electromagnetic Isotope Separation of Tungsten

  • Ion Source: A volatile tungsten compound, such as Tungsten Hexafluoride (WF₆) or Tungsten Hexachloride (WCl₆), is introduced into an ion source. Alternatively, tungsten metal can be vaporized at high temperatures. The tungsten atoms are then ionized, creating a beam of positively charged tungsten ions.

  • Acceleration: The ions are accelerated by a high-voltage electric field.

  • Magnetic Deflection: The accelerated ion beam is passed through a strong magnetic field. The magnetic field deflects the ions into circular paths, with the radius of curvature being dependent on the mass-to-charge ratio of the ion.

  • Isotope Collection: Since ¹⁸⁰W ions are the lightest, they will have the tightest radius of curvature. Collectors, or "pockets," are precisely positioned to intercept the beams of the different isotopes.

  • Product Recovery: The collected ¹⁸⁰W is then chemically recovered from the collector material.

Quantitative Data:

EMIS can achieve very high isotopic purity, often exceeding 99%. However, the process has a low throughput and is energy-intensive, making it more suitable for producing smaller quantities of highly enriched isotopes for research and medical applications.

EMIS_Workflow cluster_collection Isotope Collection Ion_Source Ion Source (Tungsten Vapor Ionization) Accelerator Accelerator Ion_Source->Accelerator Magnet Magnetic Field Accelerator->Magnet Ion Beam Collector Collector Pockets Magnet->Collector Separated Ion Beams W180 ¹⁸⁰W Collector->W180 W182 ¹⁸²W Collector->W182 W183 ¹⁸³W Collector->W183 W184 ¹⁸⁴W Collector->W184 W186 ¹⁸⁶W Collector->W186

Principle of Electromagnetic Isotope Separation.
Atomic Vapor Laser Isotope Separation (AVLIS)

AVLIS is a more advanced and highly selective method that utilizes the subtle differences in the electron energy levels of isotopes.

Experimental Protocol: AVLIS of Tungsten

  • Atomic Vapor Generation: Tungsten metal is heated in a vacuum to create a stream of atomic tungsten vapor.

  • Selective Excitation: The atomic vapor is illuminated by a precisely tuned laser. The laser's wavelength is set to a specific value that is only absorbed by ¹⁸⁰W atoms, exciting their electrons to a higher energy level.

  • Ionization: A second laser of a different wavelength then strikes the excited ¹⁸⁰W atoms, providing enough energy to ionize them (remove an electron). The other tungsten isotopes, not having been excited by the first laser, remain neutral.

  • Electrostatic Collection: The positively charged ¹⁸⁰W ions are then deflected by an electric field and collected on a charged plate.

  • Product Recovery: The enriched ¹⁸⁰W is recovered from the collection plate.

Quantitative Data:

Post-Enrichment Chemical Processing

After enrichment, the ¹⁸⁰W, often in the form of a fluoride or collected on a substrate, must be chemically processed into a usable form, typically as high-purity tungsten oxide (¹⁸⁰WO₃) or tungsten metal powder.

Protocol: Conversion of Enriched WF₆ to WO₃

A process for converting enriched Tungsten-186 hexafluoride to oxide has been described and is applicable to this compound.[1]

  • Hydrolysis: The enriched ¹⁸⁰WF₆ gas is reacted with water in a controlled manner to form tungstic acid (H₂WO₄).

  • Precipitation: The tungstic acid precipitates out of the solution.

  • Calcination: The precipitated tungstic acid is then heated (calcined) to drive off water, resulting in the formation of pure tungsten trioxide (¹⁸⁰WO₃).

The resulting ¹⁸⁰WO₃ can then be reduced to tungsten metal powder by heating in a hydrogen atmosphere.

Production of Tungsten-181

Enriched ¹⁸⁰W serves as the target material for the production of the medically relevant radioisotope ¹⁸¹W.

Protocol: Neutron Activation of ¹⁸⁰W

  • Target Preparation: A target of enriched ¹⁸⁰W, typically in the form of ¹⁸⁰WO₃ or metal powder, is fabricated.

  • Irradiation: The target is placed in a nuclear reactor and irradiated with a high flux of thermal neutrons.

  • Nuclear Reaction: The ¹⁸⁰W nucleus captures a neutron to become ¹⁸¹W (¹⁸⁰W(n,γ)¹⁸¹W).

  • Target Processing: After irradiation, the target is removed from the reactor. The ¹⁸¹W needs to be chemically separated from any remaining ¹⁸⁰W and any impurities that may have formed.

Table 2: Nuclear Properties of this compound and Tungsten-181

IsotopeHalf-lifeDecay ModeMain Emissions
¹⁸⁰WStable--
¹⁸¹W121.2 daysElectron Capture (EC)X-rays (57.5 keV, 58.9 keV), Gamma rays (136.2 keV, 152.2 keV)

Applications in Drug Development and Research

The primary driver for the production of enriched ¹⁸⁰W is its use in generating ¹⁸¹W for medical applications, particularly in brachytherapy.

Tungsten-181 in Brachytherapy

Brachytherapy is a type of radiotherapy where a sealed radiation source is placed inside or next to the area requiring treatment. ¹⁸¹W is being investigated as a potential source for high-dose-rate (HDR) brachytherapy. Its favorable decay characteristics, including a lack of high-energy gamma emissions, make it an attractive candidate for delivering a localized radiation dose to tumors while minimizing exposure to surrounding healthy tissue.[2]

Preclinical and Clinical Research

Preclinical studies are essential to evaluate the safety and efficacy of new radiopharmaceuticals.[3][4][5][6][7] For ¹⁸¹W, this would involve in vitro studies to assess its effects on cancer cell lines and in vivo studies in animal models to determine its biodistribution, tumor targeting, and therapeutic efficacy. While ¹⁸¹W shows promise, extensive preclinical and clinical research is still required to establish its role in routine clinical practice.

W181_Application_Pathway Enriched_W180 Enriched ¹⁸⁰W Neutron_Irradiation Neutron Irradiation (¹⁸⁰W(n,γ)¹⁸¹W) Enriched_W180->Neutron_Irradiation Separation Chemical Separation and Purification Neutron_Irradiation->Separation W181_Source ¹⁸¹W Brachytherapy Source Separation->W181_Source Drug_Development Drug Development W181_Source->Drug_Development Preclinical_Studies Preclinical Studies (In Vitro / In Vivo) Drug_Development->Preclinical_Studies Clinical_Trials Clinical Trials Preclinical_Studies->Clinical_Trials Cancer_Therapy Cancer Therapy Clinical_Trials->Cancer_Therapy

Pathway from Enriched ¹⁸⁰W to Clinical Application.

Conclusion

The synthesis and production of enriched this compound is a complex but crucial process that unlocks the potential of its daughter isotope, Tungsten-181, in the field of nuclear medicine. While significant technical challenges exist in the enrichment of this rare isotope, the methodologies of gas centrifugation, electromagnetic isotope separation, and laser isotope separation provide viable pathways for its production. Further research and development in both enrichment technologies and the clinical applications of ¹⁸¹W will be critical in realizing the full therapeutic potential of this promising isotope. This guide provides a foundational understanding of the core principles and processes involved, intended to support the endeavors of the scientific and drug development communities.

References

An In-depth Technical Guide to the Core Atomic Properties of Tungsten-180

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental atomic and physical properties of the Tungsten-180 (¹⁸⁰W) isotope. The information is presented to be a valuable resource for professionals in research, science, and drug development, with a focus on quantitative data, experimental methodologies, and clear visual representations of core concepts.

Core Atomic Structure and Electron Configuration

Tungsten (W) is a transition metal with the atomic number 74. The specific isotope, this compound, is distinguished by its mass number of 180. All isotopes of an element share the same number of protons and electrons, which dictates their chemical behavior and electron configuration. The primary distinction between isotopes lies in the number of neutrons within the atomic nucleus.

The electron configuration of a neutral tungsten atom is [Xe] 4f¹⁴ 5d⁴ 6s².[1][2] This configuration is determined by applying the Aufbau principle, Hund's rule, and the Pauli exclusion principle, and is experimentally verified through atomic spectroscopy.[3][4] In its gaseous, neutral ground state, tungsten follows the Aufbau principle, filling the 6s subshell before the 5d subshell.[4] However, in its crystalline form, the ground-state configuration is altered to five electrons in the 5d sub-shell and one in the 6s sub-shell, which contributes to its strong covalent bonds.[4]

A summary of the core atomic properties of this compound is presented in the table below.

Property Value
Atomic Number (Z)74[5]
Mass Number (A)180[5]
Number of Protons74[5]
Number of Electrons74[5]
Number of Neutrons106[5]
Electron Configuration[Xe] 4f¹⁴ 5d⁴ 6s²[1][2]
Natural Abundance0.12%[6][7]
Half-life (t₁/₂)1.8 x 10¹⁸ years[8]
Decay ModeAlpha (α) decay to Hafnium-176 (¹⁷⁶Hf)[8]

Physical and Chemical Properties

Tungsten is renowned for its exceptional physical properties, primarily its high melting and boiling points, which are the highest among all metals.[1] Its chemical properties are characterized by high stability and resistance to corrosion at room temperature.[9]

The following table summarizes key physical and chemical properties of Tungsten.

Property Value
Melting Point3422 °C (3695 K)[1]
Boiling Point5930 °C (6203 K)[1]
Density19.25 g/cm³[1]
Crystal StructureBody-centered cubic (BCC)[10][11]
Common Oxidation States+2, +3, +4, +5, +6[2]
Electronegativity (Pauling Scale)2.36[5]
Ionization Energy (1st)770 kJ/mol[12]

Experimental Protocols

The determination of the atomic and physical properties of this compound involves a range of sophisticated experimental techniques. Below are detailed methodologies for key experiments.

Determination of Isotopic Abundance

The natural abundance of tungsten isotopes is precisely measured using techniques such as Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICPMS) and Nuclear Resonance Fluorescence (NRF) .

MC-ICPMS Protocol:

  • Sample Preparation: A purified sample of tungsten is dissolved in an appropriate acid mixture.

  • Introduction into ICP-MS: The sample solution is nebulized and introduced into the high-temperature plasma of the ICP-MS. The plasma atomizes and ionizes the tungsten atoms.

  • Ion Separation: The ions are then passed through a mass spectrometer, where they are separated based on their mass-to-charge ratio.

  • Detection: Multiple detectors (Faraday cups) simultaneously collect the ion beams of the different tungsten isotopes.

  • Data Analysis: The relative intensities of the ion signals for each isotope are measured to determine their abundance with high precision. Recent advancements in MC-ICPMS allow for an external reproducibility of better than 80 ppm.[13]

NRF Protocol:

  • Irradiation: A sample of natural tungsten is irradiated with a quasi-monochromatic γ-ray beam.

  • Nuclear Excitation: The γ-rays excite the nuclei of the different tungsten isotopes.

  • De-excitation and Detection: The excited nuclei de-excite by emitting characteristic γ-rays, which are detected by a high-purity germanium (HPGe) detector array.

  • Abundance Calculation: The intensities of the emitted γ-rays for each isotope are proportional to their abundance in the sample.[9]

Determination of Melting and Boiling Points

Due to tungsten's extremely high melting and boiling points, direct measurement with conventional thermometers is not feasible. Instead, methods based on black-body radiation are employed.

Experimental Workflow:

  • Sample Setup: A filament of pure tungsten is placed in a vacuum or an inert gas atmosphere to prevent oxidation.

  • Heating: An electric current is passed through the filament, causing it to heat up.

  • Temperature Measurement: The temperature of the filament is determined by measuring its emitted electromagnetic radiation spectrum with a spectrophotometer. The spectrum is then fitted to Planck's law of black-body radiation to calculate the temperature.[1][6]

  • Melting Point Determination: The current is gradually increased until the filament melts. The temperature at which this occurs is recorded as the melting point.

  • Boiling Point Determination: To determine the boiling point, the vapor pressure of the molten tungsten is measured at different temperatures. The boiling point is then extrapolated from the vapor pressure curve.[6]

Determination of Crystal Structure

The crystal structure of tungsten is determined using X-ray Diffraction (XRD) .

Methodology:

  • Sample Preparation: A powdered sample of crystalline tungsten is prepared.

  • X-ray Beam Interaction: A monochromatic beam of X-rays is directed at the sample.

  • Diffraction: The X-rays are diffracted by the regularly spaced atoms in the crystal lattice.

  • Detection of Diffracted X-rays: A detector measures the intensity of the diffracted X-rays at various angles.

  • Data Analysis: The resulting diffraction pattern, a series of peaks at specific angles, is analyzed. The positions and intensities of the peaks are used to determine the crystal system, lattice parameters, and the arrangement of atoms within the unit cell, which for tungsten is body-centered cubic.[14]

Visualizations

Atomic Structure of this compound

G cluster_nucleus Nucleus (¹⁸⁰W) Proton 74 Protons Neutron 106 Neutrons Nucleus Nucleus Shell 2 8e⁻ Shell 3 18e⁻ Shell 4 32e⁻ Shell 5 12e⁻ Shell 6 2e⁻ Shell 1 Shell 1

Caption: A model of the this compound atom showing its nucleus and electron shells.

Experimental Workflow for Isotopic Abundance Determination (MC-ICPMS)

G A Sample Preparation (Dissolution) B Inductively Coupled Plasma (Atomization & Ionization) A->B C Mass Spectrometer (Ion Separation) B->C D Multi-Collector Detector (Ion Detection) C->D E Data Analysis (Abundance Calculation) D->E

Caption: The workflow for determining isotopic abundance using MC-ICPMS.

References

Geochemical significance of Tungsten-180 abundance

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Geochemical Significance of Tungsten-180 Abundance

Introduction to Tungsten Isotope Geochemistry

Tungsten (W) is a moderately siderophile (iron-loving) and highly refractory lithophile element, making its isotopic system a powerful tool for investigating a range of high-temperature geological processes. The tungsten isotope system comprises five naturally occurring isotopes: ¹⁸⁰W (0.12% natural abundance), ¹⁸²W (26.50%), ¹⁸³W (14.31%), ¹⁸⁴W (30.64%), and ¹⁸⁶W (28.43%).

While much of the focus in tungsten isotope geochemistry has been on variations in ¹⁸²W, which are produced by the decay of the now-extinct ¹⁸²Hf (half-life of ~8.9 million years), the abundance of the rare p-process isotope, ¹⁸⁰W, provides unique insights into distinct geochemical and cosmochemical processes.[1] Variations in ¹⁸⁰W are not typically generated by large-scale planetary differentiation like core formation, which dominates the ¹⁸²W systematics. Instead, anomalies in ¹⁸⁰W abundance in extraterrestrial materials point to processes such as nucleosynthetic heterogeneity in the early solar nebula, radiogenic ingrowth from the decay of other elements, and cosmic ray interactions.[1]

Isotopic abundances are typically measured using high-precision mass spectrometry and expressed in delta (δ) or epsilon (ε) notation, which represents the parts per thousand or parts per ten thousand deviation of a sample's isotopic ratio from a standard reference material.[2]

Geochemical and Cosmochemical Significance of ¹⁸⁰W

Anomalies in ¹⁸⁰W are primarily observed in meteorites and are crucial for understanding the earliest history of our solar system. The significance of ¹⁸⁰W abundance can be attributed to three primary sources: nucleosynthetic, radiogenic, and cosmogenic.

Nucleosynthetic Heterogeneity

¹⁸⁰W is a p-process nuclide, meaning it is thought to form in specific supernova environments through photodisintegration processes. The solar nebula is generally assumed to have been isotopically homogeneous, but small variations in isotopes like ¹⁸⁰W in meteorites challenge this assumption. These anomalies can reflect the incomplete mixing of materials from different stellar sources within the protoplanetary disk.[1] Inverse correlations observed between ¹⁸⁰W and ¹⁸²W in some iron meteorites have been interpreted as evidence for the increasing homogenization of the solar nebula over time.[1]

Radiogenic Ingrowth from ¹⁸⁴Os Decay

¹⁸⁰W is the daughter product of the alpha decay of ¹⁸⁴Osmium (¹⁸⁴Os). This decay process provides a potential long-lived geochronometer. Correlations between ¹⁸⁰W abundances and Os/W ratios in iron meteorites have been investigated as evidence for this radiogenic ingrowth.[1] However, the contribution of this decay to the overall ¹⁸⁰W abundance is often complicated by other factors, and the precise half-life of ¹⁸⁴Os is still a subject of research.

Cosmogenic Production

When meteoroids travel through space, they are bombarded by high-energy Galactic Cosmic Rays (GCR). These interactions can cause nuclear spallation reactions, where a target nucleus fragments, producing new, lighter nuclei. ¹⁸⁰W can be produced via spallation from heavier nuclides like Tantalum (Ta), Hafnium (Hf), and other Tungsten isotopes.[1] Distinguishing this cosmogenic component from nucleosynthetic or radiogenic signatures is a critical challenge in interpreting ¹⁸⁰W data and often requires analyzing correlations with other cosmogenic nuclides.

The logical relationship between these sources is visualized in the diagram below.

G Sources of ¹⁸⁰W Anomalies in Meteorites cluster_sources Primary Sources cluster_implications Geochemical Implications nucleo Nucleosynthetic (p-process) Heterogeneity W180 Measured ¹⁸⁰W Abundance Anomaly nucleo->W180 radio Radiogenic Ingrowth (¹⁸⁴Os → ¹⁸⁰W + α) radio->W180 cosmo Cosmogenic Production (GCR Spallation) cosmo->W180 nebula Incomplete Mixing of Early Solar Nebula chrono Potential Long-Lived Geochronometer exposure Indicator of Cosmic Ray Exposure History W180->nebula Interpreted from Stellar Origins W180->chrono Correlated with Os/W Ratio W180->exposure Corrected for Irradiation Effects

Caption: Logical flow of the primary sources contributing to ¹⁸⁰W anomalies.

Quantitative Data on Tungsten Abundance

The following tables summarize the natural isotopic composition of Tungsten and its abundance in various key geochemical reservoirs.

Table 1: Isotopic Composition of Natural Tungsten

IsotopeMass Number (A)Natural Abundance (%)
¹⁸⁰W1800.12
¹⁸²W18226.50
¹⁸³W18314.31
¹⁸⁴W18430.64
¹⁸⁶W18628.43
Data sourced from IUPAC technical reports.

Table 2: Tungsten Concentration in Geochemical Reservoirs

ReservoirSample TypeAvg. W ConcentrationReference
Upper Continental CrustSubducting Sediments~2.1 ppm[3][4]
Oceanic CrustMid-Ocean Ridge Basalts (MORB)Variable (ng/g levels)[5]
Mantle Plume SourcesOcean Island Basalts (OIB)Variable (ng/g levels)[5]
Note: Concentrations can be highly variable depending on the specific location and geological processes.

Experimental Protocols for Tungsten Isotope Analysis

The precise and accurate measurement of ¹⁸⁰W abundance is analytically challenging due to its low natural abundance and potential isobaric interferences (e.g., ¹⁸⁰Hf). High-precision analysis relies on meticulous sample preparation and advanced mass spectrometry techniques.[6][7]

Sample Preparation and Digestion
  • Decontamination: The exterior of rock or meteorite samples is first cleaned and abraded to remove any potential terrestrial contamination.

  • Homogenization: Samples are crushed into a fine, homogeneous powder using an agate mortar and pestle.

  • Digestion: A precise mass of the sample powder (typically >1 g for mafic rocks) is weighed into a Savillex® PFA beaker.[6] Samples are digested using a mixture of concentrated hydrofluoric (HF) and nitric (HNO₃) acids, often on a hot plate at elevated temperatures for several days to ensure complete dissolution. For refractory samples, high-pressure digestion systems may be used.[8]

Chromatographic Separation of Tungsten

To eliminate isobaric interferences and matrix effects during mass spectrometry, tungsten must be chemically separated from the sample matrix. A multi-stage ion exchange chromatography procedure is typically employed.

  • First Stage (Anion Exchange): The digested sample solution is loaded onto an anion exchange column (e.g., using Bio-Rad AG1-X8 resin). This first stage is designed to separate high field strength elements (HFSE), including W, Ti, Zr, and Hf, from the bulk of the sample matrix.[6]

  • Second Stage (Anion Exchange): The eluate from the first stage containing the HFSE is then passed through a second, smaller anion exchange column. This step is optimized to specifically isolate tungsten from interfering elements, most critically Hafnium (¹⁸⁰Hf) and Tantalum. The precise acid molarities and resin volumes are critical for achieving a clean separation.

The general workflow for this analytical process is depicted below.

G Experimental Workflow for Tungsten Isotope Analysis sample 1. Sample Preparation (Crushing, Weighing) digest 2. Acid Digestion (HF + HNO₃) sample->digest chrom1 3. First Stage Anion Exchange Chromatography (Matrix Removal) digest->chrom1 spike Isotope Dilution Spike (Optional, for concentration) spike->digest Added before digestion chrom2 4. Second Stage Anion Exchange Chromatography (W Purification from Hf, Ta) chrom1->chrom2 ms_load 5. Sample Loading on Filament (with ionization enhancer) chrom2->ms_load ms_run 6. Mass Spectrometry (N-TIMS or MC-ICP-MS) ms_load->ms_run data 7. Data Processing (Fractionation & Interference Correction) ms_run->data

Caption: A generalized workflow for the analysis of tungsten isotopes in geological samples.

Mass Spectrometry

High-precision tungsten isotope ratio measurements are performed using either Negative Thermal Ionization Mass Spectrometry (N-TIMS) or Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS).

  • N-TIMS Protocol:

    • Filament Loading: The purified tungsten fraction is loaded onto a high-purity single Rhenium (Re) filament.[6] An ionization enhancer, such as a solution containing Gadolinium (Gd) and Lanthanum (La), is often added to promote stable ion emission.[6]

    • Ionization: In the mass spectrometer source, the filament is heated, causing the tungsten to be emitted as negative trioxide ions (WO₃⁻).

    • Measurement: The different WO₃⁻ ion beams are measured simultaneously in multiple Faraday cup collectors. Data is typically collected in a multi-static routine, measuring various isotopic ratios.[6]

    • Correction: Raw data must be corrected for instrumental mass fractionation. This is often done using an exponential law and normalizing to a fixed, non-radiogenic isotope ratio (e.g., ¹⁸⁶W/¹⁸³W). A second-order correction may be needed to account for oxygen isotope variations in the WO₃⁻ ions.[7]

  • MC-ICP-MS Protocol:

    • Sample Introduction: The purified W solution is introduced into the plasma source, typically via a nebulizer and spray chamber.

    • Ionization: An argon plasma at ~8000 K efficiently ionizes the tungsten atoms to positive ions (W⁺).

    • Measurement: Ion beams are separated by mass in a magnetic sector and collected simultaneously in Faraday cups.

    • Correction: Data is corrected for mass bias, often by doping the sample with an element of similar mass (e.g., Rhenium) for external correction or by sample-standard bracketing.[9] Isobaric interference from ¹⁸⁰Hf must be monitored and corrected for.

Conclusion

The abundance of this compound, while representing a minor fraction of the element's total isotopic budget, holds profound geochemical significance. Its variations in meteoritic materials serve as a unique tracer for fundamental processes that shaped our solar system, including the incomplete mixing of presolar grains, the operation of long-lived decay systems like ¹⁸⁴Os, and the integrated exposure of bodies to cosmic radiation. The analytical rigor required to produce meaningful ¹⁸⁰W data—involving complex chemical separations and high-precision mass spectrometry—underscores the technical challenges in this field. Continued research into ¹⁸⁰W anomalies promises to further refine our understanding of the origin and evolution of planetary materials.

References

Methodological & Application

Application Notes and Protocols for the Use of Tungsten Isotopes in Therapeutic Radioisotope Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tungsten isotopes serve as crucial starting materials for the production of several therapeutic radioisotopes. While Tungsten-180 is a precursor to the promising brachytherapy candidate Tungsten-181, other tungsten isotopes, such as Tungsten-186, are pivotal in the generation of established therapeutic agents like Rhenium-186 and Rhenium-188. These radioisotopes offer a range of therapeutic applications, from targeted cancer therapy to palliative care.

This document provides detailed application notes and experimental protocols for the production of Tungsten-181, Rhenium-186, and Rhenium-188, utilizing tungsten isotopes as the primary target material. The information is intended to guide researchers and professionals in the development and application of these valuable medical isotopes.

Production of Tungsten-181 from this compound for Brachytherapy Applications

Tungsten-181 (¹⁸¹W) is an emerging radioisotope for High-Dose-Rate (HDR) brachytherapy. Its decay characteristics, notably the absence of high-energy photon emissions, make it a potentially safer alternative to other brachytherapy sources, with advantages in terms of radiation shielding.[1][2]

Production Pathway

Tungsten-181 is produced by the neutron capture reaction of this compound.

Nuclear Reaction: ¹⁸⁰W (n,γ) ¹⁸¹W

Quantitative Data
ParameterValueReference
Half-life of ¹⁸¹W121.2 days[1]
Primary Photon Energies~57.5 keV (median), ~58.9 keV (average)[1][2]
Achievable Activity (Neutron Fluence: 4x10¹⁴ cm⁻²s⁻¹)Up to 7.9 Ci[1][2]
Achievable Activity (Neutron Fluence: 1x10¹⁵ cm⁻²s⁻¹)Up to 13 Ci[1][2]
Dose Rate Constant1.24 ± 0.02 cGy h⁻¹ U⁻¹[2]
Experimental Protocol: Production of ¹⁸¹W

This protocol outlines the general steps for producing ¹⁸¹W via neutron irradiation of an enriched ¹⁸⁰W target.

1.3.1. Target Preparation

  • Material: Obtain highly enriched this compound oxide (¹⁸⁰WO₃) powder.

  • Encapsulation:

    • Accurately weigh the desired amount of ¹⁸⁰WO₃ powder.

    • Press the powder into a high-density pellet.

    • Place the pellet into a suitable capsule for irradiation (e.g., quartz or aluminum).

    • Seal the capsule to ensure containment of the target material.

1.3.2. Neutron Irradiation

  • Facility: Utilize a high-flux nuclear reactor.

  • Irradiation Position: Place the encapsulated target in a position with a high thermal neutron flux.

  • Irradiation Time: The duration of irradiation will depend on the desired activity of ¹⁸¹W and the reactor's neutron flux. This can be calculated using the neutron capture cross-section of ¹⁸⁰W and the decay constant of ¹⁸¹W.

  • Cooling Period: After irradiation, allow for a suitable cooling period to permit the decay of short-lived, unwanted radioisotopes.

1.3.3. Post-Irradiation Processing and Chemical Separation

  • Target Dissolution:

    • Transfer the irradiated target to a hot cell.

    • Carefully open the capsule.

    • Dissolve the tungsten target. A common method for dissolving tungsten is using a mixture of hydrogen peroxide and a sodium hydroxide solution.[3]

  • Purification of ¹⁸¹W:

    • Utilize ion-exchange chromatography to separate ¹⁸¹W from any remaining target material and impurities. Anion exchange resins are effective for this purpose.[4]

    • The separation process should also remove the daughter nuclide, Tantalum-181 (¹⁸¹Ta), which is stable.

1.3.4. Quality Control

  • Radionuclidic Purity: Use gamma-ray spectroscopy to identify and quantify the presence of any radionuclide impurities.

  • Radiochemical Purity: Employ techniques like High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) to determine the chemical form of the ¹⁸¹W.

  • Activity Calibration: Accurately measure the activity of the final ¹⁸¹W product using a calibrated ionization chamber.

Experimental Workflow: ¹⁸¹W Production

G cluster_0 Target Preparation cluster_1 Irradiation cluster_2 Processing & Purification cluster_3 Final Product enriched_W180 Enriched ¹⁸⁰WO₃ press_pellet Press into Pellet enriched_W180->press_pellet encapsulate Encapsulate press_pellet->encapsulate reactor High-Flux Reactor encapsulate->reactor dissolution Target Dissolution reactor->dissolution separation Ion-Exchange Chromatography dissolution->separation qc Quality Control separation->qc brachy_source ¹⁸¹W for Brachytherapy qc->brachy_source

Caption: Workflow for the production of Tungsten-181.

Production of Rhenium-186 from Tungsten-186

Rhenium-186 (¹⁸⁶Re) is a therapeutic radioisotope with applications in bone pain palliation and targeted cancer therapy. It can be produced with high specific activity using accelerator-based methods, which is advantageous for labeling targeting molecules like antibodies and peptides.[5][6]

Production Pathways

High specific activity ¹⁸⁶Re is produced by charged particle bombardment of enriched Tungsten-186 targets.

  • Proton Irradiation: ¹⁸⁶W (p,n) ¹⁸⁶Re[5][6][7][8]

  • Deuteron Irradiation: ¹⁸⁶W (d,2n) ¹⁸⁶Re[5]

Quantitative Data
ParameterValueReference
Half-life of ¹⁸⁶Re3.72 days[6]
Beta Emission (max)1.07 MeV
Gamma Emission137 keV (9.4%)[5]
¹⁸⁶Re Yield (proton irradiation)~1.38 MBq/µAh[6][8]
¹⁸⁶Re Yield (deuteron irradiation)Higher than proton irradiation[5]
Experimental Protocol: Production of ¹⁸⁶Re via Proton Irradiation

This protocol describes the production of ¹⁸⁶Re using a cyclotron.

2.3.1. Target Preparation

  • Material: Use highly enriched (e.g., >99%) Tungsten-186 oxide (¹⁸⁶WO₃) powder.[6][7]

  • Target Fabrication:

    • Press the ¹⁸⁶WO₃ powder into a dense pellet.

    • Sinter the pellet to improve its thermal stability.

    • Mount the pellet onto a suitable target holder with a cooling system.

2.3.2. Proton Irradiation

  • Facility: Utilize a medical cyclotron capable of accelerating protons to the required energy.

  • Proton Energy: The optimal proton energy for the ¹⁸⁶W(p,n)¹⁸⁶Re reaction is typically in the range of 10-18 MeV.[5]

  • Beam Current: The beam current will depend on the target's ability to dissipate heat and the desired production yield.

  • Irradiation Time: The duration of the irradiation is determined by the desired ¹⁸⁶Re activity.

2.3.3. Post-Irradiation Processing and Chemical Separation

  • Target Retrieval: After a suitable cooling period, safely retrieve the target from the cyclotron.

  • Target Dissolution: Dissolve the irradiated ¹⁸⁶WO₃ target in an alkaline solution, such as sodium hydroxide.[8]

  • Separation of ¹⁸⁶Re:

    • Use anion exchange chromatography to separate the perrhenate (ReO₄⁻) from the tungstate (WO₄²⁻).[8]

    • Elute the ¹⁸⁶Re from the column with a suitable eluent (e.g., nitric acid).

2.3.4. Quality Control

  • Radionuclidic Purity: Analyze the final product using gamma-ray spectroscopy to ensure the absence of other radioisotopes.

  • Radiochemical Purity: Confirm that the ¹⁸⁶Re is in the desired chemical form (perrhenate) using techniques like HPLC or TLC.

  • Specific Activity: Determine the specific activity of the ¹⁸⁶Re, which is a critical parameter for radiolabeling applications.

Experimental Workflow: ¹⁸⁶Re Production

G cluster_0 Target Preparation cluster_1 Irradiation cluster_2 Processing & Purification cluster_3 Final Product enriched_W186 Enriched ¹⁸⁶WO₃ press_sinter Press & Sinter Pellet enriched_W186->press_sinter mount_target Mount on Holder press_sinter->mount_target cyclotron Cyclotron (Protons) mount_target->cyclotron dissolution Alkaline Dissolution cyclotron->dissolution separation Anion Exchange dissolution->separation qc Quality Control separation->qc hsa_Re186 High Specific Activity ¹⁸⁶Re qc->hsa_Re186

Caption: Workflow for the production of Rhenium-186.

Production of Rhenium-188 from Tungsten-188/Rhenium-188 Generators

Rhenium-188 (¹⁸⁸Re) is a versatile therapeutic radioisotope used in various applications, including bone pain palliation, radiosynovectomy, and endovascular radiation therapy.[9] It is conveniently available from a Tungsten-188/Rhenium-188 (¹⁸⁸W/¹⁸⁸Re) generator system.[5][9]

Production Pathway

The parent isotope, Tungsten-188 (¹⁸⁸W), is produced in a high-flux nuclear reactor via double neutron capture on an enriched Tungsten-186 target. ¹⁸⁸W then decays to ¹⁸⁸Re.

Nuclear Reactions:

  • ¹⁸⁶W (n,γ) ¹⁸⁷W

  • ¹⁸⁷W (n,γ) ¹⁸⁸W

  • ¹⁸⁸W → ¹⁸⁸Re + β⁻ + ν̅ₑ

Quantitative Data
ParameterValueReference
Half-life of ¹⁸⁸W69.4 days[3]
Half-life of ¹⁸⁸Re16.9 hours[9]
Beta Emission (max) of ¹⁸⁸Re2.12 MeV[9]
Gamma Emission of ¹⁸⁸Re155 keV (15.1%)
¹⁸⁸Re Elution Yield75-85%[4]
Protocol: Assembly and Operation of a ¹⁸⁸W/¹⁸⁸Re Generator

This protocol outlines the key steps for preparing and using a chromatographic ¹⁸⁸W/¹⁸⁸Re generator.

3.3.1. Generator Assembly

  • Column Preparation:

    • Use a chromatographic column made of a radiation-resistant material.

    • Pack the column with an appropriate adsorbent material, typically alumina (Al₂O₃).[5][9]

  • Loading of ¹⁸⁸W:

    • Dissolve the reactor-produced ¹⁸⁸W (as tungstate) in an acidic solution.

    • Load the ¹⁸⁸W solution onto the alumina column. The tungstate will be adsorbed onto the alumina.

  • Washing and Sterilization:

    • Wash the column with sterile saline to remove any unbound ¹⁸⁸W.

    • Sterilize the entire generator system, for example, by autoclaving.

3.3.2. Elution of ¹⁸⁸Re

  • Eluent: Use sterile, pyrogen-free 0.9% sodium chloride (saline) solution.

  • Elution Process:

    • Pass the saline solution through the generator column.

    • The ¹⁸⁸Re, which is formed from the decay of ¹⁸⁸W, is not strongly adsorbed by the alumina and will be eluted as sodium perrhenate (Na¹⁸⁸ReO₄).

    • Collect the eluate in a sterile, shielded vial.

3.3.3. Quality Control of the Eluate

  • Radionuclidic Purity:

    • Measure the ¹⁸⁸W breakthrough in the eluate using gamma-ray spectroscopy. The acceptable limit is typically very low (e.g., < 0.01%).

  • Radiochemical Purity:

    • Verify that the ¹⁸⁸Re is in the form of perrhenate using chromatography (e.g., ITLC). Purity should be >95%.

  • Chemical Purity:

    • Test for aluminum ion contamination from the alumina column.

  • pH: Measure the pH of the eluate to ensure it is suitable for subsequent radiolabeling.

  • Sterility and Pyrogenicity: Perform standard tests to ensure the eluate is sterile and pyrogen-free for clinical applications.

Logical Relationship: ¹⁸⁸W/¹⁸⁸Re Generator System

G cluster_0 Parent Isotope Production cluster_1 Generator System cluster_2 Therapeutic Radioisotope cluster_3 Therapeutic Application W186 Enriched ¹⁸⁶W Target Neutron_Capture Double Neutron Capture in High-Flux Reactor W186->Neutron_Capture W188 ¹⁸⁸W Neutron_Capture->W188 W188_Adsorption ¹⁸⁸W Adsorbed W188->W188_Adsorption Alumina_Column Alumina Column Re188_Formation ¹⁸⁸W decays to ¹⁸⁸Re Alumina_Column->Re188_Formation W188_Adsorption->Alumina_Column Elution Elution with Saline Re188_Formation->Elution Re188_Eluate ¹⁸⁸Re Eluate (Sodium Perrhenate) Elution->Re188_Eluate QC Quality Control Re188_Eluate->QC Radiolabeling Radiolabeling of Targeting Molecules QC->Radiolabeling Therapy Radionuclide Therapy Radiolabeling->Therapy

References

Application Notes and Protocols: Tungsten-180 in Gamma-Ray Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tungsten-180 (¹⁸⁰W) is a stable, naturally occurring isotope of tungsten with a natural abundance of approximately 0.12%.[1] While less common than other tungsten isotopes, ¹⁸⁰W serves as a valuable material in specialized applications within gamma-ray spectroscopy. Its primary uses are twofold: as a target material for the production of the radioisotope Tungsten-181 (¹⁸¹W) and in fundamental nuclear physics research, specifically in studies involving neutron capture reactions.[2][3][4] These applications are critical for advancing nuclear data, calibrating detectors, and in various research settings within the physical sciences.

These notes provide an overview of the key applications of ¹⁸⁰W in gamma-ray spectroscopy, with detailed experimental protocols for researchers, scientists, and professionals in related fields.

Key Applications

The applications of this compound in gamma-ray spectroscopy are centered on its nuclear properties when interacting with neutrons.

  • Production of Tungsten-181 (¹⁸¹W): ¹⁸⁰W is the precursor for producing ¹⁸¹W via neutron capture (¹⁸⁰W(n,γ)¹⁸¹W). ¹⁸¹W is a valuable radioisotope with a half-life of 121.2 days, used in various scientific and medical research applications.

  • Nuclear Structure and Reaction Studies: Enriched ¹⁸⁰W targets are used in experiments to study the nuclear structure of ¹⁸¹W and to precisely measure nuclear reaction cross-sections. These fundamental data are essential for nuclear databases and theoretical model validation.[2][4]

  • Prompt Gamma-Ray Activation Analysis (PGAA): ¹⁸⁰W can be used in PGAA, a non-destructive analytical technique, to determine the elemental composition of materials.[5][6][7]

Quantitative Data Summary

The following table summarizes key quantitative data from a representative experiment involving the thermal neutron capture on this compound.

ParameterValueReference
Total Radiative Thermal Neutron-Capture Cross Section (σ₀) 21.67(77) b[2][4]
Cross Section for 5/2⁻ Metastable Isomer (¹⁸¹ᵐW) 19.96(55) b[2][4]
¹⁸¹W Neutron-Separation Energy (Sₙ) 6669.02(16) keV[2][4]

Experimental Protocols

This section details the methodology for a key experiment: the determination of thermal neutron-capture cross-sections of ¹⁸⁰W using gamma-ray spectroscopy.

Objective

To measure the prompt thermal neutron-capture partial gamma-ray production cross-sections for the ¹⁸⁰W(n,γ)¹⁸¹W reaction.

Materials and Equipment
  • Target: Enriched ¹⁸⁰W sample (e.g., 11.35% enriched ¹⁸⁰W).

  • Neutron Source: A cold guided-neutron beam, such as the one at the Budapest Research Reactor.[2][4]

  • Gamma-Ray Detector: A high-purity germanium (HPGe) detector with a bismuth germanate (BGO) Compton shield.[5]

  • Data Acquisition System: A multi-channel analyzer (MCA) and associated electronics for data collection and spectral analysis.[8]

  • Shielding: Lead and copper shielding to reduce background radiation.

  • Software: Software for gamma-ray spectrum analysis (e.g., HYPERMET-PC).[9]

Experimental Procedure
  • Sample Preparation: The enriched ¹⁸⁰W sample is prepared and accurately weighed. The isotopic composition of the sample should be well-characterized.

  • Irradiation: The ¹⁸⁰W target is placed in the cold neutron beam for a predetermined period (e.g., 64.6 hours) to induce neutron capture.[9]

  • Gamma-Ray Detection: Prompt gamma rays emitted from the ¹⁸⁰W(n,γ)¹⁸¹W reaction are detected by the HPGe detector. The detector should be positioned at a known geometry relative to the target.

  • Data Acquisition: The signals from the detector are processed by the MCA to generate a gamma-ray energy spectrum. Data is collected throughout the irradiation period.

  • Energy and Efficiency Calibration: The gamma-ray spectrometer is calibrated for energy and detection efficiency using standard radioactive sources with well-known gamma-ray energies and intensities.

  • Spectral Analysis: The collected gamma-ray spectrum is analyzed to identify and quantify the photopeaks corresponding to transitions in ¹⁸¹W. This involves peak fitting, background subtraction, and determination of peak areas.

  • Internal Standardization: The absolute gamma-ray cross-sections for ¹⁸¹W are determined by internal standardization, using the well-known gamma-ray cross-sections of other tungsten isotopes present in the enriched sample as reference points.[2][4]

  • Cross-Section Calculation: The partial gamma-ray production cross-sections are calculated from the measured peak intensities, detector efficiency, neutron flux, and target parameters. The total radiative thermal neutron-capture cross-section is determined by summing the cross-sections of all transitions feeding the ground state of ¹⁸¹W, including a modeled contribution from the quasicontinuum.[2][4]

Visualizations

Experimental Workflow for ¹⁸⁰W(n,γ) Spectroscopy

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cluster_output Output Target Enriched ¹⁸⁰W Target Preparation Irradiation Target Irradiation with Cold Neutron Beam Target->Irradiation Calibration HPGe Detector Calibration (Energy & Efficiency) Detection Prompt Gamma-Ray Detection Calibration->Detection Irradiation->Detection Acquisition Spectrum Acquisition (MCA) Detection->Acquisition Analysis Spectral Analysis (Peak ID & Quantification) Acquisition->Analysis Calculation Cross-Section Calculation (Internal Standardization) Analysis->Calculation Data Nuclear Data (σ₀, Sₙ) Calculation->Data

Caption: Workflow for ¹⁸⁰W Neutron Capture Gamma-Ray Spectroscopy.

Logical Relationship in PGAA

G cluster_process Prompt Gamma-Ray Activation Analysis (PGAA) Process Sample Sample containing ¹⁸⁰W NeutronBeam Neutron Beam Irradiation Sample->NeutronBeam NeutronCapture ¹⁸⁰W(n,γ)¹⁸¹W Reaction NeutronBeam->NeutronCapture GammaEmission Prompt Gamma-Ray Emission NeutronCapture->GammaEmission Detection Gamma-Ray Detection (HPGe) GammaEmission->Detection Spectrum Energy Spectrum Generation Detection->Spectrum Analysis Elemental Identification & Quantification Spectrum->Analysis

References

Application Notes and Protocols: Tungsten-180 as a Tracer in Geological and Environmental Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tungsten (W) is a high atomic number, refractory metal with five stable isotopes: ¹⁸⁰W, ¹⁸²W, ¹⁸³W, ¹⁸⁴W, and ¹⁸⁶W. While the radiogenic isotope ¹⁸²W, produced from the decay of ¹⁸²Hf, has been extensively used as a chronometer for early Earth differentiation, the stable isotopes of tungsten are increasingly being utilized as powerful tracers in geological and environmental studies. Variations in the isotopic composition of tungsten can provide insights into a range of processes, including fluid-rock interactions, weathering, and the biogeochemical cycling of elements.

This document provides detailed application notes and protocols for the use of Tungsten-180 (¹⁸⁰W) and other stable tungsten isotopes as tracers in geological and environmental research. While ¹⁸⁰W is the least abundant of tungsten's stable isotopes (0.12% natural abundance), it plays a crucial role in the high-precision measurement of tungsten isotope ratios through its use in the ¹⁸⁰W-¹⁸³W double-spike technique. This technique is essential for correcting instrumental mass fractionation during analysis by Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS), enabling the detection of subtle isotopic variations in natural samples.

Applications in Geological and Environmental Studies

The primary application of stable tungsten isotopes, facilitated by the use of ¹⁸⁰W as a component of the double-spike, is to trace geological and environmental processes that cause isotopic fractionation. Key application areas include:

  • Tracing Fluid-Rock Interactions: The isotopic composition of tungsten can be altered during interaction with hydrothermal fluids. Measuring these changes helps to understand the origin and evolution of ore-forming fluids and the processes of metasomatism in the Earth's crust and mantle.

  • Monitoring Weathering and Continental Runoff: The weathering of continental crust and subsequent transport of tungsten into rivers and oceans is accompanied by isotopic fractionation. Lighter tungsten isotopes are preferentially adsorbed onto Fe-Mn oxyhydroxides during weathering processes. This leaves the dissolved load in rivers isotopically heavier than the source rocks.[1] Studying these isotopic shifts provides insights into weathering intensity and the flux of elements from continents to the oceans.

  • Paleo-Redox Proxy: The isotopic composition of tungsten in marine sediments is sensitive to the redox state of the overlying water column. In oxic environments, tungsten is readily scavenged by manganese oxides, leading to isotopic fractionation. Under anoxic and euxinic (sulfidic) conditions, the behavior of tungsten changes, affecting its isotopic signature in sediments. This makes tungsten isotopes a promising proxy for reconstructing past ocean redox conditions.[1][2]

  • Environmental Tracer: Tungsten is an emerging environmental contaminant, with sources including industrial applications and military activities.[3] Isotopic analysis of tungsten in soils, sediments, and water can potentially be used to trace the sources and fate of this contamination. The isotopic signatures of anthropogenic tungsten may differ from natural background, providing a tool for pollution source apportionment.

Data Presentation: Quantitative Isotopic Data

The following tables summarize the stable tungsten isotopic compositions (expressed as δ¹⁸⁶/¹⁸⁴W in per mil, ‰) and tungsten concentrations for various geological reference materials, river waters, and seawater. The δ¹⁸⁶/¹⁸⁴W notation represents the relative difference in the ¹⁸⁶W/¹⁸⁴W ratio of a sample compared to the NIST SRM 3163 tungsten standard.

Table 1: Tungsten Isotopic Composition and Concentration in Geological Reference Materials

Reference MaterialMaterial Typeδ¹⁸⁶/¹⁸⁴W (‰)Tungsten Concentration (µg/g)
BHVO-2Basalt+0.082 ± 0.010-
AGV-2Andesite+0.016 ± 0.032-
SDC-1Shale+0.049 ± 0.012-
W-2aDiabase+0.081 ± 0.014-
SCo-1Shale+0.056 ± 0.017-
NOD-A-1Atlantic Mn Crust+0.029 ± 0.014-
NOD-P-1Pacific Mn Crust+0.154 ± 0.013-
JB-2Basalt-295 ± 29

Data sourced from Kurzweil et al. (2018)[4] and Stubbs et al. (2022)[5].

Table 2: Tungsten Isotopic Composition and Concentration in Water Samples

Sample TypeLocationδ¹⁸⁶/¹⁸⁴W (‰)Tungsten Concentration (pmol/kg)
River WaterUji-Yodo River System, Japanup to 0.20up to 1074
River WaterMajor Asian Rivers0.17 - 0.71-
SeawaterNorth Pacific Ocean0.52 ± 0.0648.2 ± 6.2
SeawaterIndian Ocean0.52 ± 0.0648.2 ± 6.2
SeawaterAtlantic Ocean0.55 ± 0.06-
SeawaterSouth China Sea0.51 ± 0.05-

Data sourced from Fujiwara et al. (2020)[3], Kurzweil et al. (2021)[2], and Yang et al. (2022)[1][5].

Experimental Protocols

The following protocols provide a detailed methodology for the analysis of stable tungsten isotopes in geological and environmental samples using a ¹⁸⁰W-¹⁸³W double-spike and MC-ICP-MS.

Protocol 1: Sample Preparation and Digestion

Objective: To dissolve solid samples and equilibrate them with the ¹⁸⁰W-¹⁸³W double-spike.

Materials:

  • Sample powder (rock, sediment, soil)

  • ¹⁸⁰W-¹⁸³W double-spike solution of known concentration and isotopic composition

  • HF (48%), HNO₃ (65%), and HCl (37%) of high purity

  • Savillex® PFA vials

  • Hot plate

Procedure:

  • Weigh an appropriate amount of sample powder (typically 50-200 mg, depending on the expected tungsten concentration) into a clean Savillex® PFA vial.

  • Add a precise amount of the ¹⁸⁰W-¹⁸³W double-spike solution to the vial. The optimal spike-to-sample ratio should be predetermined to achieve the highest precision.

  • Add a mixture of concentrated HF and HNO₃ (e.g., 3:1 ratio) to the vial.

  • Cap the vials tightly and place them on a hot plate at approximately 120°C for 48-72 hours, or until complete dissolution is achieved.

  • After cooling, open the vials and evaporate the acid mixture on the hot plate at a lower temperature (e.g., 80-90°C).

  • Add concentrated HNO₃ and evaporate to dryness to remove any remaining fluorides. Repeat this step if necessary.

  • Dissolve the residue in a known volume of dilute acid (e.g., 6M HCl) in preparation for chemical separation.

Protocol 2: Chemical Separation of Tungsten by Anion Exchange Chromatography

Objective: To separate tungsten from the sample matrix to avoid isobaric interferences during mass spectrometric analysis.

Materials:

  • Anion exchange resin (e.g., Bio-Rad AG1-X8)

  • Chromatography columns

  • HF, HNO₃, and HCl solutions of various concentrations

  • Elution acids

Procedure:

  • Prepare the chromatography columns by loading them with a slurry of the anion exchange resin.

  • Condition the resin by washing it with high-purity water and the appropriate acid solution for sample loading (e.g., a mixture of dilute HF and HCl).

  • Load the dissolved sample solution onto the column.

  • Wash the column with a series of acid mixtures to elute matrix elements. For example, a mixture of HF and HCl can be used to remove major rock-forming elements and other trace elements.

  • Elute tungsten from the column using a different acid mixture, such as a combination of dilute HF and HNO₃. The exact acid concentrations and volumes will depend on the specific resin and column setup and should be optimized in the laboratory.

  • Collect the tungsten fraction and evaporate it to dryness.

  • Re-dissolve the purified tungsten fraction in dilute HNO₃ for analysis by MC-ICP-MS.

Protocol 3: Isotopic Analysis by MC-ICP-MS

Objective: To measure the tungsten isotope ratios with high precision.

Instrumentation:

  • Multi-Collector Inductively Coupled Plasma Mass Spectrometer (MC-ICP-MS) equipped with a sample introduction system (e.g., nebulizer and spray chamber).

Procedure:

  • Introduce the purified tungsten sample solution into the MC-ICP-MS.

  • Measure the ion beams of the tungsten isotopes (¹⁸⁰W, ¹⁸²W, ¹⁸³W, ¹⁸⁴W, ¹⁸⁶W) simultaneously in the Faraday collectors.

  • Monitor for and correct any potential isobaric interferences from other elements (e.g., ¹⁸⁴Os on ¹⁸⁴W) by measuring a non-interfered isotope of the interfering element.

  • Process the measured isotope ratios using the ¹⁸⁰W-¹⁸³W double-spike data to correct for instrumental mass fractionation. This involves an iterative deconvolution of the measured mixture of sample and spike isotopes to determine the true isotopic composition of the sample.

  • Report the tungsten isotopic composition as δ¹⁸⁶/¹⁸⁴W relative to the NIST SRM 3163 standard.

Visualizations

Experimental and Analytical Workflow

The following diagram illustrates the complete workflow for the analysis of stable tungsten isotopes in geological samples.

tungsten_isotope_workflow cluster_sample_prep Sample Preparation cluster_separation Chemical Separation cluster_analysis Isotopic Analysis sample Rock/Sediment Sample powder Powdered Sample sample->powder weigh Weighing powder->weigh spike Add ¹⁸⁰W-¹⁸³W Double-Spike weigh->spike digest Acid Digestion (HF+HNO₃) spike->digest drydown Evaporation digest->drydown dissolve Redissolution in HCl drydown->dissolve chromatography Anion Exchange Chromatography dissolve->chromatography wash Elute Matrix chromatography->wash elute Elute Tungsten chromatography->elute purified Purified W Fraction elute->purified mc_icp_ms MC-ICP-MS Analysis purified->mc_icp_ms data_processing Data Processing (Double-Spike Correction) mc_icp_ms->data_processing results δ¹⁸⁶/¹⁸⁴W Results data_processing->results

Caption: Workflow for Tungsten Stable Isotope Analysis.

Tungsten Isotope Fractionation in the Geochemical Cycle

This diagram illustrates the process of tungsten isotope fractionation during weathering and transport from the continental crust to the ocean.

tungsten_fractionation_cycle cluster_land Continental System cluster_ocean Marine System UCC Upper Continental Crust (δ¹⁸⁶/¹⁸⁴W ≈ +0.05‰) Weathering Chemical Weathering UCC->Weathering River Riverine Transport (Dissolved W) Weathering->River Isotopically Heavy W (δ¹⁸⁶/¹⁸⁴W > +0.2‰) Sediments Adsorption onto Fe-Mn Oxyhydroxides (Preferential uptake of lighter isotopes) Weathering->Sediments Isotopically Light W Ocean Ocean (δ¹⁸⁶/¹⁸⁴W ≈ +0.55‰) River->Ocean Input MarineSediment Marine Sediments Ocean->MarineSediment Scavenging

Caption: Tungsten Isotope Fractionation during Weathering.

References

Unveiling the Faint Signature of Alpha Decay: An Application Note on the Experimental Setup for Detecting Tungsten-180

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the experimental setup and protocols for the detection of the rare alpha decay of Tungsten-180 (¹⁸⁰W). The primary methodology is based on the successful approach employed by the CRESST (Cryogenic Rare Event Search with Superconducting Thermometers) experiment, which has provided the first unambiguous detection of this decay.[1][2][3] This application note is intended to guide researchers in designing and implementing similar low-background experiments for the study of rare nuclear processes.

Introduction

The alpha decay of ¹⁸⁰W is a rare nuclear process with an extremely long half-life, making its detection a significant experimental challenge.[4] The key to a successful measurement lies in the deployment of detectors with excellent energy resolution and powerful background discrimination capabilities.[5][6][7] The CRESST experiment utilizes scintillating bolometers, specifically Calcium Tungstate (CaWO₄) crystals, operated at cryogenic temperatures.[8][9][10] These detectors allow for the simultaneous measurement of both a phonon (heat) signal and a scintillation light signal, a technique that is crucial for distinguishing alpha events from background radiation.[5][8][11]

Experimental Apparatus

The experimental setup is designed to minimize background radiation from all sources, including cosmic rays, environmental radioactivity, and intrinsic contamination of the detector materials.[12][13] This is achieved through a combination of deep underground location, passive shielding, and the use of radiopure materials.[12][13]

Scintillating Bolometer

The core of the detection system is the scintillating bolometer, which serves as both the source of ¹⁸⁰W and the detector.

  • Detector Crystal: A high-purity, single crystal of Calcium Tungstate (CaWO₄) is used.[8][9][10] The natural isotopic abundance of ¹⁸⁰W in tungsten is 0.12%.

  • Phonon Sensor: A superconducting phase transition thermometer, typically a thin tungsten film, is evaporated onto the surface of the CaWO₄ crystal.[9][14] This sensor is extremely sensitive to the small temperature rise caused by an energy deposition in the crystal.

  • Light Detector: A separate cryogenic light detector, often a silicon or germanium wafer, is placed in close proximity to the CaWO₄ crystal to measure the scintillation light produced.[5][9] This detector is also equipped with a sensitive thermometer.

Cryostat and Shielding

To achieve the required low operating temperature and to shield the detectors from external background radiation, a sophisticated cryostat and shielding assembly is necessary.

  • Cryostat: A dilution refrigerator is used to cool the detectors to millikelvin temperatures (typically around 10-20 mK).[15] The cryostat is constructed from carefully selected radiopure materials to minimize intrinsic background.

  • Passive Shielding: The cryostat is housed within a multi-layer passive shield. A typical configuration includes:

    • Outer Layer: Polyethylene or paraffin to moderate and absorb neutrons.[12]

    • Intermediate Layer: High-Z material, such as lead, to attenuate gamma rays.[12]

    • Inner Layer: Oxygen-free high thermal conductivity (OFHC) copper to shield against lower energy gamma and beta radiation originating from the outer shielding layers.[12]

  • Active Shielding: A muon veto system, consisting of plastic scintillators, can be placed around the passive shielding to tag and reject events caused by cosmic muons.[12]

Experimental Protocols

Detector Preparation and Assembly
  • Crystal Selection and Cleaning: Select CaWO₄ crystals with the highest possible radiopurity.[10] Thoroughly clean the crystals to remove any surface contamination.

  • Thermometer Deposition: Evaporate the tungsten superconducting phase transition thermometer onto the crystal under high vacuum conditions.[14]

  • Detector Module Assembly: Assemble the CaWO₄ crystal and the light detector within a housing made of radiopure materials like copper. The housing is often lined with a reflective and scintillating foil to maximize light collection.[9]

  • Installation in Cryostat: Carefully install the detector modules into the cryostat, ensuring good thermal contact for cooling.

Data Acquisition

The data acquisition (DAQ) system is responsible for reading out the signals from the phonon and light detectors.

  • Signal Amplification: The small signals from the thermometers are amplified using SQUID (Superconducting Quantum Interference Device) arrays.[15]

  • Digitization: The amplified signals are digitized using high-resolution analog-to-digital converters (ADCs). A triggerless DAQ system can be employed, where data is continuously recorded and events are identified in software.[16]

  • Data Recording: The digitized waveforms from both the phonon and light channels are recorded for each event, along with a precise timestamp.

Calibration

Energy calibration is crucial for accurately determining the Q-value of the decay.

  • Gamma Calibration: Use radioactive sources with well-known gamma-ray lines (e.g., ²³²Th, ⁶⁰Co) to calibrate the energy response of the phonon detector.

  • Light Yield Calibration: The light yield is defined as the amount of light produced per unit of deposited energy. This is calibrated using gamma and electron sources. Alpha particles produce a significantly lower light yield than beta/gamma events of the same energy, which is the basis for background discrimination.[11]

Data Analysis
  • Pulse Shape Analysis: The shape of the digitized pulses can provide information about the type of interaction and can be used for background rejection.[6][17]

  • Energy Reconstruction: The energy of each event is determined from the amplitude of the phonon signal pulse.

  • Light Yield Calculation: For each event, the light yield is calculated by dividing the energy measured in the light detector by the energy measured in the phonon detector.

  • Event Selection: Alpha decay events are identified by selecting events within a specific energy window corresponding to the Q-value of the ¹⁸⁰W decay and with a light yield consistent with that of alpha particles in CaWO₄.

  • Background Subtraction: The remaining background in the alpha region of interest is carefully modeled and subtracted to determine the net count rate from ¹⁸⁰W decay.

  • Half-life Calculation: The half-life (T₁/₂) is calculated from the net count rate, the number of ¹⁸⁰W atoms in the crystal, and the measurement time.

Data Presentation

The quantitative data from a typical experiment to detect ¹⁸⁰W alpha decay should be summarized as follows:

ParameterValueUnitReference
Detector Crystal
MaterialCalcium Tungstate (CaWO₄)-[8][9]
Mass~300g[8]
¹⁸⁰W Isotopic Abundance0.12%-
Operating Conditions
Temperature~10 - 20mK[15]
¹⁸⁰W Alpha Decay Properties
Half-life (T₁/₂)(1.8 ± 0.2) x 10¹⁸years[1][2]
Q-value2516.4 ± 1.1 (stat.) ± 1.2 (sys.)keV[1][2]
Detector Performance
Energy Resolution (FWHM) at Q-value~1-2keV
Alpha/Beta Light Yield Ratio~0.2-0.3-[11]

Visualizations

Experimental Workflow

Experimental_Workflow Experimental Workflow for ¹⁸⁰W Alpha Decay Detection cluster_preparation Detector Preparation cluster_experiment Experiment Execution cluster_analysis Data Analysis crystal CaWO₄ Crystal Selection & Cleaning thermometer Thermometer Deposition crystal->thermometer assembly Detector Module Assembly thermometer->assembly installation Installation in Cryostat assembly->installation cooling Cryogenic Cooling installation->cooling data_acq Data Acquisition cooling->data_acq calibration Energy & Light Yield Calibration data_acq->calibration event_recon Event Reconstruction calibration->event_recon background_disc Background Discrimination event_recon->background_disc result Half-life & Q-value Determination background_disc->result

Caption: A flowchart illustrating the major stages of the experimental process.

Background Discrimination Logic

Background_Discrimination Logic for Alpha Event Identification event Particle Interaction in CaWO₄ phonon Phonon Signal (Heat) event->phonon light Scintillation Signal (Light) event->light energy Energy Measurement phonon->energy light_yield Light Yield Calculation (Light/Heat) light->light_yield energy->light_yield energy_cut Energy in ROI? energy->energy_cut ly_cut Alpha-like Light Yield? light_yield->ly_cut energy_cut->ly_cut Yes background Background Event energy_cut->background No alpha_event ¹⁸⁰W Alpha Decay Candidate ly_cut->alpha_event Yes ly_cut->background No

Caption: Decision logic for discriminating alpha events from background.

References

Application Note: High-Precision Analysis of Tungsten-180 for Research and Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tungsten (W) is a transition metal with five naturally occurring isotopes, including Tungsten-180 (¹⁸⁰W). While not as commonly analyzed as other elements in biological systems, the precise and accurate quantification of tungsten isotopes is of growing interest in toxicological studies and for quality control in the pharmaceutical industry. Potential sources of tungsten exposure include medical devices and leaching from manufacturing components. This application note provides detailed protocols for the analysis of ¹⁸⁰W and other tungsten isotopes using Multi-Collector Inductively Coupled Plasma-Mass Spectrometry (MC-ICP-MS) and Thermal Ionization Mass Spectrometry (TIMS), two powerful techniques for high-precision isotope ratio measurements.

Mass Spectrometry Techniques for Tungsten Analysis

The choice of analytical technique for tungsten isotope analysis depends on the required precision and the sample matrix. Both MC-ICP-MS and TIMS are capable of high-precision measurements, with TIMS generally offering slightly higher precision for isotope ratios.

  • Multi-Collector Inductively Coupled Plasma-Mass Spectrometry (MC-ICP-MS): This technique utilizes an inductively coupled plasma source to ionize the sample, followed by a magnetic sector mass analyzer with multiple collectors to simultaneously measure different isotope beams. MC-ICP-MS is well-suited for a wide range of sample types and offers high sample throughput.

  • Thermal Ionization Mass Spectrometry (TIMS): In TIMS, the sample is loaded onto a metal filament, which is then heated to induce thermal ionization. The resulting ions are accelerated and separated by a magnetic sector. TIMS is renowned for its high precision and accuracy in isotope ratio measurements, though it typically requires more extensive sample purification than MC-ICP-MS.

Quantitative Data Summary

The following tables summarize the quantitative performance data for tungsten analysis using MC-ICP-MS and TIMS, based on a review of published literature.

Table 1: Performance Characteristics of MC-ICP-MS for Tungsten Isotope Analysis

ParameterTypical ValueReferences
Precision (δ¹⁸⁶W/¹⁸⁴W) ±0.018‰ (2s)[1]
External Reproducibility (ε¹⁸⁰W) ±0.49[2]
Instrument Detection Limit 0.02–0.3 µg/L[3]
Whole Procedure Blank < 40 pg[4]
Recovery > 97%[4]

Table 2: Performance Characteristics of TIMS for Tungsten Isotope Analysis

ParameterTypical ValueReferences
External Precision (¹⁸²W/¹⁸⁴W) 1.8 - 2.1 ppm (2 RSD)[5]
Internal Precision (¹⁸²W/¹⁸⁴W) 2.1 - 2.6 ppm (2 RSE)[5]
Sample Loading 0.3–1.25 µg W[5]
Analysis Time ~11 hours per sample[5]

Experimental Protocols

Protocol 1: Sample Preparation of Biological and Pharmaceutical Samples

This protocol describes the general steps for the preparation of biological tissues, fluids, and pharmaceutical products for tungsten isotope analysis.

Materials:

  • Nitric acid (HNO₃), high purity

  • Hydrofluoric acid (HF), high purity (for silicate-containing matrices)

  • Aqua regia (3:1 mixture of hydrochloric acid and nitric acid) (for alloys)[6]

  • Deionized water (18.2 MΩ·cm)

  • PFA vessels

  • Hot plate

  • Centrifuge

Procedure:

  • Sample Collection and Homogenization:

    • For biological tissues, obtain a representative sample and homogenize it to a fine powder after freeze-drying or oven-drying at 60°C.[7][8]

    • For biological fluids (e.g., plasma, urine), centrifuge to remove any particulate matter.

    • For pharmaceutical products, the preparation will depend on the matrix (e.g., dissolution in an appropriate solvent).

  • Digestion:

    • Accurately weigh a portion of the homogenized sample into a clean PFA vessel.

    • Add a sufficient volume of high-purity nitric acid to completely cover the sample. For more resistant matrices, a mixture of nitric acid and hydrofluoric acid or aqua regia may be necessary.[4][6]

    • Heat the vessel on a hot plate at a controlled temperature (e.g., 120-140°C) until the sample is completely dissolved. This may take several hours to days.[4]

    • After digestion, evaporate the acid solution to near dryness.

    • Re-dissolve the residue in a dilute acid solution (e.g., 1 M HCl and 0.5 M HF) to prepare the sample for purification.[4]

Protocol 2: Chromatographic Purification of Tungsten

To avoid isobaric interferences from other elements (e.g., Hf, Ta, Os) and matrix effects during mass spectrometric analysis, tungsten must be purified from the sample matrix.[2] Anion exchange chromatography is a commonly used method.

Materials:

  • Anion exchange resin (e.g., AG1-X8)

  • Hydrochloric acid (HCl), various concentrations

  • Hydrofluoric acid (HF), various concentrations

  • Nitric acid (HNO₃), various concentrations

  • Chromatography columns

Procedure:

  • Column Preparation:

    • Prepare a chromatography column with a suitable amount of anion exchange resin.

    • Pre-condition the resin by washing it with high-purity water and the appropriate acid solution for sample loading.

  • Sample Loading:

    • Load the re-dissolved sample solution from the digestion step onto the column.

  • Elution of Matrix Elements:

    • Wash the column with a series of acid mixtures to selectively elute and remove interfering matrix elements. The specific acid concentrations and volumes will depend on the sample matrix and the resin used.

  • Elution of Tungsten:

    • Elute the purified tungsten fraction from the column using an appropriate acid mixture (e.g., a mixture of HCl and HF).[3]

  • Purity Check:

    • Analyze an aliquot of the purified tungsten fraction by ICP-MS to ensure the effective removal of interfering elements.

Protocol 3: Tungsten Isotope Analysis by MC-ICP-MS

Instrumentation:

  • A multi-collector inductively coupled plasma mass spectrometer (e.g., Thermo Scientific™ Neptune™ series).

  • Sample introduction system (e.g., desolvating nebulizer).

Procedure:

  • Instrument Tuning:

    • Tune the instrument for optimal sensitivity and stability using a tungsten standard solution.

  • Data Acquisition:

    • Introduce the purified sample solution into the MC-ICP-MS.

    • Measure the ion beams of the tungsten isotopes (¹⁸⁰W, ¹⁸²W, ¹⁸³W, ¹⁸⁴W, ¹⁸⁶W) simultaneously using the Faraday collectors.

    • Monitor for potential interferences from other elements.

  • Data Correction:

    • Correct the measured isotope ratios for instrumental mass bias using an appropriate correction model (e.g., exponential law or a double-spike technique).[1] A ¹⁸⁰W-¹⁸³W double-spike can be used for this purpose.[1]

    • Correct for any procedural blanks.

Protocol 4: Tungsten Isotope Analysis by TIMS

Instrumentation:

  • A thermal ionization mass spectrometer (e.g., Thermo Scientific™ Triton™ XT).[5]

  • Rhenium (Re) filaments.

Procedure:

  • Filament Preparation:

    • Outgas the rhenium filaments at high current (e.g., 4.5 A) for an extended period (at least 48 hours) to remove any contaminants.[5]

  • Sample Loading:

    • Load a small volume of the purified tungsten solution (in an HCl matrix) onto the filament.[5]

    • Briefly heat the filament to a dull glow to dry the sample.[5]

    • To enhance ionization, an activator solution (e.g., containing La and Gd) may be added.[5]

  • Mass Spectrometric Analysis:

    • Insert the filament into the TIMS source.

    • Gradually heat the filament to achieve a stable ion beam of tungsten oxides (WO₃⁻). Oxygen can be introduced into the source to enhance oxide production.[5]

    • Measure the ion beams of the tungsten oxide isotopologues using a multi-collector setup. Amplifiers with high resistance (e.g., 10¹³ Ω) are used for the low-abundance ¹⁸⁰W¹⁶O₃⁻.[5]

    • A multi-static measurement routine is typically employed, with multiple blocks and cycles to improve precision.[5]

  • Data Reduction:

    • Correct the data for interferences from Re and Ta isotopologues and for oxygen isotope contributions.[5]

    • Correct for instrumental mass fractionation using a known isotope ratio (e.g., ¹⁸⁶W/¹⁸³W).[5]

Visualizations

Experimental Workflow for Tungsten Isotope Analysis

experimental_workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing SampleCollection Sample Collection (Biological/Pharmaceutical) Homogenization Homogenization (Drying & Grinding) SampleCollection->Homogenization Digestion Acid Digestion (HNO3, HF, Aqua Regia) Homogenization->Digestion Purification Chromatographic Purification (Anion Exchange) Digestion->Purification MC_ICP_MS MC-ICP-MS Analysis Purification->MC_ICP_MS High Throughput TIMS TIMS Analysis Purification->TIMS High Precision DataAcquisition Data Acquisition MC_ICP_MS->DataAcquisition TIMS->DataAcquisition DataCorrection Data Correction (Mass Bias, Blank) DataAcquisition->DataCorrection FinalResult Final Isotope Ratios DataCorrection->FinalResult

Caption: General workflow for tungsten isotope analysis.

Logical Relationship of Mass Spectrometry Techniques

mass_spec_techniques cluster_methods Analytical Methods cluster_attributes Key Attributes TungstenAnalysis Tungsten Isotope Analysis MC_ICP_MS MC-ICP-MS TungstenAnalysis->MC_ICP_MS TIMS TIMS TungstenAnalysis->TIMS HighPrecision High Precision MC_ICP_MS->HighPrecision HighThroughput High Throughput MC_ICP_MS->HighThroughput TIMS->HighPrecision SamplePurification Extensive Sample Purification Required TIMS->SamplePurification

Caption: Key attributes of MC-ICP-MS and TIMS for tungsten analysis.

Conclusion

The precise and accurate measurement of this compound and other tungsten isotopes in biological and pharmaceutical samples can be achieved using MC-ICP-MS and TIMS. The choice between these techniques will depend on the specific research question, required precision, and available resources. The detailed protocols provided in this application note offer a robust framework for researchers, scientists, and drug development professionals to establish reliable methods for tungsten isotope analysis in their laboratories. Careful sample preparation, including digestion and chromatographic purification, is critical for obtaining high-quality data.

References

Application Notes and Protocols for Tungsten-180 Isotopic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tungsten (W) isotopic analysis, particularly of the rare isotope ¹⁸⁰W, is a powerful tool in geological and cosmochemical research. The ¹⁸²Hf-¹⁸²W isotopic system, for instance, is crucial for dating early solar system events and understanding planetary core formation.[1] Stable W isotopes are also emerging as tracers in oceanographic and paleoceanographic studies.[2][3] The analytical challenge lies in the low natural abundance of ¹⁸⁰W and the presence of isobaric interferences (e.g., from Hafnium and Tantalum) and molecular interferences (e.g., dimers of Niobium and Molybdenum), which necessitate rigorous sample preparation to isolate tungsten from the sample matrix.[2]

This document provides detailed protocols for the preparation of various sample types for high-precision Tungsten-180 isotopic analysis by Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS) or Thermal Ionization Mass Spectrometry (TIMS).

General Workflow

The overall procedure involves three main stages: sample digestion to bring the solid sample into solution, multi-step chemical chromatography to isolate and purify tungsten, and finally, analysis by mass spectrometry. To correct for isotopic fractionation that may occur during sample preparation and analysis, a ¹⁸⁰W-¹⁸³W double-spike is often added to the sample prior to dissolution.[4]

General_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample 1. Sample Weighing & Double-Spike Addition Digestion 2. Digestion / Dissolution Sample->Digestion Dissolve sample Separation 3. Chromatographic Separation Digestion->Separation Isolate W Purified_W 4. Purified W Fraction Separation->Purified_W Collect eluate Analysis 5. Isotopic Analysis (MC-ICP-MS / TIMS) Purified_W->Analysis

Caption: High-level overview of the sample preparation workflow.

Experimental Protocols

Protocol 1: Sample Digestion and Dissolution

The goal of this step is the complete dissolution of the tungsten-bearing sample. The choice of method depends on the sample matrix. Tungsten minerals are often resistant to acid attack, requiring aggressive digestion techniques or fusion.[5]

Table 1: Summary of Sample Digestion Methods

Sample TypeMethodReagentsKey ParametersReference(s)
Silicate RocksAcid DigestionHF-HNO₃, HF-aqua regia, HCl-H₃PO₄-HFProlonged heating on a hot plate; may require high-pressure "bomb" digestion for complete recovery.[5][6][7]
Ores / MineralsAlkali FusionSodium peroxide (Na₂O₂), Lithium tetraborateFusion at 1050-1100 °C in a Pt-Au crucible followed by leaching with acid (e.g., citric acid).[5]
Metal Alloys (Tool Steels)Oxidative Acid Digestion6% H₂O₂ in 10% aqua regia, with tartaric acid as a complexing agent.Open vessel digestion.[8]
Mining WastesBomb DigestionConcentrated HNO₃ and HClHigh-pressure digestion in a PTFE-lined bomb improves recovery compared to hot plate methods.[6]

Detailed Protocol: Acid Digestion of Silicate Rock Samples

This protocol is adapted from methods developed for high-precision analysis of geological reference materials.[7][9]

  • Weigh an appropriate amount of powdered rock sample (e.g., >1 g for ultra-high precision analysis) into a clean PTFE beaker.[7][9]

  • Add a calibrated amount of a ¹⁸⁰W-¹⁸³W double-spike solution.[4]

  • Add a mixture of concentrated hydrofluoric acid (HF) and nitric acid (HNO₃) to the beaker.

  • Place the beaker on a hot plate at a controlled temperature (e.g., 140°C) and allow the sample to digest overnight or until completely dissolved.[6]

  • Evaporate the solution to dryness.

  • Repeat the addition of acid and evaporation steps as necessary to ensure complete dissolution and removal of silica.

  • Convert the final residue into a chloride form by adding concentrated hydrochloric acid (HCl) and evaporating to dryness.

  • Dissolve the final residue in the appropriate acid mixture for the subsequent chromatographic separation step (e.g., 3 M HCl-0.1 M HF).[10]

Protocol 2: Chromatographic Separation of Tungsten

This is the most critical stage for obtaining pure tungsten, free from interfering elements. A multi-stage chromatographic procedure is typically required. A common and effective method involves a primary anion-exchange separation followed by extraction chromatography.[7][9]

Chromatography_Workflow cluster_col1 Step 1: Anion Exchange Chromatography (AG1-X8) cluster_col2 Step 2: Extraction Chromatography (TODGA Resin) node_input node_input node_process node_process node_waste node_waste node_product node_product Load1 Load Sample in HCl-HF Elute_Matrix Elute Matrix Elements (e.g., Fe, Nb, Mo) Load1->Elute_Matrix Waste1 Matrix Fraction (Discard) Elute_Matrix->Waste1 Eluent: 1M HCl-0.6% H₂O₂ Collect_W_Hf Elute & Collect W + Ti, Zr, Hf Fraction Elute_Matrix->Collect_W_Hf Load2 Load W+Ti,Zr,Hf Fraction Collect_W_Hf->Load2 Transfer Elute_Ti_Zr_Hf Elute Ti, Zr, Hf Load2->Elute_Ti_Zr_Hf Waste2 Ti, Zr, Hf Fraction (Discard) Elute_Ti_Zr_Hf->Waste2 Eluent: e.g., 2.3M HCl Collect_W Elute & Collect Pure W Fraction Elute_Ti_Zr_Hf->Collect_W Final_W Purified Tungsten for Isotopic Analysis Collect_W->Final_W Evaporate & Reconstitute

Caption: A two-stage chromatographic procedure to purify tungsten.

Detailed Protocol: Two-Stage Chromatographic Separation

This protocol is based on a method for isolating W from silicate samples for high-precision analysis.[7][9]

Stage 1: Anion-Exchange Chromatography (e.g., AG1-X8 resin)

  • Prepare an anion-exchange column with AG1-X8 resin (100-200 mesh). A 10 mL resin volume is suitable for >1 g of sample.[7][9]

  • Condition the column with the appropriate acid mixture (e.g., 2 M HF followed by the loading solution).[11]

  • Load the dissolved sample solution onto the column.

  • Wash the column to elute matrix elements and potential interferences. For example, use a mixture of 1 M HCl and 0.6% H₂O₂ to remove elements like Fe, Nb, and Mo.[11]

  • Elute the fraction containing W, along with other high field strength elements like Ti, Zr, and Hf, using an appropriate eluent (e.g., a mixture of 0.5 M HF and 4 M HCl).[11] Collect this fraction for the next stage.

Stage 2: Extraction Chromatography (e.g., TODGA resin)

  • Prepare a smaller extraction chromatography column with TODGA resin (50-100 µm particle size). A sequence of two columns (0.6 mL and 0.3 mL) can be used for high purity.[7][9]

  • Condition the column with the appropriate acid (e.g., 3 M HNO₃).[10]

  • Load the collected fraction from Stage 1 onto the TODGA resin column.

  • Selectively elute the interfering elements (Ti, Zr, Hf) using an appropriate acid mixture (e.g., eluting with 2.3 M HCl followed by 1.2 M HCl has been used for separating other elements and may be adapted).[10]

  • Elute the purified tungsten fraction using a different acid mixture.

  • Collect the pure W fraction, evaporate it to dryness, and reconstitute it in a weak acid (e.g., 2% HNO₃) for mass spectrometric analysis.[12]

Table 2: Summary of Chromatographic Separation Methods

MethodResinEluents (Example)Separation GoalRecovery / BlankReference(s)
Two-Stage Anion/ExtractionAG1-X8 then TODGAStage 1 Elute Matrix: 1 M HCl/H₂O₂. Stage 2 Elute W: Specific acid mixture.Collective separation of W, Ti, Zr, Hf from matrix, then isolation of W.>90%[7][9]
Single-Column ExtractionBPHA ResinLoad: 3 M HCl-0.1 M HF. Elute W: 1 M HF.Simplified separation of W from Ti, Zr, Hf, Ta, and matrix elements.~99% / <0.1 ng[2][10]
Alkali Precipitation & ExtractionNaOH Precipitation then TEVA ResinN/AInitial separation of amphoteric W from matrix, followed by fine purification.N/A[2][10]

Concluding Remarks

The successful isotopic analysis of ¹⁸⁰W is critically dependent on the meticulous execution of sample preparation protocols. The primary objectives are the complete dissolution of the sample, quantitative recovery of tungsten, and the complete removal of all isobaric and molecular interferences. The specific combination of digestion and chromatographic methods should be optimized based on the sample matrix and the required analytical precision. The use of a ¹⁸⁰W-¹⁸³W double-spike is highly recommended to achieve the most accurate and precise data by correcting for any mass-dependent fractionation induced during the chemical purification process.[4] The final purified tungsten solution is typically introduced into an MC-ICP-MS for high-precision isotopic ratio measurements.[3][13]

References

Application Notes and Protocols: Use of Tungsten-180 in Nuclear Fusion Reactor Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tungsten is a primary candidate material for plasma-facing components (PFCs) in nuclear fusion reactors, such as tokamaks, due to its exceptionally high melting point, high thermal conductivity, low sputtering yield, and low tritium retention.[1][2][3][4][5] The extreme environment within a fusion reactor, characterized by intense heat and particle fluxes and high-energy neutron bombardment, necessitates robust materials to protect the reactor vessel and maintain plasma purity.[1][2][6] Understanding the erosion, transport, and redeposition of tungsten from PFCs is critical for predicting component lifetime and preventing plasma contamination, which can extinguish the fusion reaction.[1][2]

Stable isotopes of tungsten, such as Tungsten-180 (¹⁸⁰W), can be employed as tracers to study these material migration phenomena in detail. By introducing a specific, enriched isotope into a localized area of the reactor's plasma-facing components, researchers can precisely track its movement and deposition throughout the vessel. This document provides an overview of the application of tungsten isotopes, with a focus on the conceptual use of ¹⁸⁰W, for such studies, including experimental protocols and data presentation.

Key Properties of Tungsten for Fusion Applications

Tungsten's suitability for fusion reactor environments stems from a unique combination of physical and nuclear properties.

PropertyValueSignificance in Fusion Environment
Melting Point3695 KWithstands extremely high heat loads from the plasma.[4]
Thermal Conductivity~170 W·m⁻¹·K⁻¹Efficiently dissipates heat away from plasma-facing surfaces.[4]
Sputtering YieldLowResists erosion from bombardment by plasma particles, minimizing material loss and plasma contamination.
Neutron ShieldingHighOffers protection to components behind the first wall.
Tritium RetentionLowMinimizes the accumulation of the radioactive fuel isotope, tritium.[3]

Application: Isotope Tracer for Erosion and Deposition Studies

The primary application of an enriched tungsten isotope like ¹⁸⁰W is to act as a unique "fingerprint" to trace material migration from a specific location within the fusion device.[1] This technique allows for a quantitative understanding of how tungsten is eroded from PFCs, transported by the plasma, and redeposited on other surfaces.

Logical Workflow for Isotope Tracer Experiment

Caption: Workflow for a tungsten isotope tracer experiment in a fusion reactor.

Experimental Protocol: ¹⁸⁰W Isotope Tracer Study

This protocol is based on methodologies employed in similar experiments, such as the W-182 tracer studies conducted at the DIII-D National Fusion Facility.[1][2]

1. Preparation of Isotope-Enriched Components:

  • Objective: To prepare plasma-facing components with a distinct isotopic signature.

  • Methodology:

    • Fabricate small tungsten inserts that can be integrated into the main PFCs (e.g., the divertor tiles).

    • Use a physical vapor deposition technique, such as magnetron sputtering, to coat a subset of these inserts with a thin layer (~1 μm) of highly enriched ¹⁸⁰W.

    • The remaining inserts should be coated with natural tungsten to serve as a reference.

    • Characterize the thickness and isotopic composition of the coatings using techniques like secondary ion mass spectrometry (SIMS) or Rutherford backscattering spectrometry (RBS).

2. Installation and Plasma Exposure:

  • Objective: To expose the prepared components to a realistic fusion plasma environment.

  • Methodology:

    • Install the ¹⁸⁰W-coated inserts in a specific, poloidally and toroidally localized region of the divertor. The divertor is an area of high plasma bombardment designed to handle power and particle exhaust.[1]

    • Install the natural tungsten inserts in adjacent locations to compare erosion patterns.

    • Insert specially designed collection probes at various locations within the vacuum vessel to collect eroded material.

    • Conduct a series of plasma discharges with well-diagnosed plasma conditions (e.g., temperature, density, and heat flux).

3. Post-Exposure Analysis:

  • Objective: To quantify the erosion and deposition of the ¹⁸⁰W tracer.

  • Methodology:

    • Carefully remove the collection probes and the tungsten inserts from the vessel after the experimental campaign.

    • Use high-resolution surface analysis techniques to measure the amount and distribution of ¹⁸⁰W on the collection probes.

      • Secondary Ion Mass Spectrometry (SIMS): Provides high sensitivity for isotopic detection and depth profiling of the deposited layers.

      • Inductively Coupled Plasma Mass Spectrometry (ICP-MS): Can be used to measure the total amount of ¹⁸⁰W on a probe after acid dissolution of the surface layer, providing excellent quantitative accuracy.

    • Analyze the surface of the ¹⁸⁰W-coated inserts to determine the net erosion. This can be done by comparing pre- and post-exposure surface profiles and isotopic compositions.

Challenges: Neutron-Induced Effects on Tungsten

While tungsten has many favorable properties, its performance can be degraded by the intense neutron flux from D-T fusion reactions.[4] These effects are a critical area of research and must be considered when evaluating tungsten for long-term use in a reactor.

1. Neutron Activation:

Neutron capture by tungsten isotopes can produce radioactive isotopes. This activation is a concern for safety, maintenance, and waste disposal. The primary short-term activation product is ¹⁸⁷W.[7]

2. Transmutation:

High-energy neutrons can cause nuclear transmutation, changing tungsten atoms into other elements, primarily Rhenium (Re) and Osmium (Os).[8][9][10] This alteration of the material's composition can lead to:

  • Formation of brittle precipitates (σ and χ phases).[8]

  • Increased irradiation hardening and embrittlement.[9][11]

  • Changes in thermal and mechanical properties over time.

Neutron-Induced Transmutation Pathway

G Simplified primary transmutation pathways for tungsten isotopes under neutron irradiation. (n,γ) denotes neutron capture and β⁻ denotes beta decay. W180 ¹⁸⁰W W182 ¹⁸²W W183 ¹⁸³W W184 ¹⁸⁴W Re185 ¹⁸⁵Re W184->Re185 (n,γ) → ¹⁸⁵W → β⁻ W186 ¹⁸⁶W Re187 ¹⁸⁷Re W186->Re187 (n,γ) → ¹⁸⁷W → β⁻ Os186 ¹⁸⁶Os Re185->Os186 (n,γ) → ¹⁸⁶Re → β⁻ Os188 ¹⁸⁸Os Re187->Os188 (n,γ) → ¹⁸⁸Re → β⁻ Os187 ¹⁸⁷Os Os189 ¹⁸⁹Os

References

Analytical methods for determining Tungsten-180 concentrations in samples

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive set of application notes and protocols for the determination of Tungsten-180 (¹⁸⁰W) concentrations in diverse sample matrices is now available for researchers, scientists, and drug development professionals. This documentation outlines state-of-the-art analytical methodologies, focusing on high-precision techniques to ensure accurate and reproducible results. The provided protocols are designed to be implemented in a standard analytical laboratory setting.

The primary methods detailed are Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS) using an isotopic double-spike for ultimate accuracy, and Neutron Activation Analysis (NAA) as a complementary, non-destructive technique. These methods are applicable across a range of sample types, including geological, environmental, and biological materials.

Application Note 1: High-Precision Determination of ¹⁸⁰W by Double-Spike Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS)

MC-ICP-MS is the premier technique for obtaining high-precision isotope ratio measurements.[1] The use of a ¹⁸⁰W-¹⁸³W double-spike allows for the correction of instrumental mass bias and any isotopic fractionation that may occur during sample preparation, leading to highly accurate concentration data.[2][3]

Principle: A known amount of a "double spike," an artificially enriched mixture of two isotopes (in this case, ¹⁸⁰W and ¹⁸³W), is added to a precisely weighed sample.[2] The sample is then digested and the tungsten is chemically separated from the matrix. The isotopic composition of the purified tungsten is then measured using an MC-ICP-MS. By measuring the altered isotopic ratios of the sample-spike mixture, the initial concentration of ¹⁸⁰W in the sample can be calculated with high precision.

Typical Applications:

  • Geochronology and cosmochemistry to study planetary formation.[4]

  • Environmental tracing of tungsten sources.

  • High-purity materials analysis.

  • Metabolic studies in drug development.

Application Note 2: Determination of ¹⁸⁰W by Neutron Activation Analysis (NAA)

NAA is a highly sensitive, non-destructive nuclear analytical technique.[5] It is particularly useful for the bulk analysis of solid samples without the need for dissolution.

Principle: The sample is irradiated with neutrons, typically in a nuclear reactor.[6] The stable ¹⁸⁰W isotopes in the sample can capture a neutron and be converted into the radioactive isotope ¹⁸¹W. As ¹⁸¹W decays, it emits gamma rays with a characteristic energy and half-life. By measuring the intensity of these gamma rays, the concentration of ¹⁸⁰W in the original sample can be determined.[7]

Typical Applications:

  • Analysis of geological and archaeological artifacts where sample preservation is critical.[5]

  • Certification of reference materials.

  • Trace element analysis in high-purity materials.

Quantitative Performance of Analytical Methods

The performance of each method is highly dependent on the sample matrix, concentration of tungsten, and the specific instrumentation used. The following table summarizes typical performance characteristics.

ParameterMC-ICP-MS with ¹⁸⁰W-¹⁸³W Double SpikeNeutron Activation Analysis (NAA)
Detection Limit ng/g to pg/g rangeµg/g to ng/g range
Precision High (typically <0.1% RSD)Moderate (typically 1-5% RSD)
Accuracy High (with proper spike calibration)High (with suitable standards)
Sample Throughput Low to moderateLow
Destructive? YesNo
Matrix Effects Significant, requires chemical separationMinimal for many matrices

Experimental Protocols

Protocol 1: ¹⁸⁰W Determination by Double-Spike MC-ICP-MS

This protocol is intended for the analysis of geological samples (e.g., rocks, soils). Modifications may be necessary for other sample types.

1. Sample and Spike Preparation: a. Weigh approximately 100-500 mg of the homogenized sample powder into a clean Savillex® PFA vial. b. Add a precise amount of the calibrated ¹⁸⁰W-¹⁸³W double-spike solution to the vial. The amount of spike added should be chosen to achieve an optimal sample-to-spike ratio.

2. Sample Digestion: a. To the spiked sample, add a mixture of concentrated hydrofluoric (HF) and nitric (HNO₃) acids (e.g., 2:1 ratio) in the PFA vial. b. Securely cap the vial and place it on a hotplate at approximately 180°C for 48-72 hours, or until complete dissolution is achieved.[3] c. After cooling, carefully open the vial and evaporate the acid mixture to dryness on the hotplate. d. Add concentrated hydrochloric acid (HCl) and evaporate to dryness again to convert the sample to a chloride form. Repeat this step twice.[3]

3. Chromatographic Separation of Tungsten: a. Dissolve the dried sample residue in an appropriate acid mixture for loading onto an anion exchange column (e.g., 0.5 M HCl - 0.5 M HF). b. Prepare an anion exchange chromatography column (e.g., Bio-Rad AG® 1-X8 resin). c. Load the sample solution onto the column. d. Elute the matrix elements with a series of acid washes. e. Elute the purified tungsten fraction with an appropriate acid mixture (e.g., 8 M HCl - 1 M HF). f. A multi-step chromatographic procedure may be necessary to achieve complete separation from interfering elements like hafnium and molybdenum.[2]

4. MC-ICP-MS Analysis: a. Prepare the purified tungsten fraction in a dilute acid solution (e.g., 2% HNO₃) to a concentration suitable for your instrument (typically in the ng/mL range). b. Introduce the sample into the MC-ICP-MS. c. Measure the ion beams of the tungsten isotopes (e.g., ¹⁸⁰W, ¹⁸²W, ¹⁸³W, ¹⁸⁴W, ¹⁸⁶W) simultaneously using the Faraday collectors. d. Correct for instrumental mass bias and isotopic fractionation using the measured ratios of the ¹⁸⁰W-¹⁸³W double-spike.

5. Data Calculation: a. Use an iterative deconvolution algorithm to solve for the true isotopic composition of the sample and the concentration of ¹⁸⁰W. This calculation takes into account the known isotopic compositions of the unspiked sample (natural abundance), the spike, and the measured composition of the mixture.

Protocol 2: ¹⁸⁰W Determination by Neutron Activation Analysis (NAA)

This protocol provides a general workflow for instrumental NAA.

1. Sample Preparation: a. Weigh an appropriate amount of the homogenized solid sample (typically 100-1000 mg) into a clean, high-purity polyethylene or quartz vial. b. Prepare standards and quality control samples in identical vials.

2. Irradiation: a. Seal the vials. b. Place the sample and standard vials in an irradiation container. c. Irradiate the container in a nuclear reactor for a predetermined time. The neutron flux and irradiation time will depend on the expected tungsten concentration and the desired sensitivity.

3. Cooling and Counting: a. After irradiation, allow the samples to "cool" for a specific period to allow for the decay of short-lived interfering radioisotopes. b. Place the irradiated sample vial in a lead-shielded high-purity germanium (HPGe) gamma-ray detector. c. Acquire the gamma-ray spectrum for a sufficient counting time to achieve good statistical precision for the characteristic gamma-ray peaks of ¹⁸¹W (produced from ¹⁸⁰W).

4. Data Analysis: a. Identify and quantify the net peak area of the characteristic gamma-ray emissions from the decay of ¹⁸¹W. b. Calculate the concentration of ¹⁸⁰W in the sample by comparing the activity of the sample to that of the co-irradiated standard of known tungsten concentration.[6]

Visualizations

Experimental_Workflow_MC_ICP_MS cluster_prep Sample Preparation cluster_analysis Analysis Sample Sample Weighing Spike Add ¹⁸⁰W-¹⁸³W Double Spike Sample->Spike Digestion Acid Digestion Spike->Digestion Separation Chromatographic Separation Digestion->Separation MC_ICP_MS MC-ICP-MS Measurement Separation->MC_ICP_MS Data_Calc Data Calculation MC_ICP_MS->Data_Calc

Workflow for ¹⁸⁰W analysis by MC-ICP-MS.

Experimental_Workflow_NAA cluster_prep_naa Sample Preparation cluster_analysis_naa Analysis Sample_NAA Sample Weighing & Encapsulation Irradiation Neutron Irradiation Sample_NAA->Irradiation Cooling Cooling Period Irradiation->Cooling Counting Gamma-Ray Counting Cooling->Counting Data_Analysis Data Analysis Counting->Data_Analysis

Workflow for ¹⁸⁰W analysis by NAA.

Logical_Relationship_Double_Spike Measured_Ratio Measured Isotope Ratio (Sample + Spike) Calculated_Conc Calculated ¹⁸⁰W Concentration Measured_Ratio->Calculated_Conc Known_Spike Known Spike Composition & Amount Known_Spike->Calculated_Conc Natural_Abundance Known Natural Isotopic Abundance of W Natural_Abundance->Calculated_Conc

Logic of Double-Spike Isotope Dilution.

References

Application Notes and Protocols: Lifetime Measurements of Excited States in Tungsten-180

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental methodologies and data associated with the lifetime measurements of excited states in the Tungsten-180 (¹⁸⁰W) nucleus. The provided protocols and data are essential for researchers in nuclear physics and related fields, offering insights into nuclear structure and deformation.

Quantitative Data Summary

The lifetimes of the lowest-lying excited states in the ground-state rotational band of ¹⁸⁰W have been experimentally determined. These values are crucial for understanding the collective behavior of this nucleus. The following table summarizes the measured lifetimes for the yrast states of ¹⁸⁰W.

Excited State (Spin and Parity)Energy (keV)Measured Lifetime (ps)
2⁺103.581823 (25)
4⁺337.570 (5)
6⁺687.87.9 (11)
8⁺1135.52.5 (10)

Data sourced from "Lifetime measurements in the tungsten isotopes ¹⁷⁶,¹⁷⁸,¹⁸⁰W"[1][2].

Experimental Protocols

The lifetimes of the excited states in ¹⁸⁰W were measured using two primary techniques: the Recoil Distance Doppler-Shift (RDDS) method and the fast-timing method with LaBr₃(Ce) scintillators.

Recoil Distance Doppler-Shift (RDDS) Method

The RDDS technique is a well-established method for measuring the lifetimes of nuclear states in the picosecond range.[3]

Principle: This method relies on the Doppler shift of gamma rays emitted by recoiling nuclei. An excited nucleus is produced in a thin target and recoils with a certain velocity. A stopper foil is placed at a variable and precisely known distance from the target. Gamma rays can be emitted while the nucleus is in flight between the target and the stopper (Doppler-shifted component) or after it has been stopped in the stopper foil (unshifted component). By measuring the relative intensities of the shifted and unshifted gamma-ray peaks at different target-stopper distances, the lifetime of the excited state can be determined.

Experimental Setup and Procedure:

  • Reaction: Excited states in ¹⁸⁰W were populated via the ¹⁸¹Ta(p, 2n)¹⁸⁰W fusion-evaporation reaction. A proton beam with an energy of 16 MeV was used.[1][2]

  • Target and Stopper: A thin target of Tantalum-181 (¹⁸¹Ta) was used. A stretched stopper foil was mounted parallel to the target.

  • Plunger Device: The target and stopper foils were housed in a plunger device, which allows for the precise control and variation of the distance between them.[3][4] Modern plunger devices are designed to be compact to fit within large gamma-ray detector arrays.[4]

  • Gamma-Ray Detection: A high-resolution gamma-ray spectrometer, such as an array of High-Purity Germanium (HPGe) detectors, was used to detect the emitted gamma rays.

  • Data Acquisition: Gamma-ray spectra were acquired at various known target-stopper distances.

  • Data Analysis (Differential Decay Curve Method - DDCM): The lifetimes were extracted from the data using the Differential Decay Curve Method (DDCM). This method involves analyzing the intensities of the unshifted and shifted gamma-ray peaks as a function of the target-stopper distance to determine the decay curve of the excited state, from which the lifetime is derived.[4]

Fast-Timing Method

For shorter-lived states, the fast-timing technique using scintillators with excellent timing properties is employed.

Principle: This method measures the time difference between the emission of two consecutive gamma rays in a cascade. By detecting a gamma ray that populates the state of interest (start signal) and a gamma ray that depopulates it (stop signal), a time distribution can be generated. The slope of this distribution is related to the lifetime of the intermediate state.

Experimental Setup and Procedure:

  • Reaction: Similar to the RDDS method, a fusion-evaporation reaction was used to populate the excited states of ¹⁸⁰W.

  • Detectors: A combination of detectors is used. For ¹⁸⁰W, the HORUS spectrometer, which can be equipped with both HPGe and lanthanum bromide (LaBr₃(Ce)) scintillation detectors, was utilized.[1][2] LaBr₃(Ce) detectors are known for their excellent timing resolution.

  • Coincidence Measurement: The experiment was performed in a gamma-gamma coincidence mode. The detection of a gamma ray in one detector provides the start signal, and the coincident detection of a subsequent gamma ray in another detector provides the stop signal.

  • Time-to-Amplitude Converter (TAC): A TAC is used to measure the time interval between the start and stop signals. The output of the TAC is a pulse whose amplitude is proportional to the time difference.

  • Data Analysis: The resulting time spectrum is analyzed. For a simple cascade, the decay of the intermediate state will follow an exponential decay curve. The lifetime is extracted by fitting this curve.

Visualizations

Experimental Workflow for RDDS Measurements

RDDS_Workflow cluster_beam Particle Accelerator cluster_target Plunger Device cluster_detection Detection System cluster_analysis Data Analysis beam Proton Beam (16 MeV) target Thin ¹⁸¹Ta Target beam->target Induces ¹⁸¹Ta(p, 2n)¹⁸⁰W reaction stopper Stopper Foil detector HPGe Detector Array target->detector Emitted Gamma Rays (Shifted and Unshifted) analysis Differential Decay Curve Method (DDCM) detector->analysis Gamma-Ray Spectra at Various Distances lifetime Lifetime Determination analysis->lifetime

Caption: Workflow for the Recoil Distance Doppler-Shift (RDDS) measurement.

Simplified Decay Scheme of the ¹⁸⁰W Ground-State Band

Tungsten180_Decay_Scheme level8 8+ (1135.5 keV) τ = 2.5(10) ps level6 6+ (687.8 keV) τ = 7.9(11) ps level8->level6 447.7 keV level4 4+ (337.5 keV) τ = 70(5) ps level6->level4 350.3 keV level2 2+ (103.58 keV) τ = 1823(25) ps level4->level2 233.9 keV level0 0+ (Ground State) level2->level0 103.6 keV

References

Chemical forms of Tungsten-180 available for purchase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the commercially available chemical forms of Tungsten-180 (¹⁸⁰W), their key specifications, and detailed protocols for its primary applications. This document is intended to guide researchers in selecting the appropriate material for their needs and in designing and executing experiments involving this stable isotope.

Commercially Available Chemical Forms of this compound

This compound is a stable isotope of tungsten with a natural abundance of approximately 0.12%. For research and industrial applications, it is available in enriched forms. The primary chemical forms available for purchase are elemental metal powder, tungsten trioxide, and ammonium tungstate. Each form offers distinct properties suitable for different applications.

Data Presentation: Commercially Available this compound Forms

The following table summarizes the key quantitative data for the different chemical forms of this compound available from various suppliers. Note that specifications can vary between suppliers and batches. It is recommended to request a certificate of analysis for specific lot characteristics.

Chemical FormFormulaIsotopic Enrichment of ¹⁸⁰W (%)Chemical Purity (%)Particle Size/FormKey Suppliers
Tungsten Metal Powder W> 95> 99.9Fine powder, typical particle size ranges from 1-10 µmTrace Sciences International, BuyIsotope.com
Tungsten Trioxide WO₃> 90> 99.9Yellowish-green powderBuyIsotope.com, National Isotope Development Center
Ammonium Tungstate (NH₄)₂WO₄> 90> 99.9White crystalline powderNational Isotope Development Center

Key Applications of this compound

The primary application of enriched this compound is as a starting material for the production of the radioisotope Tungsten-181 (¹⁸¹W).[1][2][3] ¹⁸¹W has applications in nuclear medicine and as a tracer in various industrial processes. Additionally, this compound is used in gamma-ray spectroscopy as a stable reference material.[1][2][3]

Experimental Protocols

Production of Tungsten-181 via Neutron Irradiation of this compound

Tungsten-181 (t½ = 121.2 days) is produced by the neutron capture reaction of this compound. This process involves the irradiation of an enriched ¹⁸⁰W target in a nuclear reactor.

Objective: To produce ¹⁸¹W with high specific activity.

Materials:

  • Enriched this compound target (metal powder or oxide form). The choice of target material may depend on the irradiation facility's requirements and the post-irradiation processing capabilities.

  • High-purity quartz or aluminum irradiation capsule.

  • Nuclear reactor with a suitable thermal neutron flux.

  • Hot cell with manipulators for safe handling of the irradiated target.

  • Chemical processing equipment for the separation of ¹⁸¹W (if required).

Methodology:

  • Target Preparation:

    • Accurately weigh the enriched ¹⁸⁰W material.

    • Encapsulate the ¹⁸⁰W target material in a high-purity quartz or aluminum capsule. The capsule should be sealed to prevent any leakage of the material.

    • The mass of the target will depend on the desired activity of ¹⁸¹W and the reactor's neutron flux.

  • Irradiation:

    • Place the encapsulated target in a suitable position within the nuclear reactor core. The position should be chosen to maximize the thermal neutron flux while minimizing the fast neutron flux to reduce the production of unwanted byproducts.

    • Irradiate the target for a predetermined duration. The irradiation time is calculated based on the neutron capture cross-section of ¹⁸⁰W, the neutron flux, the mass of the target, and the desired final activity of ¹⁸¹W. The following formula can be used for activation calculations:

      • A = NσΦ(1 - e^(-λt))

      • Where:

        • A = Activity of ¹⁸¹W produced (in Bq)

        • N = Number of ¹⁸⁰W target atoms

        • σ = Thermal neutron capture cross-section of ¹⁸⁰W (in cm²)

        • Φ = Thermal neutron flux (in n/cm²/s)

        • λ = Decay constant of ¹⁸¹W (ln(2)/t½)

        • t = Irradiation time (in seconds)

  • Post-Irradiation Handling and Processing:

    • After irradiation, the target is highly radioactive and must be handled in a hot cell.

    • Allow for a cooling period to let short-lived radioisotopes decay.

    • The irradiated target can be used as a sealed source, or the ¹⁸¹W can be chemically separated from the remaining ¹⁸⁰W and any impurities. Chemical separation can be achieved using ion exchange chromatography or solvent extraction methods.

  • Quality Control:

    • The activity of the produced ¹⁸¹W should be measured using a calibrated gamma-ray spectrometer.

    • The radionuclidic purity should be assessed to ensure the absence of other radioisotopes.

    • The chemical purity of the separated ¹⁸¹W should be determined.

Use of this compound in Gamma-Ray Spectroscopy

This compound, being a stable isotope, can be used as a component in calibration sources or as a target material for nuclear reaction studies using gamma-ray spectroscopy.

Objective: To use a ¹⁸⁰W sample for energy and efficiency calibration of a gamma-ray spectrometer.

Materials:

  • A known quantity of enriched this compound.

  • A high-purity germanium (HPGe) detector.

  • Standard gamma-ray sources with well-known energies and intensities (e.g., ¹³⁷Cs, ⁶⁰Co, ¹⁵²Eu).

  • Data acquisition system.

Methodology:

  • Source Preparation:

    • Prepare a point source or a distributed source of ¹⁸⁰W, depending on the calibration geometry required. For a point source, a small amount of the powder can be sealed in a thin plastic container.

  • Energy Calibration:

    • Acquire gamma-ray spectra from the standard calibration sources.

    • Identify the photopeaks corresponding to the known gamma-ray energies of the standard sources.

    • Create a calibration curve by plotting the channel number of the photopeak against the known gamma-ray energy.

  • Efficiency Calibration:

    • Using the same geometry as the energy calibration, acquire spectra from the standard sources.

    • For each photopeak, calculate the net counts (total counts minus background).

    • The detection efficiency (ε) at a given energy is calculated as:

      • ε = (Net Counts / Acquisition Time) / (Source Activity * Gamma-ray Intensity)

    • Plot the efficiency as a function of energy to generate an efficiency curve.

  • Measurement of a this compound Sample:

    • Place the ¹⁸⁰W sample at a reproducible distance from the detector.

    • Acquire a gamma-ray spectrum for a sufficient amount of time to obtain good statistics.

    • Since ¹⁸⁰W is stable, it will not emit gamma rays on its own. However, if it is part of a mixed sample or has been activated, the resulting gamma rays can be analyzed. The calibrated spectrometer will allow for the identification and quantification of any gamma-emitting isotopes present.

Mandatory Visualizations

ProcurementWorkflow Procurement Workflow for this compound A Define Research Requirements - Isotopic Enrichment - Chemical Form (Metal, Oxide, etc.) - Purity - Quantity B Identify Potential Suppliers - Trace Sciences International - BuyIsotope.com - National Isotope Development Center A->B C Request Quotations and Specifications - Certificate of Analysis - Pricing - Lead Time B->C D Evaluate Supplier Information - Compare Specifications - Assess Quality Control C->D E Select Supplier and Place Order D->E F Receive and Verify Material - Check Documentation - Perform Incoming Quality Control E->F

Caption: Procurement Workflow for this compound.

Caption: Experimental Workflow for Tungsten-181 Production.

References

Troubleshooting & Optimization

Minimizing background noise in Tungsten-180 decay measurements

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Tungsten-180 Decay Measurements

Welcome to the Technical Support Center for Minimizing Background Noise in this compound (¹⁸⁰W) Decay Measurements. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing their experimental setups for this rare alpha decay measurement. The extreme rarity of ¹⁸⁰W decay necessitates ultra-low background conditions, making background identification and mitigation critical for a successful measurement.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of background noise in a ¹⁸⁰W decay experiment?

A1: Background noise in rare event searches like the alpha decay of ¹⁸⁰W originates from multiple sources that can mimic the decay signal. These sources are broadly categorized as intrinsic (from within the detector) and extrinsic (from the surrounding environment).[1]

  • Intrinsic Backgrounds:

    • Radioactive Contamination: Trace amounts of natural radioactive isotopes, primarily from the Uranium-238 (²³⁸U) and Thorium-232 (²³²Th) decay chains, as well as Potassium-40 (⁴⁰K), can be present within the detector materials themselves, such as the Calcium Tungstate (CaWO₄) crystal scintillators.[1][2]

    • Surface Contamination: Alpha-emitting isotopes, particularly from the decay of Radon-222 (²²²Rn) daughters like Polonium-210 (²¹⁰Po), can contaminate the surfaces of the detector crystals and surrounding materials.

  • Extrinsic Backgrounds:

    • Cosmic Rays: High-energy muons and secondary particles (neutrons, gammas) produced by cosmic ray interactions in the atmosphere and overburden can penetrate deep underground and induce signals in the detector.[1][3][4]

    • Environmental Radioactivity: Natural radioactivity from the surrounding rock, concrete in the laboratory, and even radon gas in the air can contribute significantly to the background.[4][5]

    • Neutrons: Neutrons from (α,n) reactions and spontaneous fission within the detector and shielding materials are a particularly challenging source of background.[1]

Q2: Why is a CaWO₄ crystal chosen for ¹⁸⁰W decay measurements, and what are its key properties?

A2: Calcium Tungstate (CaWO₄) is an excellent material for this research for several reasons:

  • Target Isotope: It contains tungsten naturally, making it a source and detector in one.

  • Scintillating Bolometer: It can be operated as a cryogenic scintillating bolometer. This allows for the simultaneous measurement of heat (phonons) and scintillation light, a powerful technique for discriminating between different types of particle interactions.[2]

  • Particle Discrimination: Alpha particles (the signal from ¹⁸⁰W decay) produce a different light-to-heat ratio compared to beta/gamma events (a major background source). This allows for active background rejection.[2][6]

Q3: How can I distinguish the ¹⁸⁰W alpha decay signal from background alpha events?

A3: This is a significant challenge. The primary method is through meticulous material selection and purification to eliminate other alpha emitters. Additionally, high-resolution detectors can help. If background alpha peaks are present from known contaminants (e.g., ²¹⁰Po), they will appear at different energies than the expected ¹⁸⁰W decay. The ¹⁸⁰W alpha decay has a known Q-value (total decay energy), which corresponds to a specific peak in the energy spectrum. Careful calibration and high-resolution calorimetry are essential to distinguish this peak from others.

Troubleshooting Guides

Issue 1: The measured background rate in the region of interest is too high.

This is the most common and critical issue. A systematic approach is required to identify and mitigate the dominant background source.

Troubleshooting Steps:

  • Verify Shielding Integrity:

    • Radon Intrusion: Check the seals on your radon abatement system and the detector enclosure. Ensure a positive pressure of nitrogen or boil-off gas is maintained.

    • Shielding Gaps: Inspect the passive shielding (typically layers of lead and copper) for any gaps or weaknesses. Even small gaps can allow external gamma rays to penetrate.

  • Analyze the Energy Spectrum:

    • Identify Peaks: Look for characteristic gamma or alpha peaks in your background spectrum. The presence of peaks from the ²³⁸U or ²³²Th chains points to intrinsic contamination in the detector or nearby components.[6]

    • Beta Continuum: A high continuum of events below the alpha region suggests beta/gamma contamination.

  • Assess Intrinsic Crystal Purity:

    • Material Screening: Before building the detector, all materials should be screened for radioactivity using ultra-low background gamma-ray spectrometry (e.g., with HPGe detectors).[2][3]

    • Recrystallization: For CaWO₄ crystals, recrystallization has been shown to be an effective method for reducing intrinsic radioactive contaminants like uranium and thorium by an order of magnitude.[7]

Quantitative Data on Background Sources

The following table summarizes typical radiopurity levels achieved in CaWO₄ crystals for low-background experiments.

Isotope ChainContaminantActivity in Standard Crystal (mBq/kg)Activity in Purified Crystal (mBq/kg)
Thorium-232²²⁸Th~ 0.01 - 0.1< 0.005
Uranium-238²²⁶Ra~ 0.01 - 0.1< 0.003
Uranium-238²¹⁰Pb / ²¹⁰PoCan be highly variable (0.03 - 1.3 Bq/kg)< 0.05

Data compiled from various low-background experiments. Actual values are highly dependent on the specific crystal growth process.[7]

Issue 2: Poor particle discrimination between alpha and beta/gamma events.

Effective discrimination is key to rejecting background. If the alpha and beta/gamma bands in your light vs. heat plot are overlapping, consider the following.

Troubleshooting Steps:

  • Optimize Light Collection:

    • Ensure the crystal surface is properly polished and that reflective wrappings (e.g., PTFE) are correctly installed.

    • Check the optical coupling between the crystal and the light detector (photomultiplier tube or secondary bolometer).

  • Utilize Pulse Shape Discrimination (PSD):

    • In addition to the light/heat ratio, the shape of the thermal (phonon) pulse itself can differ between particle types.[8][9] Alpha interactions can produce a faster pulse rise time compared to beta/gamma interactions in some scintillating bolometers.[8][10]

    • Self-Absorption Effect: The self-absorption of scintillation light within the crystal can enhance the difference in phonon pulse shapes between alpha and beta/gamma signals.[10][11] This effect can be maximized by surrounding the crystal with a light reflector instead of a light detector.[10][11]

  • Check Detector Temperature and Stability:

    • The experiment must be run at cryogenic temperatures (typically ~10 mK).

    • Verify that the temperature is stable, as fluctuations can degrade energy resolution and discrimination power.

Experimental Protocols & Visualizations

Protocol 1: Czochralski Growth for High-Purity CaWO₄ Crystals

The Czochralski method is a crystal growth technique used to produce large, high-quality single crystals, which is essential for achieving the required radiopurity.[12][13][14]

Methodology:

  • Raw Material Purification: Start with the highest purity commercially available CaCO₃ and WO₃ powders. Further chemical purification steps are often necessary to reduce U/Th contamination.[2][15]

  • Melt Preparation: The purified powders are melted in a high-purity crucible (typically iridium or rhodium) within a specialized furnace.[12][16] The process is performed in a controlled, inert atmosphere (e.g., argon) to prevent contamination.[14]

  • Crystal Pulling: A small, oriented seed crystal is dipped into the molten material.[13] The seed is then slowly pulled upwards while being rotated.[13]

  • Controlled Solidification: By precisely controlling the temperature gradients, pulling rate, and rotation speed, the molten material solidifies onto the seed, inheriting its crystal structure and forming a large, single-crystal ingot or "boule."[14]

  • Annealing: After growth, the crystal is annealed (cooled slowly over many hours) to reduce internal stresses.[12]

Workflow and Logic Diagrams

The following diagrams illustrate key workflows and logical relationships in a ¹⁸⁰W decay experiment.

Experimental_Workflow cluster_prep Phase 1: Detector Preparation cluster_setup Phase 2: Experimental Setup cluster_acq Phase 3: Data Acquisition & Analysis raw_materials Select & Purify Raw Materials (CaCO3, WO3) crystal_growth Czochralski Crystal Growth of CaWO4 raw_materials->crystal_growth machining Cut & Polish Crystal crystal_growth->machining assembly Detector Assembly (Crystal, Sensors, Reflectors) machining->assembly installation Install Detector in Cryostat assembly->installation shielding Assemble Passive Shielding (Pb, Cu) installation->shielding veto Activate Muon Veto shielding->veto cooldown Cool Down to ~10 mK veto->cooldown acquisition Long-Term Data Acquisition cooldown->acquisition processing Signal Processing (Pulse Reconstruction) acquisition->processing discrimination Particle Discrimination (Light/Heat Ratio & PSD) processing->discrimination analysis Energy Spectrum Analysis discrimination->analysis

Caption: High-level experimental workflow from material purification to final data analysis.

Background_Mitigation cluster_extrinsic Extrinsic Sources cluster_intrinsic Intrinsic Sources cluster_mitigation Mitigation Strategy BG Total Background cosmic Cosmic Rays BG->cosmic env_gamma Environmental Gammas BG->env_gamma neutrons Ambient Neutrons BG->neutrons radon Airborne Radon BG->radon bulk Bulk Contamination (U/Th in Crystal) BG->bulk surface Surface Contamination (Radon Daughters) BG->surface ug_lab Deep Underground Lab cosmic->ug_lab Reduces >10^6 shield Passive Shielding (Lead, Copper) env_gamma->shield neutrons->shield purge Radon Purge radon->purge purity Material Purification & Recrystallization bulk->purity psd Active Discrimination (PSD, Light/Heat) bulk->psd Rejects Residual Events cleaning Surface Cleaning surface->cleaning surface->psd Rejects Residual Events veto Active Muon Veto ug_lab->veto

Caption: Logical relationship between background sources and their corresponding mitigation strategies.

References

Technical Support Center: Detection of Low-Energy Alpha Particles from Tungsten-180

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the detection of low-energy alpha particles, with a specific focus on Tungsten-180.

Troubleshooting Guide

This guide addresses common issues encountered during experimental setups for low-energy alpha particle detection.

1. Poor Energy Resolution in the Alpha Spectrum

  • Question: My alpha spectrum shows broad peaks with poor energy resolution, making it difficult to distinguish the this compound signal. What could be the cause and how can I improve it?

  • Answer: Poor energy resolution in alpha spectroscopy can stem from several factors. A common issue is the sample thickness; if the prepared sample is too thick, alpha particles can lose energy within the sample itself, leading to a broadening of the spectral lines toward lower energies.[1][2] For semiconductor detectors, inherent noise can limit energy resolution.[3] One study demonstrated that for a MagneTOF ion detector, turning off the high-voltage bias to the detector's dynode significantly reduced noise and improved energy resolution from approximately 150 keV FWHM to about 20 keV FWHM.[3] Additionally, the distance between the source and the detector can affect resolution; a smaller distance can improve efficiency but may worsen resolution due to the range of angles at which alpha particles strike the detector.[4] Using a collimator can help improve energy resolution by removing alpha particles that would otherwise reach the detector at oblique angles.[5][6]

2. Low Count Rate or No Signal Detected

  • Question: I am not detecting any signal, or the count rate is significantly lower than expected for my this compound sample. What are the possible reasons and solutions?

  • Answer: A low or absent count rate can be due to several factors. Given the low energy and short-range of alpha particles, they are easily attenuated.[7][8] Ensure your experiment is conducted in a vacuum chamber to prevent energy loss in the air.[8][9] Any material between the source and the detector, including a thick "dead layer" on the detector surface, can absorb the alpha particles.[3][10] Check for any obstructions and ensure the detector window is sufficiently thin. For liquid scintillation counting, issues such as an incorrect scintillant-to-sample ratio, poor quality of the scintillation cocktail, or high background radiation can lead to low counts.[11] Also, verify the proper functioning of all electronic components, including the preamplifier and multichannel analyzer.[12]

3. High Background Noise in the Spectrum

  • Question: My alpha spectrum has a high background, which is masking the low-energy signal from this compound. How can I reduce the background?

  • Answer: High background noise is a common challenge in low-level alpha spectroscopy. The background can originate from the detector materials themselves, surrounding building materials, or cosmic rays.[12] Using materials with low intrinsic radioactivity for the detector and shielding the experimental setup can significantly reduce background counts.[13] For some applications, performing measurements deep underground can mitigate the effects of muon-induced background.[14] In liquid scintillation counting, using glass vials with low potassium content can help lower the background.[15] Additionally, employing background subtraction techniques in your data analysis is a crucial step.[16]

4. Spectral Broadening and Tailing

  • Question: I observe significant tailing on the low-energy side of my alpha peaks. What causes this and how can I minimize it?

  • Answer: Low-energy tailing in alpha spectra is often a result of energy loss by the alpha particles within the source material or in the detector's dead layer.[1][2][3] This self-absorption effect is more pronounced with thicker samples.[1][2] To minimize tailing, it is crucial to prepare very thin and uniform radioactive sources.[17][18] Electrodeposition is a method that can produce high-quality, thin sample mounts.[7] Another cause of tailing can be the interaction of alpha particles with the medium in the air if a vacuum is not sufficient.[6] Using a collimator can also help by removing particles that have lost energy due to oblique paths.[6]

5. Issues with Liquid Scintillation Counting (LSC)

  • Question: I am using a liquid scintillation counter, and my results are inconsistent. What are the common troubleshooting steps for LSC?

  • Answer: Inconsistency in LSC can be due to a phenomenon called "quenching," where the energy transfer process is interfered with, leading to a reduction in light output and, consequently, lower counts.[19] Quenching can be caused by impurities in the scintillation cocktail or by colored samples that absorb the emitted light.[19] It is important to use fresh, high-quality scintillation cocktails and to ensure proper mixing with the sample.[11] Pulse shape discrimination can be employed to differentiate between alpha and beta events, which is crucial as their light pulses can overlap in terms of height.[20] Regular calibration of the LSC with appropriate standards is also essential for accurate and reproducible results.[20]

Frequently Asked Questions (FAQs)

1. What are the most suitable detectors for low-energy alpha particles like those from this compound?

Passivated Implanted Planar Silicon (PIPS®) detectors are a state-of-the-art option for alpha spectroscopy due to their excellent energy resolution and very thin entrance windows, which minimize energy loss of the incident alpha particles.[7][21] For extremely low-level measurements where background reduction is critical, cryogenic detectors have been successfully used for the detection of this compound's natural alpha decay.

2. Why is a vacuum chamber necessary for alpha spectroscopy?

Alpha particles have a very short range and are easily stopped by air.[7][8] To prevent the alpha particles from losing energy before they reach the detector, which would distort the energy spectrum, the measurements must be performed in a vacuum.[8][9]

3. How do I properly calibrate my alpha spectrometer?

Alpha spectrometer calibration is crucial for relating the measured signal to the actual alpha particle energy.[1] This is typically done using a standard source that emits alpha particles of well-known energies.[22] By measuring the spectrum of the calibration source, a linear relationship between the channel number in the multichannel analyzer and the energy can be established.[22] It is important that the calibration is performed under the same experimental conditions (e.g., source-to-detector distance) as the actual measurement. Using a triple nuclide source can provide a valid energy calibration over a wider range.[23]

4. What are the best practices for sample preparation for alpha spectroscopy?

The quality of the sample preparation is critical for obtaining high-quality alpha spectra.[2][7] The ideal sample should be a very thin, uniform layer of the radioactive material to minimize self-absorption of the alpha particles.[17][18] Common techniques for sample preparation include evaporation, co-precipitation, and electrodeposition.[18] Electrodeposition is often considered to produce the best sample mounts for alpha spectroscopy.[7] For complex samples like soil or water, chemical separation is often necessary to isolate the radionuclide of interest and remove interfering elements.[7][9]

5. What is "quenching" in liquid scintillation counting and how can it be corrected?

Quenching is any process that reduces the amount of light detected in liquid scintillation counting.[19] This can be due to chemical impurities that interfere with the energy transfer or colored substances that absorb the emitted light.[19] Quenching results in a shift of the energy spectrum to lower energies and a decrease in counting efficiency. Correction for quenching can be done using methods like internal or external standardization, or by applying mathematical corrections based on a quench curve.[11][20]

Data Presentation

Table 1: Comparison of Alpha Detector Characteristics

Detector TypeTypical Energy Resolution (FWHM)AdvantagesDisadvantages
PIPS® Silicon Detector17 - 50 keVHigh resolution, thin entrance window.[4][7]Can be sensitive to contamination.[4]
Liquid Scintillation CounterBroader peaks than semiconductor detectorsHigh counting efficiency, suitable for various sample types.Susceptible to quenching, lower energy resolution.[1]
Cryogenic DetectorsHigh resolutionExtremely low background, suitable for rare event detection.Requires complex and expensive cooling systems.

Table 2: Common Calibration Sources for Alpha Spectrometry

NuclideAlpha Energy (keV)
Americium-241 (²⁴¹Am)5486
Plutonium-238 (²³⁸Pu)5499
Uranium-233 (²³³U)4824
Curium-244 (²⁴⁴Cm)5805

Note: The listed energies are for the most intense alpha emissions. These nuclides may have other alpha emissions at different energies.[7][23]

Experimental Protocols

1. Protocol for Alpha Spectrometry using a PIPS® Detector

  • Sample Preparation: Prepare a thin, uniform source of this compound on a suitable backing, preferably through electrodeposition to minimize self-absorption.[7]

  • System Setup: Place the prepared source in the vacuum chamber at a fixed and reproducible distance from the PIPS® detector.

  • Evacuation: Evacuate the chamber to a high vacuum to eliminate air absorption of the alpha particles.[9]

  • Detector Biasing: Apply the recommended bias voltage to the PIPS® detector.

  • Data Acquisition: Acquire the alpha spectrum using a multichannel analyzer (MCA) for a sufficient amount of time to obtain good statistics. The MCA works by converting the voltage pulse from the detector, which is proportional to the alpha particle's energy, into a digital signal and sorting it into channels.[1]

  • Energy Calibration: Calibrate the energy scale of the spectrum using a standard source with known alpha energies (e.g., a triple nuclide source).[23]

  • Background Subtraction: Acquire a background spectrum with no source present and subtract it from the sample spectrum to correct for environmental and intrinsic background radiation.[16]

  • Data Analysis: Analyze the resulting spectrum to identify the this compound alpha peak and determine its energy and intensity.

2. Protocol for Low-Level Alpha Counting with a Liquid Scintillation Counter

  • Sample Preparation: Mix a known quantity of the this compound sample with a high-efficiency liquid scintillation cocktail in a low-background glass vial.[1][11][15]

  • Quench Standards: Prepare a set of quench standards with a known activity and varying amounts of a quenching agent to generate a quench curve.

  • Background Sample: Prepare a background sample containing only the scintillation cocktail.

  • Instrument Setup: Place the samples in the liquid scintillation counter. Utilize instrument settings that allow for alpha/beta discrimination based on pulse shape analysis if available.[20]

  • Counting: Count the samples, quench standards, and background for a predetermined time.

  • Data Analysis: Use the quench curve to correct the sample counts for quenching effects and subtract the background count rate to obtain the net count rate for this compound.[11]

Mandatory Visualizations

Experimental_Workflow_Alpha_Spectrometry cluster_prep Sample Preparation cluster_setup System Setup & Measurement cluster_analysis Data Analysis start Start sample_prep Prepare Thin W-180 Source (e.g., Electrodeposition) start->sample_prep place_source Place Source in Vacuum Chamber sample_prep->place_source evacuate Evacuate Chamber place_source->evacuate acquire_spectrum Acquire Alpha Spectrum (MCA) evacuate->acquire_spectrum calibrate Energy Calibration (Standard Source) acquire_spectrum->calibrate background_sub Background Subtraction calibrate->background_sub analyze Analyze W-180 Peak background_sub->analyze end End analyze->end

Troubleshooting_Logic_Poor_Resolution cluster_causes Potential Causes cluster_solutions Solutions problem Problem: Poor Energy Resolution cause1 Thick Sample Source problem->cause1 cause2 Detector Noise problem->cause2 cause3 Incorrect Source-Detector Distance problem->cause3 cause4 No Collimator problem->cause4 solution1 Improve Sample Preparation (thinner, more uniform) cause1->solution1 solution2 Optimize Detector Settings (e.g., adjust bias voltage) cause2->solution2 solution3 Adjust Source-Detector Distance cause3->solution3 solution4 Use a Collimator cause4->solution4

References

Addressing isobaric interferences in Tungsten-180 mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing isobaric interferences encountered during the mass spectrometry of Tungsten-180.

Frequently Asked Questions (FAQs)

Q1: What is an isobaric interference in mass spectrometry?

An isobaric interference occurs when two different elements have isotopes of the same nominal mass. These isotopes will appear at the same mass-to-charge ratio (m/z) in a mass spectrometer, leading to an artificially high signal for the analyte of interest and resulting in inaccurate measurements.

Q2: What is the primary isobaric interference for this compound (¹⁸⁰W)?

The primary isobaric interference for this compound is Hafnium-180 (¹⁸⁰Hf). Both ¹⁸⁰W and ¹⁸⁰Hf have the same nominal mass, and if Hafnium is present in the sample, it will contribute to the ion signal at m/z 180.

Q3: How can I determine if my ¹⁸⁰W signal is affected by ¹⁸⁰Hf interference?

To check for the presence of Hafnium, you can monitor other, interference-free Hafnium isotopes in your sample, such as ¹⁷⁷Hf or ¹⁷⁸Hf. If a signal is detected for these isotopes, it is highly likely that ¹⁸⁰Hf is also present and interfering with your ¹⁸⁰W measurement.

Q4: What are the main strategies to correct for the ¹⁸⁰Hf interference on ¹⁸⁰W?

There are two primary strategies to address this interference:

  • Chemical Separation: This involves chemically removing the interfering element (Hafnium) from the sample before analysis. This is the most robust method for eliminating the interference.

  • Mathematical Correction: This method uses a mathematical equation to subtract the contribution of the interfering isotope from the total signal at the analyte's mass. This is done by measuring an interference-free isotope of the interfering element and using the known isotopic abundance ratios to calculate the signal contribution at the mass of interest.[1]

Troubleshooting Guides

Issue: My ¹⁸⁰W signal appears unexpectedly high, suggesting potential isobaric interference.

This guide will walk you through the process of identifying and correcting for isobaric interference on your ¹⁸⁰W signal.

G cluster_0 Troubleshooting Workflow A High ¹⁸⁰W Signal Detected B Analyze sample for an interference-free Hf isotope (e.g., ¹⁷⁷Hf or ¹⁷⁸Hf) A->B C Is Hf Detected? B->C D No significant Hf detected. Consider other potential interferences or calibration issues. C->D No E Yes, Hf is present. Proceed with correction strategy. C->E Yes F Choose Correction Method E->F G Chemical Separation (Recommended for high accuracy) F->G H Mathematical Correction (For rapid screening or when separation is not feasible) F->H I Perform Anion Exchange Chromatography to remove Hf G->I J Measure interference-free Hf isotope (e.g., ¹⁷⁷Hf) and apply correction equation H->J K Analyze Hf-free sample for ¹⁸⁰W I->K L Report corrected ¹⁸⁰W intensity J->L M Final corrected ¹⁸⁰W data K->M L->M

Caption: Troubleshooting workflow for addressing high ¹⁸⁰W signals.

Data Presentation

Table 1: Isotopic Abundances of Tungsten and Hafnium

This table provides the natural isotopic abundances of Tungsten and Hafnium, which are crucial for understanding and correcting for isobaric interferences.

IsotopeNatural Abundance (%)
Tungsten (W)
¹⁸⁰W0.12[2]
¹⁸²W26.50[2]
¹⁸³W14.31[2]
¹⁸⁴W30.64[2]
¹⁸⁶W28.43[2]
Hafnium (Hf)
¹⁷⁴Hf0.16
¹⁷⁶Hf5.26
¹⁷⁷Hf18.60
¹⁷⁸Hf27.28
¹⁷⁹Hf13.62
¹⁸⁰Hf35.08

Note: Isotopic abundances can have slight variations.

Table 2: Comparison of Interference Correction Methods
MethodAdvantagesDisadvantages
Chemical Separation - Complete removal of interference leading to high accuracy.[3] - Reduces overall matrix effects.- Time-consuming and requires additional laboratory work. - Potential for sample loss or contamination if not performed carefully.
Mathematical Correction - Rapid and does not require sample pretreatment.[1] - Can be automated within the mass spectrometer's software.[4]- Accuracy depends on the precise knowledge of isotopic ratios. - Can introduce errors if the interference is very large compared to the analyte signal.

Experimental Protocols

Protocol 1: Chemical Separation of Hafnium from Tungsten using Anion Exchange Chromatography

This protocol is adapted from methodologies for separating Hafnium from Tungsten-containing matrices.

G A 1. Sample Dissolution Dissolve sample in a mixture of hydrofluoric (HF) and nitric (HNO₃) acids. B 2. Column Preparation Prepare an anion exchange chromatography column (e.g., AG1-X8 resin). A->B C 3. Column Equilibration Equilibrate the column with a solution of dilute HCl and HF. B->C D 4. Sample Loading Load the dissolved sample onto the equilibrated column. C->D E 5. Elution of Tungsten Tungsten is not strongly retained and can be eluted from the column with a specific acid mixture (e.g., HCl-HF). D->E F 6. Elution of Hafnium Hafnium is retained on the resin and can be subsequently eluted with a different acid mixture (e.g., a higher concentration of HCl-HF). D->F G 7. Sample Collection Collect the Tungsten-containing fraction for analysis. E->G H 8. Analysis Analyze the purified Tungsten fraction by mass spectrometry. G->H

Caption: Experimental workflow for Hf-W chemical separation.

Detailed Steps:

  • Sample Dissolution: Dissolve the sample containing tungsten and hafnium in an appropriate acid mixture, typically hydrofluoric acid (HF) and nitric acid (HNO₃), to ensure complete dissolution of both elements.

  • Column Preparation: Use a pre-packed or self-packed anion exchange column. A common resin for this separation is AG1-X8.

  • Column Equilibration: Equilibrate the column by passing a solution with the same acid composition as the sample loading solution (e.g., 1 M HCl + 0.5 M HF) through the resin.

  • Sample Loading: Carefully load the dissolved sample onto the top of the equilibrated column.

  • Elution:

    • Tungsten Elution: Pass a specific mixture of acids through the column to elute the Tungsten. Tungsten has a lower affinity for the resin under certain conditions and will elute first.

    • Hafnium Elution: After the Tungsten has been completely eluted, change the eluent to a different acid mixture that will strip the strongly bound Hafnium from the resin.

  • Fraction Collection: Collect the eluent in separate fractions and identify the Tungsten-containing fraction.

  • Analysis: The purified Tungsten fraction can then be analyzed by mass spectrometry, now free from the isobaric interference of ¹⁸⁰Hf.

Protocol 2: Mathematical Correction for ¹⁸⁰Hf Interference on ¹⁸⁰W

This protocol outlines the general steps for applying a mathematical correction.

G A 1. Isotope Selection Identify an interference-free isotope of Hafnium to monitor (e.g., ¹⁷⁷Hf). B 2. Data Acquisition Measure the signal intensities at m/z 180 (¹⁸⁰W + ¹⁸⁰Hf) and m/z 177 (¹⁷⁷Hf). A->B C 3. Calculate Hf Contribution Use the known isotopic abundance ratio of ¹⁸⁰Hf/¹⁷⁷Hf to calculate the signal from ¹⁸⁰Hf contributing to the m/z 180 signal. B->C D 4. Apply Correction Subtract the calculated ¹⁸⁰Hf signal from the total signal at m/z 180 to get the true ¹⁸⁰W signal. C->D E Corrected ¹⁸⁰W Intensity D->E

Caption: Workflow for mathematical correction of isobaric interference.

Correction Equation:

The fundamental equation for this correction is as follows[1]:

Corrected ¹⁸⁰W Signal = Total Signal at m/z 180 - (Measured ¹⁷⁷Hf Signal × (Natural Abundance of ¹⁸⁰Hf / Natural Abundance of ¹⁷⁷Hf))

Example Calculation:

  • Assume the following measurements:

    • Total signal at m/z 180 = 50,000 counts

    • Signal at m/z 177 = 10,000 counts

  • Using the natural abundances from Table 1:

    • Natural Abundance of ¹⁸⁰Hf = 35.08%

    • Natural Abundance of ¹⁷⁷Hf = 18.60%

  • Calculation:

    • Calculate the isotopic ratio: 35.08 / 18.60 = 1.886

    • Calculate the ¹⁸⁰Hf contribution: 10,000 counts × 1.886 = 18,860 counts

    • Calculate the corrected ¹⁸⁰W signal: 50,000 counts - 18,860 counts = 31,140 counts

References

Technical Support Center: Optimization of Sample Digestion for Tungsten-Bearing Minerals

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the complete dissolution of tungsten-bearing minerals for analytical purposes. Researchers, scientists, and drug development professionals can find detailed protocols, data comparisons, and visual workflows to overcome common challenges in sample preparation.

Troubleshooting Guide

This section addresses specific issues that may arise during the digestion of tungsten-bearing minerals, offering step-by-step solutions to achieve complete dissolution.

Issue 1: A yellow or white precipitate forms during acid digestion.

  • Question: I am digesting my tungsten-bearing mineral sample (e.g., wolframite, scheelite) with strong acids like nitric acid (HNO₃), hydrochloric acid (HCl), or hydrofluoric acid (HF), and a yellowish precipitate is forming. What is this precipitate and how can I prevent it?

  • Answer: The precipitate is likely tungstic acid (H₂WO₄), which is insoluble in water and forms when tungsten minerals react with strong acids.[1][2][3] This significantly impacts the accuracy of your elemental analysis.[1][2][3]

    Solutions:

    • Use a Complexing Agent: The addition of phosphoric acid (H₃PO₄) can prevent the precipitation of tungstic acid by forming soluble tungsten complexes.[4][5] A mixture of nitric acid and phosphoric acid is often effective.[4][5]

    • Employ Alkaline Fusion: This method avoids the formation of tungstic acid altogether. The sample is fused with an alkaline flux (e.g., sodium hydroxide, sodium carbonate) to convert tungsten into a soluble sodium tungstate.[6][7]

    • High-Pressure Digestion: Using a sealed digestion bomb allows for higher temperatures and pressures, which can aid in keeping tungsten in solution.[1][2]

Issue 2: Incomplete dissolution of the sample matrix, especially with silicate-rich ores.

  • Question: After digestion, I still see undissolved particulate matter in my sample solution. How can I ensure complete dissolution of the entire sample, including silicates?

  • Answer: Incomplete dissolution is common when dealing with complex matrices, particularly those rich in silicates.

    Solutions:

    • Incorporate Hydrofluoric Acid (HF): HF is necessary to break down the silicate matrix.[8] It should be used with caution in appropriate labware (e.g., Teflon®) and with proper safety precautions.[9][10] Open-vessel microwave digestion can facilitate the use of HF for removing silicon as volatile SiF₄.[8]

    • Alkaline Fusion: Fusion with a flux like lithium borate is highly effective for decomposing silicate minerals and other refractory phases.[11][12]

    • Microwave-Assisted Digestion: High-pressure microwave digestion in a closed vessel with a suitable acid mixture (including HF for silicates) can significantly improve the dissolution of refractory minerals.[13][14]

Issue 3: Poor recovery of tungsten and other trace elements.

  • Question: My analytical results show low recovery for tungsten and/or other trace elements of interest. What could be the cause and how can I improve the recovery?

  • Answer: Poor recovery can be due to incomplete dissolution, precipitation, or loss of volatile elements.

    Solutions:

    • Optimize Digestion Method: Hotplate digestion is often not recommended due to poor recovery of trace elements compared to bomb digestion or fusion methods.[1][15] Bomb digestion is generally better for tungsten and trace element analysis.[1][15]

    • Prevent Precipitation: As mentioned in Issue 1, the formation of tungstic acid can co-precipitate other elements, leading to their low recovery.[16] Using complexing agents or alkaline fusion is crucial.

    • Control Temperature: For volatile elements, open-vessel digestion at high temperatures can lead to losses. Closed-vessel digestion (bomb or microwave) helps to retain these elements.[2]

Frequently Asked Questions (FAQs)

This section provides answers to general questions regarding the dissolution of tungsten-bearing minerals.

Q1: What are the main challenges in dissolving tungsten-bearing minerals like wolframite and scheelite?

A1: The primary challenge is the formation of insoluble tungstic acid (H₂WO₄) when using common strong acids for digestion.[1][2][3] Additionally, these ores can be found in complex matrices containing refractory minerals like silicates, which are difficult to dissolve completely.

Q2: Which is a better approach for tungsten mineral dissolution: acid digestion or alkaline fusion?

A2: The choice depends on the specific analytical requirements.

  • Alkaline fusion is often considered the best method for major element analysis as it ensures complete decomposition of the sample.[1][17]

  • Acid digestion in a closed system (bomb digestion) is often preferred for tungsten and trace element analysis as it minimizes contamination from the flux and can prevent the loss of volatile elements.[1][15][17]

Q3: What are the advantages of using microwave digestion for tungsten-bearing minerals?

A3: Microwave digestion offers several advantages, including:

  • Speed: It significantly reduces sample preparation time compared to conventional hotplate methods.[8][14]

  • Efficiency: The high temperatures and pressures achieved in closed-vessel microwave systems lead to more complete digestion.[13]

  • Reduced Contamination: Since it is a closed-system technique, the risk of airborne contamination is minimized.[18]

  • Safety: Modern microwave digestion systems have advanced safety features to control pressure and temperature.

Q4: Are there any safety precautions I should be aware of when digesting tungsten-bearing minerals?

A4: Yes, safety is paramount.

  • When using hydrofluoric acid (HF) , it is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including HF-resistant gloves, a lab coat, and safety goggles.[9][10] Always have calcium gluconate gel available as an immediate first aid treatment for HF skin exposure.[10][19]

  • High-pressure digestions in bombs or microwave vessels must be performed according to the manufacturer's instructions to prevent explosions.

  • Alkaline fusions involve high temperatures and molten materials, requiring the use of appropriate crucibles (e.g., platinum or zirconium) and thermal protection.

Data Presentation

Table 1: Comparison of Digestion Methods for Tungsten Mining Wastes

Digestion MethodBest ForLimitations
Alkali Fusion Major element analysisCan introduce impurities from the flux
Bomb Digestion Tungsten and trace element analysisPotential for volatile chlorite loss
Hotplate Digestion Not recommendedPoor recovery of trace elements
ColdBlock™ Digestion Bi, Mo, and some rare-earth elementsCannot use concentrated HF; incomplete digestion of quartz-rich samples

Source: Adapted from a 2021 study on the efficiency of acid digestion procedures.[1][15]

Table 2: Reagent Combinations for Tungsten Mineral Dissolution

Reagent CombinationMineral TypeMethodKey Feature
HNO₃ + H₃PO₄Tungsten-based alloysMicrowave DigestionPhosphoric acid acts as a complexing agent to prevent tungstic acid precipitation.[4]
H₂SO₄ + H₃PO₄General tungsten mineralsAcid DigestionMixed acid approach to achieve total digestion.[1]
NaOH or Na₂CO₃Wolframite, ScheeliteAlkaline FusionConverts tungsten to soluble sodium tungstate.[7][20]
HF + HNO₃ + HClScheelite in silicate matrixHigh-pressure bomb digestionHF dissolves the silicate matrix, while the other acids dissolve the scheelite.[21]
H₂O₂ + Aqua RegiaTungsten-containing tool steelsTwo-step acid digestionHydrogen peroxide effectively dissolves tungsten.[22]

Experimental Protocols

Protocol 1: High-Pressure Acid Digestion of Scheelite in a Teflon Bomb

This protocol is adapted from a method for the analysis of trace elements in scheelite by ICP-MS.[21]

  • Weigh 50 ± 0.5 mg of the powdered scheelite sample into a Teflon bomb.

  • Add 0.5 mL of HF and 1.0 mL of HNO₃.

  • Evaporate to incipient dryness at 140 °C.

  • Add 0.5 mL of HF, 0.5 mL of HCl, and 1.0 mL of HNO₃ to the residue.

  • Tightly seal the Teflon bomb and place it in an oven at 185 °C for 48 hours.

  • After cooling, evaporate the sample to incipient dryness at 140 °C.

  • Re-dissolve the residue in 1.0 mL of HNO₃ and dry twice.

  • Add 2.5 mL of 40% HNO₃ (v/v) and seal the bomb. Heat at 135 °C for 6 hours.

  • After cooling, transfer the solution to a PET bottle and dilute gravimetrically to 50 ± 0.5 g with 2% HNO₃ (v/v).

  • The sample is now ready for ICP-MS analysis.

Protocol 2: Alkaline Fusion of Wolframite for Trace Element Analysis

This protocol is a general procedure based on established methods for wolframite decomposition.[6]

  • Weigh a representative amount of the finely powdered wolframite sample into a zirconium or platinum crucible.

  • Add a 5-10 fold excess of an alkaline flux (e.g., sodium hydroxide or sodium carbonate).

  • Mix the sample and flux thoroughly.

  • Heat the crucible in a muffle furnace at a temperature sufficient to melt the flux (e.g., 650 °C for NaOH) for 1 hour.[7]

  • Allow the crucible to cool completely.

  • Place the crucible in a beaker and dissolve the cooled melt (flux) with deionized water or a dilute acid (e.g., aqua regia), with gentle heating if necessary.[6]

  • A precipitate of tungstic acid may form upon acidification, which can be filtered and re-dissolved, or the initial dissolution can be done in water to keep the tungstate soluble.

  • Transfer the solution to a volumetric flask and dilute to the desired volume. The sample is now ready for analysis.

Visualizations

experimental_workflow_acid_digestion start Start: Powdered Tungsten Mineral Sample weigh Weigh Sample (e.g., 50 mg) start->weigh add_acid Add Acid Mixture (e.g., HF, HNO3, HCl) weigh->add_acid complexing_agent Add Complexing Agent? (e.g., H3PO4) add_acid->complexing_agent digestion Digestion (High Pressure & Temperature) complexing_agent->digestion Yes complexing_agent->digestion No no_complex No yes_complex Yes precipitate_check Precipitate Formation? digestion->precipitate_check dilution Cool, Open Vessel, and Dilute to Volume precipitate_check->dilution No troubleshoot Troubleshoot: - Re-evaluate acid mixture - Consider alkaline fusion precipitate_check->troubleshoot Yes no_precipitate No yes_precipitate Yes (Incomplete Digestion) analysis Analysis (e.g., ICP-MS) dilution->analysis end End analysis->end

Caption: Workflow for acid digestion of tungsten-bearing minerals.

experimental_workflow_alkaline_fusion start Start: Powdered Tungsten Mineral Sample weigh Weigh Sample & Flux (e.g., NaOH, Na2CO3) start->weigh mix Thoroughly Mix Sample and Flux weigh->mix fusion Fuse in Muffle Furnace (e.g., 650°C for 1 hr) mix->fusion cool Cool to Room Temperature fusion->cool dissolve Dissolve Cooled Melt (in Water or Dilute Acid) cool->dissolve dissolution_check Complete Dissolution? dissolve->dissolution_check dilute Dilute to Final Volume dissolution_check->dilute Yes troubleshoot Troubleshoot: - Increase fusion time/temp - Use a different flux dissolution_check->troubleshoot No yes_dissolved Yes no_dissolved No analysis Analysis (e.g., ICP-OES) dilute->analysis end End analysis->end

Caption: Workflow for alkaline fusion of tungsten-bearing minerals.

References

Technical Support Center: Accurate Quantification of Tungsten-180

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the accurate quantification of Tungsten-180 (¹⁸⁰W).

Frequently Asked Questions (FAQs)

Q1: Are there commercially available certified reference materials (CRMs) specifically for this compound?

A1: Currently, a commercially available certified reference material (CRM) with a certified isotopic abundance specifically for this compound is not readily found. However, several high-purity tungsten standard solutions and isotopic reference materials are available that can be utilized for instrument calibration and validation.

Q2: What are the recommended standard reference materials for general Tungsten analysis?

A2: For general tungsten analysis, several reputable standard reference materials are available. These are primarily certified for the total concentration of tungsten.

Reference MaterialDescriptionIssuing Body
NIST SRM 3163 Tungsten (W) Standard SolutionNational Institute of Standards and Technology (NIST)
WOLF-1 Isotopic Certified Reference Material of Natural TungstenNational Research Council Canada (NRC)[1][2]
BAM-Y006 High-purity tungstenBundesanstalt für Materialforschung und -prüfung (BAM)[3]

Note: While these standards are excellent for calibrating total tungsten concentration, their isotopic composition, including that of ¹⁸⁰W, should be verified for high-precision isotope ratio studies.

Q3: What is the most significant challenge in the accurate quantification of this compound?

A3: The most significant challenge is the isobaric interference from Hafnium-180 (¹⁸⁰Hf)[4]. Since both isotopes have virtually the same mass-to-charge ratio, they cannot be distinguished by a mass spectrometer.

Q4: How can the isobaric interference from ¹⁸⁰Hf be corrected?

A4: The most effective method to correct for the ¹⁸⁰Hf interference is to chemically separate hafnium from the tungsten sample before analysis.[5][6][7][8][9] This is typically achieved through ion-exchange chromatography. Additionally, mathematical corrections can be applied if a non-interfered hafnium isotope is measured simultaneously, but this requires careful validation.

Q5: What are "matrix effects" and how do they impact ¹⁸⁰W quantification?

A5: Matrix effects are alterations in the analyte signal caused by other components in the sample matrix.[10][11][12][13] These effects can lead to either signal suppression or enhancement, resulting in inaccurate quantification of ¹⁸⁰W. The severity of matrix effects can depend on the concentration and composition of the sample matrix.

Troubleshooting Guide

This guide addresses common issues encountered during the quantification of this compound.

Issue Potential Cause Recommended Solution
Inaccurate or irreproducible results Isobaric interference from ¹⁸⁰Hf.Implement a chemical separation procedure to remove hafnium from the sample prior to analysis.[5][6][7][8][9]
Matrix effects from complex sample composition.- Dilute the sample to reduce the concentration of matrix components.[12] - Use an internal standard with similar mass and ionization properties to tungsten. - Prepare calibration standards in a matrix that matches the sample (matrix-matching).[10]
Contamination from labware or reagents.- Use high-purity acids and reagents.[14] - Thoroughly clean all labware with acid. - Analyze procedural blanks to monitor for contamination.
Signal instability or drift Instrument instability.- Allow the instrument to warm up and stabilize according to the manufacturer's recommendations. - Regularly check and clean the sample introduction system (nebulizer, spray chamber, cones).
"Memory effect" or carry-over from previous samples.- Implement a rigorous washout procedure between samples, potentially using a cleaning solution containing a complexing agent for tungsten.[15] - Analyze blank solutions between samples to ensure the signal returns to baseline.
Low signal intensity Inefficient ionization of tungsten.- Optimize ICP-MS instrument parameters such as plasma power, gas flow rates, and lens settings.
Sample loss during preparation.- Carefully validate each step of the sample preparation protocol to ensure quantitative recovery of tungsten.

Experimental Protocols

Protocol 1: Chemical Separation of Tungsten and Hafnium using Ion-Exchange Chromatography

This protocol is essential for mitigating the isobaric interference of ¹⁸⁰Hf on ¹⁸⁰W.

  • Sample Dissolution: Dissolve the sample in a mixture of high-purity hydrofluoric (HF) and nitric (HNO₃) acids.[5]

  • Resin Preparation: Prepare an anion-exchange resin column (e.g., TRU resin) by conditioning it with an appropriate acid mixture, such as 6 M HCl – 0.02 M HF.[5]

  • Sample Loading: Load the dissolved sample onto the conditioned resin column.

  • Elution of Hafnium: Elute hafnium from the column using the same acid mixture (6 M HCl – 0.02 M HF). Tungsten will be retained on the resin.[5]

  • Elution of Tungsten: Elute the purified tungsten from the column using a different eluent, such as 1 M HCl – 0.02 M HF.[5]

  • Analysis: The purified tungsten fraction can now be analyzed by MC-ICP-MS for its isotopic composition.

Protocol 2: Quantification of this compound by MC-ICP-MS
  • Instrument Tuning: Tune the multi-collector inductively coupled plasma mass spectrometer (MC-ICP-MS) to achieve optimal sensitivity and stability for the tungsten mass range.

  • Calibration: Prepare a series of calibration standards of known tungsten concentrations. If possible, these should be matrix-matched to the samples. Use a certified reference material like NIST SRM 3163 for traceability.[16][17]

  • Blank Measurement: Analyze a procedural blank to determine any background levels of tungsten.

  • Sample Analysis: Analyze the purified tungsten samples. Monitor the signal for ¹⁸⁰W and other tungsten isotopes (e.g., ¹⁸²W, ¹⁸³W, ¹⁸⁴W, ¹⁸⁶W) for internal normalization and quality control.

  • Data Processing: Subtract the blank signal from the sample signals. Use the calibration curve to determine the concentration of tungsten. For isotopic abundance, calculate the ratio of the ¹⁸⁰W signal to the signal of a stable, more abundant tungsten isotope.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_calibration Calibration dissolution Sample Dissolution (HF + HNO₃) separation Ion-Exchange Chromatography (Hafnium Removal) dissolution->separation mc_icpms MC-ICP-MS Analysis separation->mc_icpms Purified Tungsten data_processing Data Processing & Quantification mc_icpms->data_processing crm Certified Reference Material (e.g., NIST SRM 3163) cal_standards Calibration Standards crm->cal_standards cal_standards->mc_icpms

Caption: Experimental workflow for accurate this compound quantification.

troubleshooting_logic start Inaccurate ¹⁸⁰W Results check_hf Check for Hafnium Presence start->check_hf hf_present Hafnium Detected check_hf->hf_present hf_absent No Significant Hafnium check_hf->hf_absent implement_sep Implement Chemical Separation hf_present->implement_sep check_matrix Evaluate Matrix Effects hf_absent->check_matrix reanalyze Re-analyze Purified Sample implement_sep->reanalyze matrix_effect Matrix Effects Suspected check_matrix->matrix_effect no_matrix_effect No Significant Matrix Effects check_matrix->no_matrix_effect mitigate_matrix Apply Mitigation Strategy (Dilution, Internal Std, Matrix-Matching) matrix_effect->mitigate_matrix check_contamination Investigate Contamination no_matrix_effect->check_contamination reanalyze2 Re-analyze Sample mitigate_matrix->reanalyze2

Caption: Troubleshooting logic for inaccurate this compound measurements.

References

Decontamination procedures for laboratory equipment used with Tungsten-180

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Tungsten Isotope Laboratory Procedures

This guide provides troubleshooting and frequently asked questions (FAQs) regarding the handling and decontamination of laboratory equipment used with tungsten isotopes.

Frequently Asked Questions (FAQs)

Q1: What are the decontamination procedures for laboratory equipment used with Tungsten-180?

A1: For most practical laboratory purposes, this compound (¹⁸⁰W) does not require radiological decontamination procedures. Naturally occurring tungsten contains about 0.12% this compound, which is technically a radioisotope but has an extremely long half-life of approximately 1.8 x 10¹⁸ years.[1][2][3] This results in a very low level of radioactivity, so low that it is generally not considered a radiological hazard.[1][4] Standard laboratory cleaning procedures for non-radioactive heavy metals are sufficient for chemical contamination.

It is possible that you are working with a different, more radioactive isotope of tungsten, or that your ¹⁸⁰W has been activated to produce other radionuclides. Please verify the specific isotope you are using. This compound is used for the production of the therapeutic radioisotope Tungsten-181.[5][6][7]

Q2: I believe I am working with a radioactive form of tungsten, but I'm unsure which one. What are the common radioactive tungsten isotopes used in research?

A2: It is crucial to correctly identify the isotope you are working with to implement the appropriate safety and decontamination protocols. Common artificial radioisotopes of tungsten with significant radioactivity include Tungsten-181 (¹⁸¹W), Tungsten-185 (¹⁸⁵W), and Tungsten-188 (¹⁸⁸W).[2][7][8][9] The table below summarizes their key properties.

IsotopeHalf-LifeDecay ModePrimary Emissions
Tungsten-181 (¹⁸¹W) 121.2 daysElectron Capture (ε)Gamma, X-ray
Tungsten-185 (¹⁸⁵W) 75.1 daysBeta (β⁻)Beta
Tungsten-188 (¹⁸⁸W) 69.8 daysBeta (β⁻)Beta, Gamma

Data sourced from various isotope information charts.[2][8][9]

Q3: What are the general principles for decontaminating equipment contaminated with radioactive tungsten isotopes like ¹⁸¹W, ¹⁸⁵W, or ¹⁸⁸W?

A3: The primary goal is to remove the radioactive material without spreading it to other areas, personnel, or the environment.[10][11] The choice of method depends on the nature of the contamination (e.g., loose powder, dried solution), the type of equipment, and the level of radioactivity. Always start with the mildest decontamination method and proceed to more aggressive techniques if necessary.[12]

Troubleshooting Decontamination of Radioactive Tungsten

Issue: Routine cleaning with soap and water is not removing the radioactive contamination.

Solution:

  • Use a specialized decontamination solution: Commercially available radioactive decontamination solutions (e.g., Radiacwash, Count-off) are often more effective than standard detergents.[12]

  • Soaking: For more stubborn contamination, soaking the equipment in the decontamination solution for several hours to 24 hours can be effective.[12]

  • Mild Chemical Treatment: If permitted by the equipment's material, a dilute acid or base solution can be used. Always test on a small, non-critical area first.

  • Complexing Agents: Solutions containing chelating or complexing agents, such as EDTA, may help lift the radioactive ions from the surface.

Issue: I am concerned about airborne contamination during the cleaning process.

Solution:

  • Perform cleaning in a designated area: All decontamination activities should be carried out in a fume hood or a designated area with appropriate ventilation to prevent the inhalation of radioactive particles.[13]

  • Wet cleaning methods: Whenever possible, use wet cleaning methods (e.g., damp cloths, soaking) instead of dry methods (e.g., scrubbing with a dry brush) to minimize the generation of airborne dust.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, a lab coat, and safety glasses. For higher levels of contamination, a respirator may be necessary.[10]

Workflow for Decontamination of Lab Equipment

DecontaminationWorkflow General Decontamination Workflow for Radioactive Tungsten start Contaminated Equipment Identified assess Assess Contamination Level (Survey Meter) start->assess ppe Don Appropriate PPE assess->ppe mild_clean Mild Cleaning: Detergent & Water ppe->mild_clean resurvey1 Re-survey Equipment mild_clean->resurvey1 decon_sol Specialized Decon Solution (e.g., Radiacwash) resurvey1->decon_sol Contamination Remains clean Clean: No longer radioactive resurvey1->clean Clean resurvey2 Re-survey Equipment decon_sol->resurvey2 acid_base Dilute Acid/Base Soak (if material compatible) resurvey2->acid_base Contamination Remains resurvey2->clean Clean resurvey3 Re-survey Equipment acid_base->resurvey3 storage Store for Decay (if short half-life) resurvey3->storage Contamination Remains resurvey3->clean Clean waste Dispose as Radioactive Waste resurvey3->waste Decontamination Not Feasible storage->clean

Caption: A stepwise process for decontaminating laboratory equipment.

Experimental Protocols

Protocol 1: Standard Decontamination of Glassware
  • Preparation: Place the contaminated glassware in a designated, labeled plastic tub within a fume hood.

  • Initial Rinse: Rinse the glassware with cold water to remove any loose contamination. Collect the rinse water as radioactive waste.

  • Detergent Wash: Submerge the glassware in a solution of laboratory-grade detergent and warm water. Let it soak for at least 30 minutes. Gently scrub with a soft brush.

  • Rinse: Thoroughly rinse the glassware with deionized water. Collect the rinse water as radioactive waste.

  • Survey: Using a survey meter appropriate for the tungsten isotope, check the glassware for any remaining contamination.

  • Repeat if Necessary: If contamination is still present, repeat the detergent wash or proceed to Protocol 2.

  • Final Rinse and Dry: Once clean, perform a final rinse with deionized water and allow to air dry.

Protocol 2: Chemical Decontamination of Non-Corrosive Metals

This protocol should only be used if Protocol 1 is ineffective and the material is known to be resistant to mild acids.

  • Preparation: Ensure all steps are performed in a chemical fume hood with appropriate PPE.

  • Acidic Soak: Prepare a 2% nitric acid solution. Submerge the contaminated equipment in the solution for 10-15 minutes.

  • Rinse: Remove the equipment from the acid bath and rinse thoroughly with deionized water. All rinseate is to be collected as radioactive waste.

  • Survey: Check for remaining contamination with a survey meter.

  • Neutralization: If the equipment is clean, rinse it with a mild neutralizing agent (e.g., sodium bicarbonate solution) followed by a final deionized water rinse.

  • Disposal: The acid bath should be disposed of as mixed chemical and radioactive waste.

Troubleshooting Non-Radioactive Tungsten Cleaning

Issue: A white or colored oxide layer has formed on my tungsten equipment.

Solution:

  • Alkaline Solution: Immerse the equipment in a 0.1 M Sodium Hydroxide (NaOH) solution for a short period (e.g., 20 seconds).[14] A violent reaction indicates the removal of the oxide layer.

  • Rinsing: Immediately and thoroughly rinse with deionized water, followed by an alcohol rinse to aid in drying.[14][15]

  • Drying: Dry the equipment in a stream of nitrogen or in a controlled environment to prevent re-oxidation.[14][15]

Logical Relationship of Tungsten Cleaning Methods

TungstenCleaning Choosing a Cleaning Method for Tungsten start Tungsten Equipment Requires Cleaning is_radioactive Is the contamination radioactive? start->is_radioactive is_oxide Is it chemical (e.g., oxide layer)? is_radioactive->is_oxide No radio_decon Follow Radioactive Decontamination Protocols is_radioactive->radio_decon Yes alkaline_clean Use Alkaline Solution (e.g., NaOH) is_oxide->alkaline_clean Yes acid_clean Acid treatment may form surface oxides is_oxide->acid_clean No, other chemical end Clean Equipment radio_decon->end rinse_dry Thoroughly Rinse and Dry alkaline_clean->rinse_dry acid_clean->rinse_dry rinse_dry->end

Caption: Decision tree for selecting an appropriate tungsten cleaning method.

References

Technical Support Center: Troubleshooting Low Yields in Tungsten-180 Chemical Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with low yields during the chemical separation of Tungsten-180. The following question-and-answer format directly addresses specific issues to help you optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in this compound separation?

Low yields in this compound separation can stem from several factors throughout the experimental workflow. The most common issues include incomplete dissolution of the target material, co-precipitation of tungsten with other metal hydroxides, inefficient separation from interfering elements, and suboptimal parameters in the chosen separation technique (ion-exchange chromatography or solvent extraction). Careful control of pH, reagent concentrations, and elution/stripping conditions is crucial for maximizing recovery.

Q2: How can I ensure the complete dissolution of my target material to maximize the initial availability of this compound?

Incomplete dissolution is a primary source of low yield. For tantalum targets, a mixture of hydrofluoric acid (HF) and nitric acid (HNO₃) is often effective.[1] The complete dissolution of tungsten from various matrices can be challenging. For instance, scheelite ores are often digested with NaOH or Na₂CO₃ at elevated temperatures and pressures.[2][3] It is essential to ensure the target material is fully dissolved before proceeding to the separation steps. Visually inspect the solution for any remaining solid particles. If dissolution is incomplete, consider adjusting the acid concentrations, increasing the digestion time, or employing a more aggressive digestion method.

Q3: I am observing a significant loss of this compound during the precipitation steps. How can this be prevented?

Tungsten can co-precipitate with other metal hydroxides, particularly iron, if the pH is not carefully controlled.[4] Tungsten exists as tungstate anions (WO₄²⁻) in alkaline solutions, but can form polytungstates and eventually precipitate as tungstic acid (H₂WO₄) in acidic conditions.[5] To avoid unintended precipitation, maintain the pH of your solution within a range where tungsten species remain soluble, especially before and during the separation from other metallic impurities.

Q4: My this compound fraction is contaminated with other elements, leading to a low purity and apparent low yield. How can I improve the separation efficiency?

Contamination from interfering elements is a common challenge. Molybdenum and vanadium, which have similar chemical properties to tungsten, are frequent contaminants.

  • For Ion-Exchange Chromatography: The choice of resin and eluent is critical. A strong base anion exchange resin can be used to preferentially adsorb tungsten from a solution containing molybdate at a controlled pH.[6] The separation is based on the different affinities of the tungstate and molybdate ions for the resin under specific pH and chloride concentrations.[6]

  • For Solvent Extraction: The selection of the organic extractant and the aqueous phase conditions are key. Extractants like Aliquat 336 have shown high efficiency in extracting tungsten.[2][3][4] The pH of the aqueous phase plays a significant role in the selective extraction of tungsten over other metals.[4]

Q5: What are the optimal pH conditions for separating this compound using ion-exchange chromatography or solvent extraction?

The optimal pH is highly dependent on the specific method and the other elements present in the solution.

  • Ion-Exchange Chromatography: For separation from molybdenum, adjusting the pH to around 7.0 can facilitate the preferential adsorption of tungstate ions onto a strong base anion exchange resin.[6] In weakly basic conditions (pH > 8), tungsten can be selectively adsorbed over molybdenum using a polyhydroxy chelating resin.[7]

  • Solvent Extraction: With an extractant like Aliquat 336, a pH of 2 has been shown to be effective for the extraction of tungsten.[4] The extraction of tungsten is influenced by the speciation of tungstate in the aqueous solution, which is pH-dependent.[5]

Data on Tungsten Separation Efficiency

The following table summarizes quantitative data on tungsten separation efficiencies under various experimental conditions, which can serve as a reference for optimizing your own protocols.

Separation MethodReagentsKey ParametersTungsten Recovery/Extraction EfficiencyInterfering ElementsReference
Solvent ExtractionAliquat 336 in kerosene, 2-OctanolpH = 2, O:A = 1, 10 min contact time99.8%Phosphorus[4]
Solvent ExtractionLIX 63Initial pH range 2-5Cationic exchange and solvation occurredMolybdenum, Vanadium[5]
Ion-ExchangeD213 large-pore strong base anion exchange resinpH = 7.0, Contact time = 120 minHigh adsorption of tungstenMolybdenum[6]
Solvent ExtractionAliquat 336 in GS190, 1-decanol3-stage process>95% (inferred from stripping efficiency)Iron, Calcium[2][3]
Ion-ExchangePolyhydroxy chelating resin D403pH > 8Preferential adsorption of tungstenMolybdenum[7]

Experimental Protocols

Protocol 1: General Ion-Exchange Chromatography for this compound Separation

This protocol provides a general framework for the separation of this compound using a strong base anion exchange resin.

  • Target Dissolution: Dissolve the irradiated tantalum target in a mixture of concentrated HF and HNO₃. Carefully evaporate the acid to dryness and redissolve the residue in a suitable starting solution for ion exchange (e.g., a low concentration HCl solution).

  • Resin Preparation: Prepare a column with a strong base anion exchange resin (e.g., D213). Pre-condition the column by washing it with several column volumes of the starting solution to equilibrate the resin.

  • Sample Loading: Adjust the pH of the dissolved target solution to the optimal range for tungsten adsorption (e.g., pH 7.0-8.0). Load the solution onto the equilibrated ion-exchange column at a slow, controlled flow rate.

  • Washing: Wash the column with a solution designed to remove weakly bound impurities. For example, a solution with a specific chloride concentration can be used to elute co-adsorbed molybdate ions.[6]

  • Elution of this compound: Elute the bound this compound using a suitable eluent. A high concentration alkaline solution containing NaCl can effectively desorb the tungstate ions.[6]

  • Yield Determination: Collect the eluate in fractions and analyze for the presence of this compound using appropriate radioanalytical techniques to determine the separation yield.

Protocol 2: General Solvent Extraction for this compound Separation

This protocol outlines a general procedure for separating this compound using solvent extraction.

  • Target Dissolution: Dissolve the irradiated target material as described in Protocol 1 to obtain an acidic aqueous solution containing this compound.

  • Organic Phase Preparation: Prepare the organic phase by dissolving the chosen extractant (e.g., Aliquat 336) in a suitable organic solvent (e.g., kerosene) with a phase modifier (e.g., 2-Octanol).

  • Extraction: Combine the aqueous phase containing this compound with the organic phase in a separatory funnel. Adjust the pH of the aqueous phase to the optimal value for tungsten extraction (e.g., pH 2).[4] Shake the funnel vigorously for a specified contact time (e.g., 10 minutes) to facilitate the transfer of tungsten into the organic phase. Allow the phases to separate.

  • Separation and Scrubbing: Separate the organic phase containing the extracted tungsten. If necessary, "scrub" the organic phase by washing it with a fresh aqueous solution to remove any co-extracted impurities.

  • Stripping (Back-Extraction): Strip the this compound from the organic phase by contacting it with a suitable stripping solution. For example, an ammonium bicarbonate solution at pH 9 can be used to recover tungsten from the Aliquat 336 organic phase.[4]

  • Yield Determination: Analyze the resulting aqueous stripping solution for its this compound content to calculate the overall yield of the separation process.

Visualizing the Troubleshooting and Separation Workflows

The following diagrams illustrate the logical steps for troubleshooting low yields and the general workflows for the described separation techniques.

Troubleshooting_Low_Yields Troubleshooting Low Yields in this compound Separation start Low Yield of this compound Observed dissolution Is target dissolution complete? start->dissolution precipitation Is there evidence of unintended precipitation? dissolution->precipitation Yes optimize_dissolution Optimize dissolution: - Adjust acid concentration - Increase digestion time/temperature dissolution->optimize_dissolution No separation_efficiency Is the separation from interfering elements efficient? precipitation->separation_efficiency No control_ph Control pH to prevent co-precipitation of tungsten with other metal hydroxides. precipitation->control_ph Yes elution_stripping Are elution/stripping conditions optimal? separation_efficiency->elution_stripping Yes optimize_separation Optimize separation parameters: - Adjust pH - Change resin/extractant - Modify eluent/stripping solution separation_efficiency->optimize_separation No optimize_elution Optimize elution/stripping: - Adjust eluent/stripping agent concentration - Modify flow rate/contact time elution_stripping->optimize_elution No end Yield Improved elution_stripping->end Yes optimize_dissolution->precipitation control_ph->separation_efficiency optimize_separation->elution_stripping optimize_elution->end

Caption: A decision tree for troubleshooting low yields in this compound separation.

Ion_Exchange_Workflow Workflow for Ion-Exchange Chromatography of this compound start Start: Dissolved Target Solution (containing W-180) prepare_column Prepare and equilibrate strong base anion exchange column start->prepare_column load_sample Adjust pH and load sample onto the column prepare_column->load_sample wash_column Wash column to remove impurities (e.g., Mo) load_sample->wash_column elute_w180 Elute this compound with a high concentration alkaline solution wash_column->elute_w180 collect_fractions Collect eluate fractions elute_w180->collect_fractions analyze_yield Analyze fractions for W-180 and determine yield collect_fractions->analyze_yield end End: Purified this compound analyze_yield->end

Caption: A typical workflow for this compound separation by ion-exchange chromatography.

Solvent_Extraction_Workflow Workflow for Solvent Extraction of this compound start Start: Aqueous Solution (containing W-180) prepare_organic Prepare organic phase with extractant (e.g., Aliquat 336) start->prepare_organic extract_w180 Contact aqueous and organic phases, adjust pH for extraction start->extract_w180 prepare_organic->extract_w180 separate_phases Separate organic phase (containing W-180) extract_w180->separate_phases scrub_organic Scrub organic phase to remove impurities separate_phases->scrub_organic strip_w180 Strip W-180 from organic phase with a stripping solution scrub_organic->strip_w180 collect_aqueous Collect aqueous stripping solution strip_w180->collect_aqueous analyze_yield Analyze for W-180 and determine yield collect_aqueous->analyze_yield end End: Purified this compound analyze_yield->end

Caption: A general workflow for the solvent extraction of this compound.

References

Signal-to-noise ratio enhancement in Tungsten-180 spectroscopic analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Tungsten-180 (¹⁸⁰W) spectroscopic analysis. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges and enhance the signal-to-noise ratio (SNR) in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common spectroscopic methods for analyzing this compound?

A1: this compound can be analyzed by several methods, each with its own advantages. The most common techniques include Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for elemental and isotopic quantification, Neutron Resonance Spectroscopy (NRS) for identifying specific tungsten isotopes through neutron absorption, and Gamma-Ray Spectroscopy for detecting characteristic gamma emissions from ¹⁸⁰W or associated decay products.[1][2] The choice of method depends on the sample matrix, the required sensitivity, and the specific research question.

Q2: I am observing a high background signal in my gamma spectrum. What are the likely causes?

A2: A high background signal in gamma spectroscopy can originate from several sources. These include natural background radiation from the surrounding environment (e.g., cosmic rays, radon), contamination within the laboratory or on the sample container, and Compton scattering effects within the detector itself.[3] Compton scattering, where gamma rays scatter within the detector without depositing their full energy, is a significant source of background noise that can obscure low-intensity peaks.[3]

Q3: My signal-to-noise ratio is poor. What are the first steps I should take to improve it?

A3: To improve a poor signal-to-noise ratio, start by checking your experimental setup and parameters. Ensure your detector is properly calibrated and cooled. Increase the data acquisition time to improve counting statistics, as the SNR is proportional to the square root of the number of counts. Additionally, verify that your sample is positioned correctly and as close to the detector as possible to maximize geometric efficiency. Finally, review your sample preparation methods to minimize any potential sources of contamination.[4]

Q4: Can software-based methods enhance my signal-to-noise ratio after data acquisition?

A4: Yes, several computational techniques can improve the SNR of your acquired spectra. Signal averaging, where multiple spectra are collected and averaged, can significantly reduce random noise.[5] Digital smoothing algorithms and Fourier filtering are other common methods to reduce high-frequency noise in the data.[5] These post-processing techniques are valuable tools for extracting weak signals from a noisy background.

Troubleshooting Guides

Guide 1: Low Signal Intensity

Problem: The expected characteristic peak for this compound is either very weak or not visible in the spectrum.

Potential Cause Troubleshooting Steps
Incorrect Instrument Settings Verify that the energy calibration of your spectrometer is accurate. Ensure the data acquisition window is correctly centered around the expected energy of the ¹⁸⁰W peak. For ICP-MS, check that the mass-to-charge ratio is correctly set.[4]
Sample Preparation Issues Ensure the sample has a high enough concentration of ¹⁸⁰W. Check for any issues with sample purity or degradation. For solid samples, ensure homogeneity and a consistent particle size.[6]
Detector Inefficiency Confirm that the detector is operating at its recommended temperature and bias voltage. For older detectors, efficiency may have degraded over time. Consider running a standard with a known activity to verify detector performance.
Sub-optimal Sample Geometry Position the sample as close to the detector as possible to maximize the solid angle. Use a standardized and reproducible sample geometry for all measurements.
Guide 2: Excessive Noise in the Spectrum

Problem: The baseline of the spectrum is noisy, making it difficult to identify and quantify peaks accurately.

Potential Cause Troubleshooting Steps
Electromagnetic Interference Ensure that all electronic components of the spectroscopy system are properly grounded. Check for nearby equipment that could be a source of electromagnetic interference and shield your setup if necessary.[7]
Environmental Background Radiation Perform a background measurement with no sample present to identify and quantify environmental radiation sources. Use appropriate shielding (e.g., lead bricks) around the detector to minimize this background.
Compton Scattering For gamma spectroscopy, if Compton scattering is a major contributor to the noise, consider implementing a Compton suppression system.[3] This involves using a secondary detector to veto scattered gamma rays.
Instrumental Noise Ensure the detector and associated electronics are cooled to their optimal operating temperature to reduce thermal noise. Check for any loose connections in the signal chain.[8]

Experimental Protocols

Protocol 1: Signal-to-Noise Ratio Enhancement using Signal Averaging

Objective: To improve the SNR of a weak ¹⁸⁰W signal by acquiring and averaging multiple spectra.

Methodology:

  • Initial Setup:

    • Place the ¹⁸⁰W sample in a fixed, reproducible position relative to the detector.

    • Configure the spectrometer with the appropriate settings for energy range and calibration.

  • Data Acquisition:

    • Acquire a single spectrum for a defined period (e.g., 60 minutes).

    • Save the spectrum and note the signal intensity of the ¹⁸⁰W peak and the noise level in a region of the baseline.

    • Repeat the acquisition process for a predetermined number of times (n), ensuring all experimental parameters remain constant.

  • Data Processing:

    • Sum the counts in each channel across all 'n' acquired spectra.

    • Divide the summed counts in each channel by 'n' to obtain the averaged spectrum.

  • Analysis:

    • Measure the signal intensity and noise in the averaged spectrum.

    • Calculate the SNR for both the single acquisition and the averaged spectrum. The expected improvement in SNR is proportional to the square root of the number of acquisitions.

Number of Scans (n) Theoretical SNR Improvement (√n)
11.0x
42.0x
164.0x
648.0x

Visualizations

TroubleshootingWorkflow start Start: Poor Signal-to-Noise Ratio check_signal Is the signal intensity too low? start->check_signal check_noise Is the baseline noise too high? check_signal->check_noise No low_signal_guide Follow Guide 1: Low Signal Intensity check_signal->low_signal_guide Yes high_noise_guide Follow Guide 2: Excessive Noise check_noise->high_noise_guide Yes end_node SNR Improved check_noise->end_node No check_settings Verify Instrument Settings low_signal_guide->check_settings check_sample_prep Review Sample Preparation check_settings->check_sample_prep check_detector Assess Detector Efficiency check_sample_prep->check_detector check_detector->end_node check_emi Check for EMI & Grounding high_noise_guide->check_emi check_background Measure & Shield Background check_emi->check_background implement_css Implement Compton Suppression check_background->implement_css implement_css->end_node

Caption: A troubleshooting workflow for addressing poor signal-to-noise ratio.

SignalAveraging cluster_acquisition Data Acquisition cluster_processing Data Processing acq1 Acquire Spectrum 1 sum_spectra Sum Spectra acq1->sum_spectra acq2 Acquire Spectrum 2 acq2->sum_spectra acqN Acquire Spectrum N acqN->sum_spectra avg_spectra Average Spectra sum_spectra->avg_spectra result Final Spectrum (SNR Improved) avg_spectra->result

Caption: Workflow for SNR enhancement using the signal averaging protocol.

References

Mitigating matrix effects in the analysis of Tungsten-180 in complex samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Tungsten-180 in complex samples. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for quantifying this compound?

The most prevalent methods for determining trace concentrations of tungsten are Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) and Inductively Coupled Plasma-Atomic Emission Spectroscopy (ICP-AES).[1] ICP-MS is often preferred for its lower detection limits.[1][2] Other techniques include Neutron Activation Analysis (NAA), Atomic Absorption Spectroscopy (AAS), and UV/Visible Spectroscopy (UV/VIS).[1] For solid samples, X-ray Fluorescence (XRF) can also be utilized.[3]

Q2: What are "matrix effects" and how do they impact this compound analysis?

Matrix effects are changes in the analytical signal of the analyte (this compound) due to the influence of other components in the sample matrix.[4] These effects can manifest as either signal suppression (underestimation of the analyte concentration) or signal enhancement (overestimation).[5][6] In complex biological or environmental samples, high concentrations of salts, organic compounds, or other elements can interfere with the ionization of this compound in the plasma of the ICP-MS, leading to inaccurate results.[5]

Q3: What causes the "memory effect" or "carry-over" when analyzing tungsten?

A significant challenge in tungsten analysis by ICP-MS is the carry-over and memory effect within the sample introduction system.[2] This means that tungsten from a previous sample can adhere to the tubing, nebulizer, or torch, and then be released during the analysis of subsequent samples, leading to artificially high readings. Careful attention to washout times between samples is crucial to minimize this issue.[2] Using a fluoropolymer sample introduction system can also significantly improve memory characteristics.[2]

Troubleshooting Guide

Issue 1: Inconsistent or non-reproducible results for this compound standards.

Possible Cause:

  • Instrumental Instability: The ICP-MS parameters may be drifting.

  • Contamination: Contamination of standards, diluents, or instrument components.

  • Memory Effects: Carry-over from a previous high-concentration sample.

Troubleshooting Steps:

  • Optimize and Stabilize the Instrument: Ensure that instrumental parameters like plasma power, nebulizer gas flow rate, and torch position are optimized for tungsten analysis and have stabilized before starting the analytical run.[5]

  • Check for Contamination: Prepare fresh standards using high-purity reagents and water. Clean the sample introduction system, including the autosampler probe, tubing, nebulizer, and torch.

  • Implement a Rigorous Wash Protocol: Increase the rinse time between samples and standards. Use a rinse solution that effectively removes tungsten; a slightly acidic solution is typically used.

Issue 2: Low analyte recovery in spiked samples.

Possible Cause:

  • Signal Suppression: Components in the sample matrix are suppressing the this compound signal.

  • Incomplete Sample Digestion: The tungsten in the sample is not fully dissolved and available for analysis.

  • Analyte Loss During Sample Preparation: Tungsten may be lost during extraction or other preparation steps.

Troubleshooting Steps:

  • Address Matrix Effects:

    • Sample Dilution: Dilute the sample to reduce the concentration of interfering matrix components.[7][8] Note that this will also raise the limit of quantitation.[6]

    • Internal Standardization: Use an internal standard that is chemically similar to tungsten and not present in the original sample. Heavy rare earth elements or iridium have been used successfully.[2] Isotope dilution, using a stable isotope of tungsten as the internal standard, is a highly effective method.[8][9]

    • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is similar in composition to the samples being analyzed.[10]

  • Optimize Digestion Protocol: Ensure the chosen digestion method is suitable for the sample matrix and is effectively breaking down the sample to release all the tungsten. For soils, acid leaching with HNO3-H3PO4 mixtures or more rigorous fusion or HF digestions can be used.[2] For biological samples, wet ashing with nitric acid at elevated temperatures is common.[1]

  • Review Sample Preparation Steps: Evaluate each step of the sample preparation process for potential sources of analyte loss.

Issue 3: High background signal or unexpected peaks at the mass of this compound.

Possible Cause:

  • Polyatomic Interferences: In ICP-MS, ions from the sample matrix and plasma gases can combine to form polyatomic ions with the same mass-to-charge ratio as this compound.

  • Contamination: Contamination of the instrument or reagents.

Troubleshooting Steps:

  • Use Collision/Reaction Cell Technology (CCT/CRC): Modern ICP-MS instruments are often equipped with collision or reaction cells that use gases like helium or hydrogen to break apart or react with interfering polyatomic ions, reducing their impact on the analysis.[5][10]

  • Check for Contamination: Analyze a blank sample to determine if the high background is from the instrument or reagents. If the blank is high, clean the system and prepare fresh reagents.

Experimental Protocols

Protocol 1: General Sample Digestion for Biological Tissues

This protocol is a general guideline for the wet ashing of biological samples prior to ICP-MS analysis.[1]

  • Accurately weigh approximately 0.5 g of the homogenized tissue sample into a clean digestion vessel.

  • Add 5 mL of high-purity nitric acid (HNO3) to the vessel.

  • Allow the sample to pre-digest at room temperature for at least 1 hour.

  • Place the vessel in a heated block or microwave digestion system.

  • Gradually increase the temperature to 120-150°C and digest until the solution is clear and colorless or pale yellow.

  • Allow the digest to cool to room temperature.

  • Quantitatively transfer the solution to a 50 mL volumetric flask and dilute to the mark with deionized water.

  • The sample is now ready for ICP-MS analysis. A further dilution may be necessary depending on the expected tungsten concentration and the instrument's sensitivity.

Protocol 2: Standard Addition Method for Quantifying this compound

The standard addition method is used to compensate for matrix effects when a suitable blank matrix is unavailable.[5][11]

  • Take four equal aliquots of the prepared sample solution (e.g., 10 mL each).

  • To the first aliquot, add no tungsten standard (this is the unspiked sample).

  • To the second, third, and fourth aliquots, add increasing known amounts of a this compound standard solution. The concentrations should be chosen to bracket the expected sample concentration (e.g., 0.5x, 1x, and 2x the expected concentration).

  • Dilute all four solutions to the same final volume.

  • Analyze all four solutions by ICP-MS and measure the signal intensity for this compound.

  • Plot the measured signal intensity (y-axis) against the concentration of the added standard (x-axis).

  • Perform a linear regression on the data points. The absolute value of the x-intercept of the regression line is the concentration of this compound in the original sample.

Data Presentation

Table 1: Comparison of Analytical Techniques for Tungsten Analysis
TechniqueTypical Detection LimitsKey AdvantagesKey Limitations
ICP-MS 0.02–0.3 µg/L[1]High sensitivity, multi-element capabilitySusceptible to matrix effects and interferences
ICP-AES 50 µg/L[1]Robust, less prone to matrix effects than ICP-MSLower sensitivity than ICP-MS
NAA 0.005 µg/g[1]Very low detection limits, non-destructiveRequires access to a nuclear reactor
AAS 50 µg per sample (soluble W)[1]Relatively low costSingle-element analysis, lower sensitivity

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Matrix Effects start Inaccurate W-180 Results (Low Recovery or High Variability) check_digestion Is Sample Digestion Complete? start->check_digestion optimize_digestion Optimize Digestion: - Stronger acids - Higher temperature/time - Fusion method check_digestion->optimize_digestion No check_matrix_effect Suspect Matrix Effects? check_digestion->check_matrix_effect Yes reanalyze Re-analyze Samples optimize_digestion->reanalyze implement_mitigation Implement Mitigation Strategy check_matrix_effect->implement_mitigation Yes dilution Sample Dilution implement_mitigation->dilution internal_std Internal Standard / Isotope Dilution implement_mitigation->internal_std matrix_match Matrix-Matched Calibration implement_mitigation->matrix_match std_addition Standard Addition Method implement_mitigation->std_addition dilution->reanalyze internal_std->reanalyze matrix_match->reanalyze std_addition->reanalyze

Caption: A logical workflow for troubleshooting inaccurate results in this compound analysis.

Standard_Addition_Method Principle of the Standard Addition Method cluster_prep Sample Preparation cluster_analysis Analysis & Plotting sample Original Sample (Unknown Concentration 'x') aliquot1 Aliquot 1 + 0 Spike sample->aliquot1 aliquot2 Aliquot 2 + Spike 1 sample->aliquot2 aliquot3 Aliquot 3 + Spike 2 sample->aliquot3 aliquot4 Aliquot 4 + Spike 3 sample->aliquot4 analysis ICP-MS Analysis (Measure Signal Intensity) aliquot1->analysis aliquot2->analysis aliquot3->analysis aliquot4->analysis plot Plot: Signal vs. Added Concentration analysis->plot extrapolate Extrapolate to Zero Signal plot->extrapolate result X-intercept = -x (Original Concentration) extrapolate->result

Caption: Workflow illustrating the standard addition method for mitigating matrix effects.

References

Validation & Comparative

Comparing the decay characteristics of Tungsten-180 and Tungsten-182

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Comparison of the Decay Characteristics of Tungsten-180 and Tungsten-182

This guide provides a detailed comparison of the decay characteristics of two naturally occurring tungsten isotopes, this compound (¹⁸⁰W) and Tungsten-182 (¹⁸²W). The information is intended for researchers, scientists, and professionals in drug development who may utilize these isotopes or require a fundamental understanding of their nuclear properties.

Data Presentation

The quantitative decay characteristics of ¹⁸⁰W and ¹⁸²W are summarized in the table below for a clear and direct comparison.

CharacteristicThis compound (¹⁸⁰W)Tungsten-182 (¹⁸²W)
Decay Mode Alpha (α) Decay[1][2][3]Theoretically Alpha (α) Decay, but experimentally stable[2][3][4]
Half-Life (t₁/₂) (1.8 ± 0.2) x 10¹⁸ years[2][5]> 8.3 x 10¹⁸ years[4]
Decay Product Hafnium-176 (¹⁷⁶Hf)Hafnium-178 (¹⁷⁸Hf) (theoretical)
Natural Abundance 0.12%[1][6]26.50%[7][8][9]
Decay Energy (Q-value) 2516.4 ± 1.1 (stat.) ± 1.2 (sys.) keV[5]1.77183 MeV (theoretical)[10]

Decay Characteristics Overview

This compound is a radioactive isotope that undergoes alpha decay, transforming into Hafnium-176.[1][2][3] Its half-life is exceptionally long, measured to be approximately 1.8 quintillion years.[2][5] This extremely slow decay rate means that on average, only about two alpha decays occur per gram of natural tungsten per year.[1][11]

In contrast, Tungsten-182 is considered a stable isotope for all practical purposes.[1][12] While it is theoretically capable of undergoing alpha decay to Hafnium-178, this decay has never been experimentally observed.[2][4] Consequently, scientists have only been able to establish a lower limit for its half-life, indicating its extreme stability.[4]

Experimental Protocols

The determination of the decay characteristics of these isotopes requires highly sensitive experimental setups due to their very long half-lives.

Experimental Protocol for the Detection of ¹⁸⁰W Alpha Decay:

The first unambiguous detection of the natural alpha decay of ¹⁸⁰W was achieved using cryogenic detectors.[5] This method is designed to minimize background radiation, which could otherwise obscure the rare decay events.

  • Detector Setup: The experiment utilizes a CRESST (Cryogenic Rare Event Search with Superconducting Thermometers) detector. This type of detector can simultaneously measure both the phonon (heat) and light signals generated by a particle interaction within a crystal.

  • Sample: A scintillating CaWO₄ (calcium tungstate) crystal containing natural tungsten is used as the target.

  • Measurement Principle: When a ¹⁸⁰W nucleus within the crystal decays, the emitted alpha particle deposits its energy, creating a burst of phonons and a faint flash of light (scintillation).

  • Signal Discrimination: The simultaneous detection of both heat and light allows for excellent discrimination between different types of particles. Alpha particles produce a different light-to-heat ratio compared to background events caused by beta or gamma radiation.

  • Data Analysis: By analyzing the energy spectrum of events with the characteristic alpha particle signature, a distinct peak corresponding to the decay of ¹⁸⁰W can be identified. The energy of this peak provides the decay energy (Q-value), and the number of observed decays over a known time period, combined with the number of ¹⁸⁰W atoms in the detector, allows for the calculation of the half-life.[13]

Visualizations

The following diagrams illustrate the decay process of this compound and the experimental logic for its detection.

Decay_Chain_Tungsten_180 W180 This compound (¹⁸⁰W) Hf176 Hafnium-176 (¹⁷⁶Hf) W180->Hf176 t₁/₂ = 1.8 x 10¹⁸ years alpha α (Alpha Particle)

Decay path of this compound.

Experimental_Workflow_W180_Decay cluster_detector Cryogenic Detector cluster_analysis Data Acquisition & Analysis interaction Alpha Decay of ¹⁸⁰W in CaWO₄ Crystal phonons Phonon (Heat) Signal interaction->phonons light Scintillation (Light) Signal interaction->light daq Simultaneous Signal Measurement phonons->daq light->daq discrimination Particle Discrimination (Light/Heat Ratio) daq->discrimination result Identification of ¹⁸⁰W Decay Event discrimination->result

Workflow for ¹⁸⁰W decay detection.

References

Unraveling the Stability of Tungsten-180: A Comparative Guide to Half-Life Measurements

Author: BenchChem Technical Support Team. Date: December 2025

An inter-laboratory comparison serves as a crucial validation tool in the precise measurement of fundamental physical constants. This guide provides a detailed comparison of two key experimental determinations of the half-life of Tungsten-180 (¹⁸⁰W), a naturally occurring isotope with an extremely long decay period. The data and methodologies from the CRESST-II collaboration (2004) and a study by Danevich and colleagues (2003) are presented, offering researchers, scientists, and drug development professionals a comprehensive overview of the experimental approaches to quantifying this rare decay process.

The alpha decay of ¹⁸⁰W is a process of significant interest in nuclear physics and for experiments searching for rare events, such as dark matter interactions. The accurate determination of its half-life is essential for understanding nuclear structure and for estimating background signals in sensitive detectors. This guide compares the two pivotal measurements that have established the accepted half-life value for this isotope.

Quantitative Data Summary

The half-life of ¹⁸⁰W has been measured by two independent research groups, providing a valuable cross-validation of the results. The key findings are summarized in the table below.

ParameterCRESST-II Collaboration (Cozzini et al., 2004)Danevich et al. (2003)
Measured Half-Life (T₁/₂) (years) (1.8 ± 0.2) x 10¹⁸1.1 (-0.4)(+0.8) (stat.) ± 0.3 (syst.) x 10¹⁸
Decay Mode Alpha (α)Alpha (α)
Detector Material Calcium Tungstate (CaWO₄)Cadmium Tungstate (CdWO₄)
Detector Mass 2 x ~300 g crystals330 g (¹¹⁶CdWO₄)
Measurement Technique Cryogenic Scintillating BolometerScintillation Detector with Pulse-Shape Discrimination
Key Innovation Simultaneous phonon and light detectionUltra-low background and pulse-shape analysis

Experimental Protocols

The methodologies employed in these two studies, while both relying on scintillation, differ in their approach to signal detection and background rejection.

CRESST-II Collaboration (Cozzini et al., 2004)

The CRESST-II (Cryogenic Rare Event Search with Superconducting Thermometers) experiment was primarily designed to detect dark matter, but its high sensitivity and low background made it suitable for observing the rare alpha decay of ¹⁸⁰W.

  • Detector Setup: The experiment utilized scintillating calcium tungstate (CaWO₄) crystals as the target and detector. These crystals were operated as cryogenic bolometers at millikelvin temperatures. Each detector module consisted of a CaWO₄ crystal and a separate light detector.

  • Signal Detection: When a particle interacts within the CaWO₄ crystal, it produces both a thermal signal (phonons) and scintillation light. The CRESST-II detectors were designed to measure both of these signals simultaneously. The phonon signal provides a precise measurement of the deposited energy, while the amount of scintillation light produced depends on the type of interacting particle.

  • Background Discrimination: Alpha particles, such as those from the decay of ¹⁸⁰W, produce a different light-to-phonon signal ratio compared to background events like gamma and beta radiation. This powerful discrimination technique allowed for the clear identification of alpha events.

  • Data Analysis: The half-life was determined by identifying the alpha peak corresponding to the decay of ¹⁸⁰W in the energy spectrum, counting the number of events within this peak over a known measurement time, and relating this to the number of ¹⁸⁰W atoms in the detector.

Danevich et al. (2003)

This study utilized a cadmium tungstate (CdWO₄) crystal scintillator in a low-background setup to detect the alpha decay of ¹⁸⁰W.

  • Detector Setup: A large, high-purity ¹¹⁶CdWO₄ crystal scintillator was used as both the source of the decay and the detector. The experiment was conducted in a deep underground laboratory to minimize cosmic-ray-induced background. The detector was surrounded by a passive shield made of lead and copper.

  • Signal Detection: When an alpha particle from the decay of ¹⁸⁰W deposited its energy in the crystal, it produced a flash of scintillation light, which was detected by photomultiplier tubes.

  • Background Discrimination: The primary method for distinguishing alpha events from background radiation was pulse-shape discrimination. The temporal profile (shape) of the light pulse produced by an alpha particle is different from that produced by a beta particle or a gamma ray. By analyzing the shape of each detected pulse, alpha events could be effectively separated.

  • Data Analysis: The half-life was calculated based on the number of alpha events identified in the expected energy region for ¹⁸⁰W decay, the total number of ¹⁸⁰W atoms in the crystal, and the duration of the measurement.

Visualizing the Experimental Workflows

The following diagrams illustrate the distinct experimental workflows of the two studies.

CRESST_Workflow cluster_CRESST CRESST-II Workflow particle_interaction Particle Interaction in CaWO₄ Crystal signal_generation Generation of Phonons and Scintillation Light particle_interaction->signal_generation phonon_detection Phonon Detector (TES) signal_generation->phonon_detection light_detection Light Detector (SOS) signal_generation->light_detection data_acquisition Simultaneous Data Acquisition phonon_detection->data_acquisition light_detection->data_acquisition signal_processing Signal Processing and Energy Reconstruction data_acquisition->signal_processing discrimination Light Yield Calculation for Particle Discrimination signal_processing->discrimination alpha_identification Identification of α Events discrimination->alpha_identification half_life_calc Half-Life Calculation alpha_identification->half_life_calc

CRESST-II Experimental Workflow.

Danevich_Workflow cluster_Danevich Danevich et al. Workflow alpha_decay α-Decay in CdWO₄ Crystal scintillation Scintillation Light Production alpha_decay->scintillation pmt Light Detection (PMT) scintillation->pmt pulse_acquisition Pulse Acquisition pmt->pulse_acquisition pulse_shape_analysis Pulse-Shape Analysis pulse_acquisition->pulse_shape_analysis alpha_beta_discrimination α/β Discrimination pulse_shape_analysis->alpha_beta_discrimination energy_spectrum Energy Spectrum Analysis alpha_beta_discrimination->energy_spectrum event_counting Counting Events in α Peak energy_spectrum->event_counting half_life_calc Half-Life Calculation event_counting->half_life_calc

Danevich et al. Experimental Workflow.

Cross-Verification of Hafnium-Tungsten Geochronology with Other Radiometric Dating Methods

Author: BenchChem Technical Support Team. Date: December 2025

The Hafnium-Tungsten (Hf-W) isotopic system, specifically the decay of ¹⁸²Hf to ¹⁸²W, serves as a critical chronometer for dating early Solar System events that occurred within the first few tens of millions of years.[1] Its utility is particularly pronounced in tracking the timing of metal-silicate segregation, making it an essential tool for dating the formation of planetary cores.[2][3] The relatively short half-life of ¹⁸²Hf, approximately 8.9 million years, provides high resolution for these early processes.[2][4] However, to ensure the accuracy and robustness of the ages derived from the Hf-W system, it is imperative to cross-verify these data with other established long-lived and short-lived geochronometers. This guide provides a comparative overview of the Hf-W system with the Uranium-Lead (U-Pb), Lead-Lead (Pb-Pb), and Manganese-Chromium (Mn-Cr) dating methods, supported by experimental data and methodologies.

Comparative Overview of Geochronometers

The selection of a geochronometer depends on the specific event and timescale being investigated. The Hf-W system is ideal for early solar system events, while others like U-Pb are suited for a much broader range of geologic time.[2][5]

Isotope System Parent Isotope Daughter Isotope Half-Life Primary Applications Common Minerals/Samples
Hafnium-Tungsten (Hf-W) ¹⁸²Hf¹⁸²W8.9 ± 0.1 million years[2]Planetary core formation, magmatic crystallization, silicate differentiation.[3][6]Iron meteorites, chondrites, lunar samples, eucrites.[2][7][8]
Uranium-Lead (U-Pb) ²³⁸U / ²³⁵U²⁰⁶Pb / ²⁰⁷Pb4.47 billion years / 710 million years[5]Crystallization ages of igneous rocks, age of the Solar System.[5][9]Zircon, monazite, apatite, Calcium-Aluminum-rich Inclusions (CAIs).[5][10]
Lead-Lead (Pb-Pb) (from U decay)²⁰⁷Pb / ²⁰⁶Pb(based on U decay)Age of the Solar System, meteorite and chondrule formation.[9]Meteorites, CAIs, chondrules.[9]
Manganese-Chromium (Mn-Cr) ⁵³Mn⁵³Cr3.7 million years[6]Magmatic crystallization, secondary processes like aqueous alteration.[6]Carbonates, meteorites.[6][9]

Cross-Verification Data: A Case Study of Early Solar System Events

Cross-verification studies often focus on pristine, early-formed materials such as Calcium-Aluminum-rich Inclusions (CAIs) and chondrules found in meteorites. The ages derived from different chronometers for the same event should ideally be concordant, lending confidence to the chronological framework of the early Solar System.

Event Sample Type Hf-W Model Age Pb-Pb Age Mn-Cr Model Age Reference
CAI Formation Allende, NWA 6870, NWA 6717 CV3 ChondritesDefines the initial ¹⁸²Hf/¹⁸⁰Hf ratio, serving as the "zero-point" for Hf-W ages.4567.17 ± 0.2 MaUsed to anchor the Mn-Cr system.[9]
Chondrule Formation Richardton H5 ChondriteAges range from <1 to ~3 Ma after CAIs for different meteorite groups.4562.7 ± 1.7 MaAges are calibrated against Hf-W ages of magmatic iron meteorites.[2][9]
Planetary Differentiation (Eucrite Parent Body) Eucrites (e.g., Bereba, Juvinas)Major mantle differentiation at 4563.2 ± 1.4 Ma.--[8]
Mars Formation Martian MeteoritesSuggests Mars may have fully formed within 10 million years of CAI formation.--[2]

Experimental Protocols

The dating methodologies for these isotopic systems share common principles of sample preparation, chemical separation, and mass spectrometric analysis, but differ in the specific elements and isotopes targeted.

Hafnium-Tungsten (Hf-W) Dating Protocol
  • Sample Digestion : The meteorite or mineral sample is dissolved, typically using a mixture of hydrofluoric (HF) and nitric acids (HNO₃).[11] For silicate-rich samples, this digestion may be performed in a high-pressure vessel.

  • Chemical Separation : Tungsten is separated from the sample matrix using anion exchange chromatography. This is a critical step to remove interfering elements and to isolate W from Hf.[11]

  • Isotopic Analysis : The isotopic composition of W is measured using a Multi-Collector Inductively Coupled Plasma Mass Spectrometer (MC-ICP-MS). The ratio of ¹⁸²W to other stable W isotopes (e.g., ¹⁸³W or ¹⁸⁴W) is determined.[2]

  • Data Interpretation : The excess of ¹⁸²W, resulting from the decay of ¹⁸²Hf, is used to calculate the initial ¹⁸²Hf/¹⁸⁰Hf ratio. This ratio is then used to determine a model age relative to a reference value, such as that of chondrites.[7]

Uranium-Lead (U-Pb) Dating Protocol
  • Mineral Separation : Zircon crystals, which readily incorporate U but exclude Pb upon crystallization, are separated from the rock sample.[5]

  • Sample Preparation : The selected crystals are abraded to remove outer layers that may have experienced Pb loss and are then dissolved.

  • Isotopic Analysis : The concentrations of U and Pb isotopes (²³⁸U, ²³⁵U, ²⁰⁶Pb, ²⁰⁷Pb) are measured, typically by Thermal Ionization Mass Spectrometry (TIMS) or Laser Ablation ICP-MS.

  • Age Calculation : The ages are calculated from the ²⁰⁶Pb/²³⁸U and ²⁰⁷Pb/²³⁵U ratios. When plotted on a concordia diagram, concordant analyses fall on a curve, and the intersection provides a highly precise age.[5][10]

Visualizing Isotopic Systems and Workflows

Hafnium_Tungsten_Decay Hf182 ¹⁸²Hf (Hafnium) Ta182 ¹⁸²Ta (Tantalum) Hf182->Ta182 β⁻ decay (t½ = 8.9 Myr) W182 ¹⁸²W (Tungsten) Ta182->W182 β⁻ decay (t½ = 114 days)

Core_Formation_Dating cluster_0 Undifferentiated Planetesimal (t=0) cluster_1 Differentiated Body (t > 0) cluster_2 After ¹⁸²Hf Decay (t = now) Undiff Homogeneous Mix ¹⁸²Hf (Lithophile) W (Siderophile) Mantle Silicate Mantle Enriched in ¹⁸²Hf High Hf/W ratio Undiff->Mantle Differentiation Core Metallic Core Enriched in W Low Hf/W ratio Mantle_Evolved Mantle with excess ¹⁸²W (Radiogenic ¹⁸²W Signature) Mantle->Mantle_Evolved ¹⁸²Hf → ¹⁸²W decay Core_Evolved Core with non-radiogenic ¹⁸²W (Chondritic ¹⁸²W Signature)

Experimental_Workflow Start Sample Selection (e.g., Meteorite) Dissolution Acid Digestion (HF + HNO₃) Start->Dissolution Separation Anion Exchange Chromatography (Isolate W) Dissolution->Separation Analysis MC-ICP-MS Analysis (Measure W Isotope Ratios) Separation->Analysis Calculation Data Processing & Age Calculation (Determine initial ¹⁸²Hf/¹⁸⁰Hf) Analysis->Calculation End Model Age Calculation->End

References

Unlocking Precision: The 180W-183W Double-Spike Advantage in Stable Isotope Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A high-precision technique using a 180W-183W double-spike for stable tungsten isotope measurements is providing researchers with unprecedented accuracy, overcoming longstanding analytical challenges. This method significantly improves data quality compared to traditional approaches, offering a more robust tool for applications primarily in the earth sciences and with potential, though not yet realized, applications in specialized areas of drug development.

Performance Comparison: Double-Spike vs. Standard-Sample Bracketing

The superiority of the 180W-183W double-spike method is most evident in the enhanced precision of tungsten isotope ratio measurements. The external reproducibility, a key indicator of a method's precision, is significantly improved.

MethodTypical External Reproducibility (2s.d.)Key AdvantagesLimitations
180W-183W Double-Spike ±0.018‰ to ±0.05‰ on δ¹⁸⁶W/¹⁸⁴W [1][4]Corrects for instrumental mass bias and procedural isotopic fractionation.[2] Less sensitive to matrix effects and incomplete sample recovery.[4]Requires careful calibration of the spike mixture and more complex data reduction.
Standard-Sample Bracketing> ±0.08‰ on δ¹⁸⁶W/¹⁸⁴W[5][6]Simpler data acquisition and processing.Prone to inaccuracies from matrix differences between sample and standard, and requires near-quantitative element recovery.[4]

Quantitative Analysis of Geological Reference Materials

The 180W-183W double-spike technique has been successfully applied to a range of geological reference materials, yielding high-precision data that allows for the differentiation of subtle isotopic variations.

Geological Reference MaterialSample Typeδ¹⁸⁶W/¹⁸⁴W (‰)2s.d. (‰)Reference
AGV-2Andesite+0.18±0.05[1]
AGV-2Andesite+0.016±0.032[4]
SDC-1Mica Schist+0.36±0.05[1]
SDO-1Shale+0.26±0.06[1]
NOD-A-1Manganese Nodule+0.07±0.05[1]
NOD-A-1Manganese Nodule+0.029±0.014[4]
NOD-P-1Manganese Nodule+0.31±0.04[1]
NOD-P-1Manganese Nodule+0.154±0.013[4]
BHVO-2Basalt+0.082±0.010[4]

Experimental Protocol: A Step-by-Step Workflow

The implementation of the 180W-183W double-spike method involves a meticulous experimental procedure to ensure data accuracy. The following is a generalized workflow based on established protocols.[1][4]

experimental_workflow cluster_prep Sample Preparation cluster_chem Chemical Separation cluster_analysis Mass Spectrometry cluster_data Data Processing s0 Sample Weighing s1 Addition of 180W-183W Double-Spike s0->s1 s2 Acid Digestion s1->s2 c0 Anion-Exchange Chromatography (Step 1) s2->c0 Purification c1 Anion-Exchange Chromatography (Step 2) c0->c1 c2 Anion-Exchange Chromatography (Step 3) c1->c2 a0 MC-ICP-MS Analysis c2->a0 Measurement a1 Data Acquisition a0->a1 d0 Mass Bias Correction a1->d0 Processing d1 Isotope Ratio Calculation d0->d1 d2 Final Data Reporting d1->d2

Figure 1: Generalized experimental workflow for tungsten stable isotope analysis using the 180W-183W double-spike method.

Detailed Methodologies:
  • Sample Spiking and Digestion: A precisely weighed aliquot of the sample is mixed with a calibrated 180W-183W double-spike solution before acid digestion. This initial spiking is critical as it allows for the correction of any isotopic fractionation induced during the subsequent chemical separation steps.

  • Tungsten Separation: A multi-step anion-exchange chromatography procedure is employed to separate tungsten from the sample matrix.[1] This typically involves three distinct column chemistry stages to ensure the high purity of the final tungsten fraction, which is essential for accurate mass spectrometric analysis.

  • Mass Spectrometry: The purified tungsten fraction is then analyzed using a multi-collector inductively coupled plasma mass spectrometer (MC-ICP-MS). The instrument simultaneously measures the ion beams of the different tungsten isotopes.

  • Data Reduction: The raw isotopic ratios are then processed using a set of equations that incorporate the known isotopic composition of the double-spike. This mathematical correction yields the true, unfractionated isotopic composition of the sample.

Logical Relationship of the Double-Spike Correction

The underlying principle of the double-spike technique is the mathematical correction of mass-dependent fractionation. By adding a spike with a known, artificially altered isotopic composition, any fractionation affecting the sample isotopes will also affect the spike isotopes in a predictable manner.

logical_relationship A Natural Sample (Unknown Isotope Ratio) C Spiked Sample Mixture A->C B 180W-183W Double-Spike (Known Isotope Ratio) B->C E Data Deconvolution Algorithm B->E D Mass Spectrometer Measurement (Fractionated Ratios) C->D D->E F True Sample Isotope Ratio (Corrected for Fractionation) E->F

Figure 2: Logical diagram illustrating the principle of the double-spike correction method.

Applications in Drug Development: A Frontier of Possibility

While the 180W-183W double-spike technique is firmly established in the geological sciences, its application in drug development is not yet documented. However, the principles of stable isotope analysis are widely used in clinical pharmacology for studies on bioavailability, bioequivalence, and metabolism.[7]

Potential, though currently speculative, applications for high-precision tungsten isotope analysis in the pharmaceutical sector could include:

  • Metallodrug Development: Some anti-cancer drugs are based on metal complexes. High-precision isotope analysis could potentially be used to trace the metabolic pathways and fate of tungsten-based therapeutic agents.

  • Nanoparticle Tracking: Tungsten-containing nanoparticles are being explored for various biomedical applications. The 180W-183W double-spike method could offer a highly sensitive way to track the distribution and degradation of these nanoparticles in biological systems.

  • Isotope Dilution Mass Spectrometry: The high precision of the double-spike method could be adapted for highly accurate quantification of tungsten-containing compounds in complex biological matrices.

As the demand for more sensitive and accurate analytical techniques in drug development grows, the robust and precise nature of the 180W-183W double-spike method may yet find its place in specialized areas of pharmaceutical research.

References

Comparative Analysis of Tungsten-180 and Other Long-Lived Radionuclides

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of Tungsten-180 and other significant long-lived radionuclides. The information is tailored for researchers, scientists, and drug development professionals, offering objective comparisons of their properties and applications, supported by experimental data and methodologies.

Introduction to Long-Lived Radionuclides

Long-lived radionuclides are isotopes with extended half-lives, ranging from thousands to billions of years.[1] Their stability and predictable decay rates make them invaluable in diverse scientific fields, including geological dating, environmental monitoring, and medical research.[2][3] this compound (¹⁸⁰W) is a naturally occurring isotope with one of the longest known half-lives, decaying via alpha emission.[4][5] While all tungsten isotopes are theoretically capable of alpha decay, only the decay of ¹⁸⁰W has been experimentally observed.[5] This guide compares ¹⁸⁰W with other notable long-lived radionuclides, both natural and artificial, to highlight their unique characteristics and applications.

Data Presentation: Comparative Properties of Selected Radionuclides

The following table summarizes the key physical and decay properties of this compound and a selection of other long-lived radionuclides chosen for their diverse applications and characteristics.

PropertyThis compound (¹⁸⁰W)Carbon-14 (¹⁴C)Potassium-40 (⁴⁰K)Uranium-238 (²³⁸U)Zirconium-89 (⁸⁹Zr)Actinium-225 (²²⁵Ac)
Half-Life 1.8 x 10¹⁸ years[4][6][7]5,730 years[1]1.251 x 10⁹ years[1]4.468 x 10⁹ years[1][8]78.41 hours (3.27 days)[9]9.9 days[10]
Decay Mode Alpha (α)[4][6]Beta-minus (β⁻)β⁻ (89.28%), Electron Capture (EC) / β⁺ (10.72%)Alpha (α)Positron Emission (β⁺) (22.7%), EC (77.3%)[9]Alpha (α) decay chain[10]
Decay Energy 2.509 MeV[5]0.156 MeV1.311 MeV (β⁻), 1.505 MeV (EC)4.270 MeV[5]2.832 MeV~5.8 MeV (initial α)
Daughter Nuclide Hafnium-176 (¹⁷⁶Hf)[4]Nitrogen-14 (¹⁴N)Calcium-40 (⁴⁰Ca), Argon-40 (⁴⁰Ar)Thorium-234 (²³⁴Th)Yttrium-89 (⁸⁹Y)Francium-221 (²²¹Fr) -> -> Bismuth-209 (²⁰⁹Bi)
Origin Primordial[11]Cosmogenic[11]Primordial[11]Primordial[8][11]ArtificialArtificial
Natural Abundance 0.12%[4][7]Trace0.012%99.27%N/AN/A
Primary Application Geochronology, Fundamental Physics Research[12][13]Radiocarbon Dating, Metabolic Tracer[2]K-Ar Dating, Source of Natural RadioactivityNuclear Power, Geochronology[1][8]Medical Imaging (PET)[9]Targeted Alpha Therapy (Cancer)[10][14][15]

Experimental Protocols: Detection and Quantification

The detection and quantification of long-lived radionuclides are critical for their application. The choice of methodology depends on the radionuclide's concentration, decay type, and the sample matrix.

Gamma Spectrometry
  • Principle: This non-destructive technique identifies and quantifies gamma-emitting radionuclides. When a nucleus decays, it may emit gamma rays of specific energies, which act as a fingerprint for that isotope. A detector, typically a High-Purity Germanium (HPGe) detector, measures the energy of incoming gamma rays, and the resulting spectrum reveals the composition of the sample.[16][17]

  • Methodology:

    • Sample Preparation: Samples (e.g., soil, water, biological tissue) are placed in a shielded container (to reduce background radiation) at a fixed geometry relative to the detector.[16] Solid samples may be dried, ground, or ashed to ensure homogeneity.[16]

    • Data Acquisition: The detector is operated for a sufficient time to accumulate a statistically significant number of counts. The detector's output is processed by a multi-channel analyzer, which generates an energy spectrum.

    • Analysis: The spectrum is analyzed to identify energy peaks corresponding to specific radionuclides. The area under each peak is proportional to the activity of the corresponding isotope in the sample.[17] This method is used for radionuclides like ⁴⁰K and daughter products in the ²³⁸U decay chain.[16]

Mass Spectrometry (ICP-MS and AMS)
  • Principle: Mass spectrometry techniques separate isotopes based on their mass-to-charge ratio, allowing for the direct counting of atoms rather than waiting for decay events. This makes them exceptionally sensitive for very long-lived radionuclides where decay events are infrequent.[18]

  • Methodologies:

    • Inductively Coupled Plasma Mass Spectrometry (ICP-MS): Samples are introduced into a high-temperature plasma, which ionizes the atoms. The ions are then guided into a mass spectrometer. ICP-MS is a powerful tool for determining the isotopic ratios of elements like tungsten and uranium at trace and ultratrace levels.[18]

    • Accelerator Mass Spectrometry (AMS): AMS provides the highest sensitivity for measuring long-lived radionuclides like ¹⁴C.[3] It uses a particle accelerator to accelerate ions to very high energies, allowing for the complete separation of isotopes from molecular isobars (molecules with the same mass), which is a major challenge in conventional mass spectrometry.[3]

Alpha and Beta Spectrometry (Radiochemical Separation)
  • Principle: For pure alpha or beta emitters, direct instrumental analysis can be difficult due to the short range of these particles and potential interferences.[19] Therefore, radiochemical separation is often required to isolate the radionuclide of interest before measurement.

  • Methodology:

    • Sample Dissolution: The sample matrix is completely dissolved, often using strong acids.

    • Chemical Separation: A series of chemical techniques, such as ion exchange chromatography or solvent extraction, are employed to selectively isolate the target element (e.g., Tungsten, Uranium).[19][20]

    • Source Preparation: The purified element is deposited as a thin layer on a planchet or mixed with a scintillation cocktail.

    • Counting: The prepared source is measured using an alpha or beta spectrometer (e.g., a gas-flow proportional counter or a liquid scintillation counter). The energy spectrum of the emitted particles can confirm the identity and purity of the radionuclide.[16] The natural alpha decay of ¹⁸⁰W was first unambiguously detected using this type of highly sensitive, low-background measurement.[21]

Mandatory Visualizations

Experimental and Application Workflows

The following diagrams illustrate key workflows and relationships in the study and application of radionuclides.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_detection Detection & Quantification Sample Environmental or Biological Sample Pretreatment Drying, Grinding, Ashing Sample->Pretreatment Gamma Gamma Spectrometry (Non-destructive) Sample->Gamma Dissolution Acid Digestion (if needed) Pretreatment->Dissolution Radiochem Radiochemical Separation Dissolution->Radiochem MassSpec Mass Spectrometry (ICP-MS/AMS) Dissolution->MassSpec Data Data Acquisition (Spectrum/Counts) Gamma->Data Radiochem->Data MassSpec->Data Analysis Isotope Identification & Quantification Data->Analysis Result Activity/Concentration Report Analysis->Result

Caption: General workflow for the detection and quantification of radionuclides in samples.

Radioimmunotherapy_Pathway cluster_construct Radiopharmaceutical Construct cluster_cell Targeted Cell Killing Radionuclide α or β⁻ Emitter (e.g., ²²⁵Ac, ¹⁷⁷Lu) Chelator Chelator (e.g., DOTA) Radionuclide->Chelator binds Antibody Monoclonal Antibody (e.g., anti-GD2) Chelator->Antibody conjugates Binding Antibody Binds to Antigen Antibody->Binding targets TumorCell Tumor Cell (with surface antigen) TumorCell->Binding Radiation Localized Radiation Delivery Binding->Radiation Damage DNA Double-Strand Breaks Radiation->Damage Apoptosis Cell Death (Apoptosis) Damage->Apoptosis

Caption: Conceptual pathway for targeted radioimmunotherapy using a radiolabeled antibody.

Radionuclide_Applications cluster_medicine Medicine cluster_science Geoscience & Research cluster_industry Industry & Energy center_node Radionuclides Therapy Targeted Therapy (²²⁵Ac) center_node->Therapy PET PET Imaging (⁸⁹Zr) center_node->PET SPECT SPECT Imaging center_node->SPECT Dating Radioactive Dating (¹⁴C, ⁴⁰K) center_node->Dating Tracer Environmental Tracers (¹⁴C) center_node->Tracer Physics Fundamental Physics (¹⁸⁰W) center_node->Physics Power Nuclear Power (²³⁸U) center_node->Power Space Space Power Source (²³⁸Pu) center_node->Space

Caption: Logical relationship diagram of major radionuclide application fields.

References

A Comparative Guide to Analytical Techniques for Tungsten-180 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise analysis of Tungsten-180 (¹⁸⁰W) is crucial for various applications, from geological and cosmochemical studies to the production of medical radioisotopes. This guide provides a comprehensive comparison of the leading analytical techniques for ¹⁸⁰W analysis, supported by experimental data and detailed methodologies.

The selection of an appropriate analytical technique for this compound is contingent on the specific research requirements, including the desired level of precision, the sample matrix, the concentration of the isotope, and the available instrumentation. This document outlines the performance of four key techniques: Multi-Collector Inductively Coupled Plasma-Mass Spectrometry (MC-ICP-MS) with a ¹⁸⁰W-¹⁸³W double-spike, Negative Thermal Ionization Mass Spectrometry (N-TIMS), Neutron Activation Analysis (NAA), and Alpha Spectrometry.

Quantitative Performance Comparison

The following table summarizes the key performance metrics of the different analytical techniques for this compound analysis.

TechniquePrincipleDetection LimitPrecision (Relative Standard Deviation)Key AdvantagesKey Disadvantages
MC-ICP-MS with ¹⁸⁰W-¹⁸³W Double-Spike Isotope ratio mass spectrometry with a spike to correct for instrumental mass bias and fractionation.[1]ng/g to sub-ng/g levelsHigh precision, with external reproducibility of ±0.05‰ on δ¹⁸⁶W/¹⁸⁴W.[1]High precision and accuracy; corrects for instrumental and procedural isotope fractionation.[1]Complex sample preparation; requires a specialized double-spike.[1][2]
Negative Thermal Ionization Mass Spectrometry (N-TIMS) Mass spectrometry of negatively charged ions produced by thermal ionization.[3]pg to ng levelsHigh precision, with external precisions for ¹⁸²W/¹⁸⁴W of 1.8 to 2.1 ppm (2 RSD).[3]High ionization efficiency for tungsten; excellent precision for isotope ratio measurements.[3][4]Requires specialized instrumentation; potential for isobaric interferences.[3]
Neutron Activation Analysis (NAA) Measurement of gamma rays emitted from a sample after neutron bombardment.[5]Typically in the range of 0.005 ppm for total tungsten.[6]Coefficients of variation are typically <20% for sub-ppm concentrations.[6]Non-destructive; highly sensitive for many elements.[5]Requires a nuclear reactor; less specific for isotopic analysis compared to mass spectrometry.[7]
Alpha Spectrometry Direct measurement of alpha particles emitted from the decay of ¹⁸⁰W.[8]Dependent on detector background and measurement time.The half-life of ¹⁸⁰W has been measured with a statistical uncertainty of ±0.2 x 10¹⁸ years.[8]Direct and unambiguous detection of ¹⁸⁰W decay.[8]Extremely low decay rate requires highly sensitive, low-background detectors and long measurement times.[9]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to enable researchers to understand and potentially replicate these analytical approaches.

Multi-Collector Inductively Coupled Plasma-Mass Spectrometry (MC-ICP-MS) with ¹⁸⁰W-¹⁸³W Double-Spike

This method is designed for high-precision tungsten isotope analysis, effectively correcting for instrumental mass bias and any isotopic fractionation that may occur during sample processing.[1]

a. Sample Preparation and Double-Spike Addition:

  • An appropriate amount of the sample is weighed.

  • A calibrated ¹⁸⁰W-¹⁸³W double-spike is added to the sample before dissolution.[1] The optimal spike-to-sample ratio is typically determined experimentally to minimize error propagation.

  • The sample is digested using a mixture of acids, such as HF and HNO₃, in a closed vessel at elevated temperatures.[2]

b. Chromatographic Separation:

  • A multi-step anion-exchange chromatography procedure is employed to separate tungsten from the sample matrix.[1]

  • The sample is loaded onto the column, and interfering elements are removed by washing with specific acid mixtures.

  • Tungsten is then eluted using a different acid mixture. This process is crucial to remove isobaric interferences, such as hafnium (¹⁸⁰Hf).[2]

c. Instrumental Analysis:

  • The purified tungsten fraction is introduced into the MC-ICP-MS.

  • The ion beams of the tungsten isotopes (¹⁸⁰W, ¹⁸²W, ¹⁸³W, ¹⁸⁴W, ¹⁸⁶W) are simultaneously measured using Faraday cups.

  • The measured isotope ratios are corrected for mass bias and fractionation using the known isotopic composition of the added double-spike.

d. Data Analysis:

  • The corrected tungsten isotope ratios are calculated.

  • Results are often expressed as delta values (δ¹⁸⁶W or δ¹⁸⁴/¹⁸³W) in per mil (‰) deviation from a standard reference material.[1][2]

Negative Thermal Ionization Mass Spectrometry (N-TIMS)

N-TIMS is a high-precision technique for determining tungsten isotope ratios, benefiting from the high ionization efficiency of tungsten as a negative ion.[3]

a. Sample Preparation:

  • Tungsten is chemically separated and purified from the sample matrix, similar to the MC-ICP-MS procedure, to minimize isobaric interferences.[10]

b. Filament Loading:

  • A purified tungsten sample (typically in the microgram to nanogram range) is loaded onto a rhenium filament.[3]

  • An ionization enhancer, such as lanthanum oxide (La₂O₃) or gadolinium oxide (Gd₂O₃), may be added to the filament to improve the efficiency of negative ion formation.[11]

c. Instrumental Analysis:

  • The filament is heated in the mass spectrometer's ion source under high vacuum.

  • Tungsten forms negative oxide ions (e.g., WO₃⁻), which are accelerated and separated by their mass-to-charge ratio.

  • The ion beams of the different tungsten isotope oxides are measured using Faraday cups or an electron multiplier.[3][11]

d. Data Analysis:

  • The measured isotope ratios are corrected for instrumental mass fractionation using a known isotopic ratio (e.g., ¹⁸⁶W/¹⁸³W).[3]

  • Corrections for oxygen isotope contributions to the oxide ion beams are also applied.[11] The final results are reported as isotope ratios or delta values.

Neutron Activation Analysis (NAA)

NAA is a highly sensitive nuclear analytical technique for determining the elemental composition of a wide variety of materials.[5]

a. Sample Preparation and Irradiation:

  • A known weight of the sample is encapsulated in a high-purity container (e.g., quartz or polyethylene).

  • The sample, along with standards of known tungsten concentration, is irradiated with neutrons in a nuclear reactor. A typical irradiation period is 2-5 hours.[7]

  • The neutron flux activates the tungsten isotopes, primarily forming ¹⁸⁷W from the capture of a neutron by ¹⁸⁶W.

b. Cooling and Counting:

  • After irradiation, the sample is allowed to "cool" for a period (e.g., 20-30 hours) to allow short-lived interfering radionuclides to decay.[7]

  • The gamma rays emitted from the decay of the activated tungsten isotopes (primarily ¹⁸⁷W) are measured using a high-resolution gamma-ray spectrometer, typically with a germanium detector. The characteristic gamma-ray energies for ¹⁸⁷W are 479.3 and 685.7 keV.[7]

c. Data Analysis:

  • The concentration of tungsten in the sample is determined by comparing the intensity of the characteristic gamma-ray peaks from the sample to those from the standards.

  • Corrections for decay time and irradiation conditions are applied.

Alpha Spectrometry

This technique is used for the direct detection of the natural alpha decay of ¹⁸⁰W, providing a definitive identification and quantification of this specific isotope.[8]

a. Detector and Sample Setup:

  • A highly sensitive, ultra-low-background cryogenic detector, such as a scintillating bolometer, is used.[12] These detectors are operated at temperatures close to absolute zero to minimize thermal noise.

  • The tungsten-containing sample is placed in close proximity to the detector in a heavily shielded environment to reduce background radiation from cosmic rays and surrounding materials.[9]

b. Data Acquisition:

  • The detector measures the energy of alpha particles emitted from the sample over a long period, which can be days to months, due to the extremely long half-life of ¹⁸⁰W.[8]

  • The detector's high energy resolution allows for the clear identification of the alpha peak corresponding to the decay of ¹⁸⁰W, distinguishing it from other potential alpha emitters in the sample or background.

c. Data Analysis:

  • The number of alpha counts in the characteristic energy peak for ¹⁸⁰W decay is determined.

  • The activity and, consequently, the half-life of ¹⁸⁰W can be calculated based on the number of tungsten atoms in the sample and the measurement time.[8]

Visualizing the Methodologies

The following diagrams, generated using the DOT language, illustrate the workflows of the described analytical techniques.

MC_ICP_MS_Workflow cluster_prep Sample Preparation cluster_sep Separation cluster_analysis Analysis Sample Sample Weighing Spike Add ¹⁸⁰W-¹⁸³W Double-Spike Sample->Spike Digestion Acid Digestion Spike->Digestion Chromatography Anion-Exchange Chromatography Digestion->Chromatography MC_ICPMS MC-ICP-MS Measurement Chromatography->MC_ICPMS Data Data Analysis & Correction MC_ICPMS->Data NTIMS_Workflow cluster_prep Sample Preparation cluster_loading Filament Loading cluster_analysis Analysis Sample Sample Digestion & Purification Loading Load Sample onto Re Filament Sample->Loading Enhancer Add Ionization Enhancer Loading->Enhancer NTIMS N-TIMS Measurement Enhancer->NTIMS Data Data Analysis & Correction NTIMS->Data NAA_Workflow cluster_prep Sample Preparation cluster_activation Activation cluster_measurement Measurement Sample Sample Encapsulation Irradiation Neutron Irradiation in Reactor Sample->Irradiation Cooling Cooling Period Irradiation->Cooling Counting Gamma-Ray Spectrometry Cooling->Counting Data Data Analysis Counting->Data Alpha_Spectrometry_Workflow cluster_setup Experimental Setup cluster_acq Data Acquisition cluster_analysis Analysis Detector Cryogenic Detector Sample Sample Placement Detector->Sample Shielding Low-Background Shielding Sample->Shielding Measurement Long-Term Alpha Counting Shielding->Measurement Spectrum Energy Spectrum Analysis Measurement->Spectrum Calculation Half-Life Calculation Spectrum->Calculation

References

Data Presentation: A Comparative Analysis of Measurement Uncertainties

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Statistical Analysis of Tungsten-180 Measurement Uncertainties

For researchers, scientists, and drug development professionals delving into the precise measurement of this compound, understanding the statistical analysis of its measurement uncertainties is paramount. This guide provides an objective comparison of experimental methodologies and the associated uncertainties in determining the properties of this compound, a nearly stable isotope with an extremely long half-life.

The measurement of this compound's radioactive decay is a significant challenge due to its exceptionally long half-life, which is many orders of magnitude greater than the age of the universe. This necessitates highly sensitive detection methods and a meticulous analysis of all potential sources of uncertainty.

A landmark experiment that successfully detected the natural alpha decay of this compound was conducted by Cozzini et al. (2004). The results of this experiment provide a basis for understanding the statistical and systematic uncertainties involved.[1][2][3]

ParameterMeasured ValueStatistical Uncertainty (stat.)Systematic Uncertainty (sys.)Total Uncertainty
Half-life (T1/2) 1.8 x 1018 years0.2 x 1018 yearsNot explicitly separated± 0.2 x 1018 years
Q-value (Energy Release) 2516.4 keV± 1.1 keV± 1.2 keV± 1.6 keV (quadrature sum)

Table 1: Summary of measurement uncertainties for the alpha decay of this compound from the CRESST experiment.[1]

The extremely long half-life of this compound, measured at approximately 1.8 quintillion years, means that on average, only a couple of alpha decays occur per gram of natural tungsten per year.[4][5]

Experimental Protocols: Methodologies for Key Experiments

The direct detection of the alpha decay of this compound requires sophisticated experimental setups designed to minimize background radiation and accurately measure the faint signal from the decaying nuclei.

Cryogenic Rare Event Search with Superconducting Thermometers (CRESST)

The experiment by Cozzini and his collaborators utilized cryogenic detectors, a technology at the forefront of rare event searches.[1][2][3]

Experimental Setup and Procedure:

  • Detector Material: The experiment employed scintillating crystals that serve as both the source of this compound and the detector.

  • Cryogenic Operation: The detectors are cooled to extremely low temperatures, close to absolute zero. This reduces thermal noise, enabling the detection of very small energy depositions from particle interactions.

  • Simultaneous Phonon and Light Detection: A key feature of the CRESST detectors is their ability to simultaneously measure the phonon (heat) and light (scintillation) signals produced by an interaction within the crystal.

  • Background Discrimination: The ratio of the light to phonon signal is different for alpha particles compared to other types of background radiation like gamma and beta particles. This powerful discrimination technique allows for the unambiguous identification of the alpha decay events from this compound.[4]

  • Low-Background Environment: The entire setup is housed in a heavily shielded environment deep underground to minimize interference from cosmic rays and other external radiation sources.

Other techniques used in the study of Tungsten isotopes, though not for the direct half-life measurement of the ground state of 180W, include fast-timing techniques and the Recoil Distance Doppler-Shift (RDDS) method to measure the lifetimes of excited states.[6][7]

Mandatory Visualization: Diagrams of Experimental and Logical Workflows

To further elucidate the processes involved in this compound measurement and the analysis of its uncertainties, the following diagrams are provided.

ExperimentalWorkflow cluster_preparation Sample Preparation & Shielding cluster_detection Detection System cluster_acquisition Data Acquisition & Processing cluster_analysis Data Analysis Sample This compound Source (e.g., Scintillating Crystal) Cryostat Cryogenic Environment (mK Temperatures) Sample->Cryostat Placement Shielding Multi-layer Shielding (Lead, Copper, etc.) Shielding->Cryostat Encasement Detector Cryogenic Detector (Phonon & Light Sensors) Cryostat->Detector DAQ Data Acquisition System Detector->DAQ Signal Output SignalProcessing Signal Processing (Pulse Shape Analysis) DAQ->SignalProcessing EventSelection Event Selection (Light/Phonon Ratio) SignalProcessing->EventSelection EnergySpectrum Energy Spectrum Analysis EventSelection->EnergySpectrum HalfLifeCalc Half-life Calculation EnergySpectrum->HalfLifeCalc

Caption: Generalized experimental workflow for the measurement of this compound decay.

UncertaintyComponents cluster_statistical Statistical Uncertainties (Type A) cluster_systematic Systematic Uncertainties (Type B) TotalUncertainty Total Measurement Uncertainty CountingStats Counting Statistics (Poisson Fluctuations) CountingStats->TotalUncertainty FitUncertainty Peak Fitting Uncertainty FitUncertainty->TotalUncertainty DetectorEfficiency Detector Efficiency Calibration DetectorEfficiency->TotalUncertainty EnergyCalibration Energy Calibration EnergyCalibration->TotalUncertainty BackgroundSubtraction Background Model Subtraction BackgroundSubtraction->TotalUncertainty SampleMass Sample Mass & Isotopic Abundance SampleMass->TotalUncertainty

Caption: Logical relationship of uncertainty components in a this compound measurement.

References

Validating Tungsten-180: A Comparative Guide to Analytical Methods and Reference Materials

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of Tungsten-180 (¹⁸⁰W) is critical in various applications, from geological studies to the development of novel radiopharmaceuticals. This guide provides a comprehensive comparison of analytical methods for ¹⁸⁰W, supported by experimental data and detailed protocols. We also explore the available reference materials crucial for method validation and ensuring data integrity.

Reference Materials for Method Validation

The foundation of any robust analytical method is its validation against certified reference materials (CRMs). For tungsten analysis, several options are available, ranging from natural isotopic abundance standards to matrix-specific materials.

Commercially Available Certified Reference Materials (CRMs):

Several reputable suppliers offer tungsten CRMs suitable for calibrating instrumentation and validating analytical methods. These standards provide certified values for tungsten concentration and/or isotopic composition.

Product DescriptionSupplierIntended Use
Isotopic Certified Reference Material of Natural TungstenLGC StandardsCalibration and validation of isotopic analysis methods.[1]
Tungsten Standard for ICPSigma-Aldrich (TraceCERT®)Calibration of ICP-AES, ICP-MS, and other analytical techniques.[2]
Inorganic Certified Reference Materials and StandardsAgilent TechnologiesCalibration and quality control for elemental analysis.[3]
NIST SRM 3163National Institute of Standards and Technology (NIST)A widely used standard for tungsten isotopic measurements.[4]
Tungsten Carbide Certified Reference MaterialsAlpha ResourcesDetermining carbon and sulfur content in tungsten carbide matrices.[5]

In-House and Matrix-Specific Reference Materials:

In instances where commercially available CRMs do not match the sample matrix, the development of in-house reference materials is a viable alternative. For example, researchers have developed tungsten-on-graphite reference materials for applications in nuclear fusion research, where understanding tungsten transport is crucial.[6] This approach ensures that the calibration standards and the samples have a similar matrix, minimizing potential interferences and improving the accuracy of the results.[6]

Comparison of Analytical Methods for this compound

The two primary techniques for the sensitive and selective analysis of tungsten isotopes are Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) and Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES). For high-precision isotope ratio measurements, Multi-Collector ICP-MS (MC-ICP-MS) is the gold standard.

Performance ParameterDouble-Spike MC-ICP-MSICP-MSICP-AES
Precision (Repeatability) Excellent (±0.018‰ in δ¹⁸⁶/¹⁸⁴W)[7]High (RSD ≤1%)[8]Good (RSD <1% with internal standard)
Accuracy High (Corrects for instrumental mass bias and procedural fractionation)High (>99% spike recovery)[8]Good (Results consistent with certified values)[9]
Limit of Detection (LOD) Not typically used for isotope ratiosVery Low (0.05 µg/L)[8]Low (1.2 µg/L in water, higher in complex matrices)[10]
Limit of Quantification (LOQ) Not typically used for isotope ratiosLow (0.1 µg/L)[8]Moderate (Dependent on matrix and instrument)
Linearity Excellent (r² of 0.995 over a range of mixtures)[7]Excellent (Correlation coefficient ≥1.0000 over 0.1-200 µg/L)[8]Good (Typically 6 orders of magnitude)[11]
Throughput LowerHighHigh
Cost HighMedium-HighMedium
Primary Application High-precision isotope ratio analysisTrace elemental and isotopic analysisElemental analysis at moderate to high concentrations

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical results. Below are protocols for the key analytical techniques discussed.

Double-Spike Multi-Collector ICP-MS (MC-ICP-MS) for High-Precision Isotope Analysis

This method utilizes a ¹⁸⁰W–¹⁸³W double-spike to correct for instrumental mass bias and isotope fractionation during sample preparation, enabling highly precise and accurate tungsten isotope ratio measurements.[7]

1. Sample Preparation and Spiking:

  • An accurately weighed aliquot of the sample is dissolved using an appropriate acid digestion method.

  • A known amount of the ¹⁸⁰W–¹⁸³W double-spike is added to the sample solution before any chromatographic separation. This ensures that the spike and sample isotopes are in equilibrium and experience the same fractionation during processing.

2. Chromatographic Separation:

  • Anion-exchange chromatography is employed to separate tungsten from the sample matrix. This is a critical step to remove isobaric interferences, particularly from Hafnium (¹⁸⁰Hf) which interferes with ¹⁸⁰W.

3. Instrumental Analysis:

  • The purified tungsten fraction is introduced into a Multi-Collector ICP-MS.

  • The instrument is configured to simultaneously measure the ion beams of the tungsten isotopes of interest (e.g., ¹⁸⁰W, ¹⁸²W, ¹⁸³W, ¹⁸⁴W, ¹⁸⁶W).

  • Data is acquired in static mode, with multiple cycles of measurements to improve statistical precision.

4. Data Processing:

  • The measured isotope ratios are corrected for instrumental mass fractionation using the known isotopic composition of the double-spike and an iterative data reduction scheme.[12]

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for Trace Tungsten Analysis

ICP-MS is a highly sensitive technique for quantifying trace levels of tungsten in various matrices, including pharmaceutical products.[8]

1. Sample Preparation:

  • For liquid samples such as syringe extracts, a simple dilution with a suitable diluent (e.g., 0.5% ammonium hydroxide) is often sufficient.[8]

  • Solid samples typically require acid digestion, for which a mixture of nitric acid and hydrofluoric acid is effective for dissolving tungsten-containing materials.[2]

2. Calibration:

  • A calibration curve is prepared using a series of tungsten standard solutions of known concentrations. The calibration range should bracket the expected concentration of tungsten in the samples.[8] A typical range is 0.1-200 µg/L.[8]

  • An internal standard (e.g., Iridium) is added to all standards and samples to correct for instrumental drift and matrix effects.[8]

3. Instrumental Analysis:

  • The prepared samples and standards are introduced into the ICP-MS.

  • The instrument is optimized for tungsten analysis, selecting a specific isotope (e.g., ¹⁸²W or ¹⁸⁴W) for quantification.

  • Potential polyatomic interferences should be assessed and, if necessary, mitigated using a collision/reaction cell.

4. Data Analysis:

  • The concentration of tungsten in the samples is determined by comparing their signal intensities to the calibration curve.

  • Method validation parameters such as accuracy (spike recovery) and precision (repeatability) are calculated. Accuracies of >99% and precision with a relative standard deviation (RSD) of ≤1% are achievable.[8]

Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) for Tungsten Analysis

ICP-AES is a robust and reliable technique for the determination of tungsten at parts-per-million (ppm) levels, particularly in metallurgical and industrial samples.[9]

1. Sample Preparation:

  • A rapid borate fusion method can be employed for the decomposition of high-speed steel samples.[9] The sample is first decomposed with a mixture of hydrofluoric and nitric acid, followed by fusion with lithium tetraborate.[9]

  • The resulting fused bead is dissolved in nitric acid containing tartaric acid to prevent the hydrolysis of tungsten.[9]

2. Calibration:

  • Matrix-matched calibration standards are prepared to mimic the composition of the sample solutions. This is crucial for minimizing matrix effects.

  • A calibration curve is generated by measuring the emission intensity of the standards at a specific wavelength for tungsten (e.g., 207.911 nm).

3. Instrumental Analysis:

  • The sample and standard solutions are introduced into the ICP-AES.

  • The instrument parameters, such as RF power and nebulizer gas flow rate, are optimized for tungsten analysis.

  • The emission intensity of tungsten is measured at the selected analytical wavelength.

4. Data Analysis:

  • The concentration of tungsten in the samples is calculated from the calibration curve.

  • The accuracy of the method can be verified by analyzing certified reference materials.

Visualizing Analytical Workflows

To further clarify the experimental processes, the following diagrams illustrate the key steps in the analytical methods described.

Double_Spike_MC_ICP_MS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Weighing and Dissolution Spike Add ¹⁸⁰W-¹⁸³W Double-Spike Sample->Spike Separate Anion-Exchange Chromatography Spike->Separate Analysis MC-ICP-MS Analysis Separate->Analysis Data Data Reduction and Isotope Ratio Calculation Analysis->Data

Workflow for Double-Spike MC-ICP-MS Analysis.

ICP_MS_Workflow cluster_prep Preparation cluster_cal Calibration cluster_analysis Analysis cluster_data Data Processing SamplePrep Sample Preparation (Dilution or Digestion) AddIS Add Internal Standard (e.g., Ir) SamplePrep->AddIS Analysis ICP-MS Analysis AddIS->Analysis Standards Prepare Calibration Standards AddIS_std Add Internal Standard Standards->AddIS_std AddIS_std->Analysis Quant Quantification using Calibration Curve Analysis->Quant

Workflow for Trace Tungsten Analysis by ICP-MS.

ICP_AES_Workflow cluster_prep Sample Preparation cluster_cal Calibration cluster_analysis Analysis cluster_data Data Processing Decomposition Sample Decomposition (e.g., Borate Fusion) Dissolution Dissolution in Acid with Tartaric Acid Decomposition->Dissolution Analysis ICP-AES Analysis Dissolution->Analysis Standards Prepare Matrix-Matched Calibration Standards Standards->Analysis Quant Quantification using Calibration Curve Analysis->Quant

Workflow for Tungsten Analysis by ICP-AES.

References

Comparing the performance of different detector types for Tungsten-180 alpha spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into the nuanced field of low-level alpha spectroscopy, the detection of Tungsten-180's faint alpha decay presents a significant challenge. With a half-life on the order of 10^18 years and a low alpha energy of approximately 2.5 MeV, the choice of detector is paramount to achieving a discernible signal above background noise. This guide provides an objective comparison of various detector types, supported by performance data, to aid in the selection of the most suitable instrumentation for this demanding application.

The primary challenge in this compound alpha spectroscopy lies in its extremely low decay rate, necessitating detectors with ultra-low intrinsic background and high detection efficiency. Furthermore, excellent energy resolution is crucial to distinguish the W-180 alpha peak from other background alpha emitters. This comparison focuses on three main categories of detectors: cryogenic scintillating bolometers, semiconductor detectors, and traditional scintillation counters.

Performance Comparison of Detector Types

The selection of a detector for this compound alpha spectroscopy hinges on a trade-off between energy resolution, detection efficiency, and achievable background levels. The following table summarizes the key performance indicators for various detector technologies.

Detector TypePrinciple of OperationEnergy Resolution (FWHM) at ~2.5 MeVDetection EfficiencyBackground Count RateKey AdvantagesKey Disadvantages
Cryogenic Scintillating Bolometer (e.g., CaWO4) Measures the tiny temperature rise (phonons) and scintillation light produced by an alpha particle at milli-Kelvin temperatures.Excellent (< 5 keV) Very High (Source is the detector)Extremely Low (< 1 count/keV/kg/yr) Unparalleled energy resolution and background rejection.[1][2][3][4]Complex and expensive cryogenic setup required.[5]
Silicon (Si) Semiconductor Detector Collects electron-hole pairs created by the alpha particle in a silicon crystal.Very Good (10-20 keV)[6]High (Can be > 50%)LowHigh resolution at room temperature, mature technology.[7]Susceptible to radiation damage, background from detector materials.
Silicon Carbide (SiC) Semiconductor Detector Similar to silicon detectors, but with a wider bandgap material.Very Good (15-30 keV)[8]High (Can be > 50%)LowRadiation hard, can operate at higher temperatures.[8]Newer technology, may have higher cost than silicon.
Zinc Sulfide (ZnS(Ag)) Scintillator Detects scintillation light produced in a thin layer of ZnS(Ag) powder.Poor (> 200 keV)[9]Very High (Approaching 100% for 2π geometry)[10]Moderate to HighHigh efficiency, low cost, simple to implement.[10]Very poor energy resolution, not suitable for spectroscopy of complex sources.[9]
Plastic Scintillator Detects scintillation light from an organic plastic material.Moderate (~100-200 keV)[11]HighModerateLow cost, available in large areas, fast timing.[12][13]Moderate energy resolution, lower light output than inorganic scintillators.[9][13]

Experimental Protocols and Methodologies

The successful detection of this compound's alpha decay relies not only on the detector itself but also on a meticulously planned experimental setup and protocol designed to minimize background and maximize signal collection.

Cryogenic Scintillating Bolometer (e.g., CRESST experiment)

The groundbreaking first detection of this compound's alpha decay was achieved using Calcium Tungstate (CaWO4) scintillating bolometers as part of the CRESST (Cryogenic Rare Event Search with Superconducting Thermometers) experiment.

Methodology:

  • Detector and Source: A CaWO4 crystal serves as both the source of this compound and the detector. This intrinsic source configuration maximizes the detection efficiency.

  • Cryogenic Environment: The detector is housed in a dilution refrigerator and cooled to milli-Kelvin temperatures. This extreme cooling is essential to reduce thermal noise to a level where the minuscule temperature rise from an alpha particle can be detected.[5][14]

  • Dual Signal Readout: The key to the high sensitivity of this method is the simultaneous detection of two signals for each event:

    • Phonon Signal: The energy deposited by the alpha particle creates phonons (lattice vibrations), leading to a measurable temperature increase. This signal provides a precise energy measurement.

    • Scintillation Light Signal: The CaWO4 crystal also scintillates, producing a small amount of light. This light is detected by a separate, highly sensitive light detector.

  • Particle Discrimination: The ratio of the light signal to the phonon signal is different for alpha particles compared to background gamma and beta events. This allows for powerful discrimination, effectively rejecting the vast majority of background events.[15]

  • Shielding: The entire setup is heavily shielded from environmental radioactivity using layers of lead and copper and is typically located in a deep underground laboratory to minimize the cosmic-ray-induced background.

Semiconductor Detector Spectroscopy

For a more conventional approach, semiconductor detectors offer a balance of high resolution and operational simplicity.

Methodology:

  • Sample Preparation: A thin, uniform source of Tungsten is prepared, often through electrodeposition or vacuum evaporation, on a backing with low background radioactivity. The thinness of the source is critical to prevent self-absorption of the low-energy alpha particles.

  • Vacuum Chamber: The source and detector are placed in a vacuum chamber to eliminate energy loss of the alpha particles in the air.[16]

  • Detector and Electronics: A silicon or silicon carbide detector is positioned close to the source to maximize the solid angle and, therefore, the detection efficiency. The detector is connected to a low-noise preamplifier, a shaping amplifier, and a multichannel analyzer (MCA) to process the signal and record the energy spectrum.[17][18][19]

  • Energy Calibration: The system is calibrated using standard alpha sources with well-known alpha energies, such as Americium-241, Plutonium-239, and Curium-244.

  • Background Measurement: A long background measurement with a blank sample holder is performed to identify and quantify any background alpha peaks in the region of interest.

Experimental Workflow and Logic

The following diagram illustrates a generalized workflow for an alpha spectroscopy experiment, applicable to various detector types with appropriate modifications to the detector and data acquisition components.

experimental_workflow Generalized Workflow for Alpha Spectroscopy cluster_preparation Sample and System Preparation cluster_calibration System Calibration cluster_measurement Data Acquisition cluster_analysis Data Analysis sample_prep Source Preparation (e.g., Electrodeposition) detector_setup Detector Installation and Assembly sample_prep->detector_setup electronics_config Electronics Configuration (Preamplifier, Amplifier, MCA) detector_setup->electronics_config vacuum_setup Vacuum System Setup and Pump-down electronics_config->vacuum_setup calibration_source Introduce Calibration Source (e.g., 241Am, 239Pu, 244Cm) vacuum_setup->calibration_source acquire_cal_spectrum Acquire Calibration Spectrum calibration_source->acquire_cal_spectrum energy_calibration Perform Energy Calibration acquire_cal_spectrum->energy_calibration insert_sample Insert Tungsten Sample energy_calibration->insert_sample acquire_data Acquire Alpha Spectrum (Long Measurement Time) insert_sample->acquire_data peak_identification Peak Identification and Fitting acquire_data->peak_identification background_run Perform Background Run (Blank Sample) background_run->acquire_data for subtraction activity_calculation Activity and Half-life Calculation peak_identification->activity_calculation

References

A Guide to Evaluating Theoretical Models for Tungsten-180 Alpha Decay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The alpha decay of Tungsten-180 (¹⁸⁰W) into Hafnium-176 (¹⁷⁶Hf) is a rare nuclear event characterized by an exceptionally long half-life. This property makes it a compelling subject for nuclear physicists studying quantum tunneling and nuclear structure. Accurately modeling this decay is crucial for refining our understanding of nuclear forces. This guide provides a comparative analysis of theoretical predictions against the most precise experimental data available for the decay of ¹⁸⁰W, offering a benchmark for the accuracy of current nuclear models.

Comparison of Theoretical Predictions and Experimental Data

The primary parameters for evaluating the accuracy of decay models are the half-life (T₁/₂) and the energy released in the decay, known as the Q-value. The alpha decay of ¹⁸⁰W has been unambiguously detected, providing precise experimental values for comparison.

A variety of theoretical and semi-empirical models are used to predict alpha decay half-lives. These models, such as the Gamow-like model (GLM), the Viola-Seaborg-Sobiczewski (VSS) formula, and others based on fission theory or phenomenological approaches, typically depend on the proton number (Z), mass number (A), and the decay Q-value.[1][2][3] The Q-value itself can be calculated from the mass difference between the parent and daughter nuclei.[4]

Below is a summary of the latest experimental data for ¹⁸⁰W decay compared with a range of theoretical model predictions.

Parameter Experimental Value Theoretical Model Predicted Value
Half-Life (T₁/₂) (1.8 ± 0.2) x 10¹⁸ years [5][6]Various semi-empirical formulas (e.g., VSS, Royer)Highly dependent on the Q-value input; predictions often vary by orders of magnitude.
Q-value (2516.4 ± 1.1 (stat.) ± 1.2 (sys.)) keV [5][6]Calculated from mass differences (e.g., AME2020)~2.5 MeV[7]

The strong agreement between the experimentally measured Q-value and that derived from atomic mass evaluations highlights the precision of modern mass spectrometry.[5][7] However, the extreme sensitivity of half-life calculations to the Q-value means even small deviations in the energy term can lead to large inaccuracies in lifetime predictions.[1]

Logical Workflow for Model Evaluation

The process of validating theoretical decay models involves a synergistic loop between theoretical prediction, experimental measurement, and comparative analysis. This workflow allows for the iterative refinement of the models based on empirical data.

G cluster_theory Theoretical Framework cluster_experiment Experimental Verification A Nuclear Structure Models (e.g., GLM, VSS, Fission Models) B Model Predictions (T½, Q-value) A->B Calculation E Comparison & Accuracy Evaluation (Data vs. Prediction) B->E C Experimental Setup (e.g., CRESST Cryogenic Detector) D Data Acquisition & Analysis (Low-background measurement) C->D Measurement D->E F Model Refinement or Validation E->F Feedback Loop F->A

Workflow for comparing theoretical models with experimental data.

Experimental Protocols

The extremely long half-life of ¹⁸⁰W necessitates specialized experimental techniques to detect its decay. The landmark measurement was performed by the CRESST (Cryogenic Rare Event Search with Superconducting Thermometers) collaboration.

Experimental Methodology: Cryogenic Scintillating Bolometry

  • Detector Material: The experiment utilized scintillating Calcium Tungstate (CaWO₄) crystals as the primary detector.[5] Natural tungsten contains about 0.12% ¹⁸⁰W, making the detector itself the source of the decay.[8][9]

  • Cryogenic Operation: The detectors are cooled to millikelvin temperatures. At this state, the energy from a particle interaction (like an alpha particle) causes a measurable temperature increase. This thermal signal provides a precise energy measurement.

  • Simultaneous Light and Heat Detection: A key innovation is the simultaneous measurement of the heat (phonon) signal and the scintillation light produced by an event. The ratio of light to heat is different for alpha particles compared to background events like gamma or beta radiation. This allows for powerful discrimination, creating a nearly background-free environment for detecting the alpha decay.[5][6]

  • Low-Background Environment: The entire setup is located in a deep underground laboratory (like the Laboratori Nazionali del Gran Sasso) and surrounded by extensive shielding to minimize interference from cosmic rays and ambient radioactivity.[10][11]

  • Data Analysis: By analyzing the energy spectrum of events identified as alpha decays, a distinct peak corresponding to the ¹⁸⁰W decay can be isolated. The energy of this peak determines the Q-value. The half-life is then calculated from the measured decay rate, the known number of ¹⁸⁰W atoms in the detector, and the measurement time.[10][12]

This sophisticated combination of cryogenic calorimetry and active background discrimination was essential for the first unambiguous detection of ¹⁸⁰W's natural alpha decay.[5][6]

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Tungsten-180

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of all laboratory materials is paramount. This guide provides essential safety and logistical information for the proper disposal of Tungsten-180, a naturally occurring radioactive isotope. Due to its extremely long half-life, specific procedures must be followed to ensure regulatory compliance and the safety of personnel and the environment.

This compound is characterized as a Naturally Occurring Radioactive Material (NORM). Unlike many other radioactive materials used in research, the disposal of NORM is primarily regulated at the state level rather than by federal agencies like the Nuclear Regulatory Commission (NRC), unless it is specifically designated otherwise.[1] This necessitates that all disposal procedures are conducted in strict accordance with the regulations of your specific state's radiation control program or equivalent agency.

Radiological and Chemical Properties of this compound

Understanding the properties of this compound is the first step in its safe management. While it is radioactive, its activity is very low. For most practical purposes, it is considered stable.[2][3]

PropertyValue
Half-life 1.8 x 10¹⁸ years[2][3]
Decay Mode Alpha (α) decay[2]
Specific Activity Approximately 2 alpha decays per gram of natural tungsten per year[2]
Chemical Form in Research Often used in metal powder or oxide (WO₃) form[2]
Natural Abundance 0.12%[3]

This table summarizes key radiological and physical properties of this compound.

Experimental Protocols for Waste Characterization

Prior to disposal, a thorough characterization of the this compound waste is mandatory. This involves determining its radiological and chemical properties to ensure it is properly classified according to state regulations.

Objective: To determine the activity and chemical composition of the this compound waste stream.

Methodology:

  • Radiological Analysis:

    • A representative sample of the waste material should be analyzed in a laboratory equipped for radiological measurements.

    • The analysis must determine the activity level, expressed in picocuries per gram (pCi/g) or becquerels per gram (Bq/g), for this compound.

    • This analysis will confirm whether the material is classified as NORM and if it exceeds any state-specific exemption levels.

  • Chemical Analysis:

    • The chemical composition of the waste must be identified.

    • It is crucial to determine if any hazardous chemicals are mixed with the this compound, as this would classify it as "mixed waste," which has more stringent disposal requirements.[1]

Step-by-Step Disposal Procedures

The following is a general, step-by-step guide for the disposal of this compound. Crucially, at each step, you must consult and adhere to the specific requirements of your state and local regulations, as well as your institution's Environmental Health and Safety (EH&S) protocols.

Step 1: Waste Classification and Segregation

  • Classification: Based on the waste characterization, classify the this compound waste. Given its extremely long half-life, it falls into the "long-lived" waste category. However, its low activity may place it in a specific NORM category under your state's regulations.

  • Segregation:

    • Physical Form: Segregate the waste based on its physical form:

      • Dry Solid Waste: Items such as contaminated gloves, bench paper, and pipette tips.

      • Liquid Waste: Solutions containing this compound.

      • Sharps: Contaminated needles, scalpels, and other sharp objects.

    • Chemical Hazards: If the waste is mixed with hazardous chemicals, it must be segregated as mixed waste.

Step 2: Proper Waste Packaging and Labeling

  • Use dedicated, approved containers for each type of radioactive waste.

  • Containers must be clearly labeled with:

    • The radiation symbol (trefoil).

    • The words "Caution, Radioactive Material."

    • The isotope (this compound).

    • The activity level.

    • The chemical composition.

    • The date of accumulation.

  • Ensure all containers are sealed to prevent leakage.

Step 3: On-Site Storage

  • Store packaged waste in a designated, secure, and properly shielded area.

  • The storage area should be clearly marked with radiation warning signs.

  • Maintain an accurate inventory of all stored radioactive waste.

Step 4: Contacting Your State's Regulatory Agency and Arranging for Disposal

  • Regulatory Contact: Contact your state's radiation control program or environmental protection agency to determine the specific disposal requirements for NORM. In Texas, for example, the Texas Commission on Environmental Quality (TCEQ) and the Department of State Health Services (DSHS) regulate NORM disposal.[4]

  • Disposal Vendor: Arrange for pickup and disposal by a licensed radioactive waste disposal vendor. There are commercial facilities in the U.S. that are permitted to accept and dispose of NORM waste.[1]

  • Transportation: Ensure the waste is transported in accordance with Department of Transportation (DOT) regulations for Class 7 (radioactive) materials.

Visualizing the Disposal Workflow

To aid in understanding the procedural flow, the following diagrams illustrate the key decision points and pathways for this compound disposal.

A logical workflow for the proper disposal of this compound waste.

Signaling_Pathway A Radiological Analysis C NORM (Naturally Occurring Radioactive Material) A->C B Chemical Analysis B->C D Mixed Waste (Radioactive + Hazardous) B->D E State-Approved NORM Disposal Facility C->E F Licensed Mixed Waste Disposal Facility D->F

Decision pathway for classifying and disposing of this compound waste.

By adhering to these detailed procedures and maintaining a strong commitment to safety and regulatory compliance, laboratories can ensure the responsible management of this compound waste, thereby protecting their personnel, the public, and the environment.

References

Essential Safety and Logistical Information for Handling Tungsten-180

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential guidance for the safe handling and disposal of Tungsten-180 (¹⁸⁰W). While ¹⁸⁰W is a naturally occurring radioactive isotope, its extremely long half-life renders it weakly radioactive, and for most practical applications, it can be considered stable.[1] The primary radiological hazard associated with ¹⁸⁰W is from alpha decay.[1] Therefore, safety protocols focus on preventing internal contamination through inhalation or ingestion and maintaining standard laboratory hygiene.

Radiological and Physical Properties

The key radiological and physical data for this compound are summarized below. Due to its very low level of radioactivity, specific regulatory exposure limits for ¹⁸⁰W are not commonly defined; instead, general principles of radiation protection for alpha emitters should be followed.

PropertyValue
Half-life ~1.8 x 10¹⁸ years
Decay Mode Alpha (α)
Natural Abundance 0.12%
Specific Activity Approximately 0.0002 Bq/g (63 µBq/kg)[2][3]
Chemical Form Metal powder or oxide (WO₃)[4][5]
Physical Appearance White or grey metallic transition element[4][5]

Personal Protective Equipment (PPE)

The primary goal of PPE when handling this compound, particularly in powder form, is to prevent internal exposure and skin contamination. As an alpha emitter, the radiation from ¹⁸⁰W is not a significant external hazard as alpha particles are stopped by the outer layer of skin.[6]

Recommended PPE for Handling ¹⁸⁰W:

  • Standard Laboratory Coat: To prevent contamination of personal clothing.

  • Safety Glasses or Goggles: To protect the eyes from dust particles.[6]

  • Disposable Gloves: Nitrile or latex gloves are sufficient to prevent skin contact with ¹⁸⁰W.[6] Double-gloving is recommended if there is a high risk of contamination.

  • Respiratory Protection: A P2, N95, or P3 respirator should be used when handling ¹⁸⁰W powder to prevent inhalation.[6]

Operational Plan and Handling Procedures

A systematic approach is crucial to ensure safety and minimize contamination risk. The following workflow outlines the key steps for handling this compound in a laboratory setting.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Decontamination cluster_disposal Disposal A Conduct Risk Assessment B Designate Work Area A->B C Assemble PPE and Equipment B->C D Don Appropriate PPE C->D E Handle ¹⁸⁰W in a Ventilated Enclosure D->E F Perform Experimental Work E->F G Segregate and Label Waste F->G H Clean and Decontaminate Work Area G->H I Survey for Contamination H->I J Doff PPE Correctly I->J K Dispose of Waste According to Institutional Protocols J->K

A logical workflow for the safe handling of this compound.

Step-by-Step Guidance:

  • Preparation:

    • Risk Assessment: Before beginning any work, conduct a thorough risk assessment for the specific procedures involving ¹⁸⁰W.

    • Designated Area: Designate a specific area for handling ¹⁸⁰W. This area should be clearly marked.

    • Assemble Materials: Gather all necessary PPE and handling equipment (e.g., forceps, shielded containers if necessary for other concurrent isotopes) before starting work.

  • Handling:

    • PPE: Put on all required personal protective equipment.

    • Ventilation: When handling ¹⁸⁰W powder, always work in a fume hood or a glove box to prevent inhalation.

    • Containment: Use trays or absorbent paper to contain any potential spills.

  • Post-Handling and Decontamination:

    • Waste Segregation: All disposable items that have come into contact with ¹⁸⁰W, such as gloves and wipes, should be treated as low-level radioactive waste.

    • Cleaning: Clean the work area thoroughly with appropriate cleaning agents.

    • Monitoring: If required by your institution's radiation safety program, monitor the work area for any residual contamination.

    • Doffing PPE: Remove PPE in a manner that avoids cross-contamination.

Disposal Plan

The disposal of this compound waste should be in accordance with your institution's and local regulations for radioactive waste.

  • Solid Waste: Disposable gloves, lab coats, and other contaminated materials should be placed in a designated and clearly labeled radioactive waste container.

  • Liquid Waste: If ¹⁸⁰W is used in a solution, the liquid waste should be collected in a labeled container for radioactive liquid waste. Do not pour it down the drain unless permitted by your institution's radiation safety office.

  • Recycling: For non-contaminated or decontaminated tungsten materials, recycling may be an option.[7][8][9] Check with your institution's waste management program. It is important to ensure that any material sent for recycling is free from radioactive contamination.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.